4-(4-Fluorophenyl)-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWIUJQBBANGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-05-5, 5848-04-4 | |
| Record name | 5-Amino-4-(4-fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document details a robust and accessible synthetic protocol, explains the underlying reaction mechanism, and outlines a complete workflow for spectroscopic characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the discovery of novel therapeutic agents. The unique structural features of this compound, particularly the 5-amino group and the 4-fluorophenyl moiety, make it a valuable precursor for developing targeted therapies, such as selective p38 MAP kinase inhibitors.[4][5]
Introduction: The Significance of Aminopyrazoles in Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, integral to the structure of flagship pharmaceuticals like Celebrex, Viagra, and Eliquis.[6] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are highly valued for their metabolic stability and their ability to act as versatile scaffolds for engaging with a wide array of biological targets.[1][3]
Among the various classes of pyrazole derivatives, aminopyrazoles are particularly noteworthy. The presence of a free amino group provides a critical handle for further chemical modification and acts as a key hydrogen bond donor or acceptor, enabling potent interactions with enzymes and receptors.[7] Specifically, 5-aminopyrazoles have been extensively explored as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1]
The target molecule of this guide, this compound, combines the privileged pyrazole core with two key features:
-
A 5-Amino Group: This functional group is crucial for its utility as a synthetic intermediate and for establishing key interactions in biological systems. For instance, the exocyclic amine can form unique hydrogen bonds with protein targets, contributing significantly to binding affinity and selectivity.[5]
-
A 4-Fluorophenyl Moiety: The incorporation of a fluorine atom can enhance metabolic stability, improve binding affinity by participating in favorable electrostatic interactions, and increase membrane permeability, thereby improving overall pharmacokinetic properties.[8]
This compound serves as a key intermediate in the synthesis of diverse pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[4][9] Its strategic importance is underscored by its use in the development of highly selective inhibitors of p38 MAP kinase, a critical target in inflammatory disease pathways.[5]
Synthetic Strategy and Mechanism
The synthesis of 5-aminopyrazoles is most efficiently achieved through the cyclocondensation reaction of a β-ketonitrile equivalent with hydrazine. This classical approach remains one of the most reliable and widely used methods for constructing the pyrazole core. The selected strategy involves the reaction between 2-(4-fluorophenyl)-3-oxopropanenitrile and hydrazine hydrate.
Reaction Mechanism
The reaction proceeds via a two-stage mechanism: condensation followed by intramolecular cyclization.
-
Condensation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic ketone carbonyl of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone then performs a nucleophilic attack on the nitrile carbon. This intramolecular addition leads to the formation of a five-membered ring.
-
Tautomerization: The resulting cyclic intermediate undergoes rapid tautomerization to yield the stable, aromatic this compound.
Below is a diagram illustrating the synthetic pathway.
Caption: Synthetic route to this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the laboratory synthesis and purification of the target compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-(4-fluorophenyl)-3-oxopropanenitrile | Round-bottom flask (100 mL) |
| Hydrazine hydrate (64-80% solution) | Reflux condenser |
| Ethanol (absolute) | Magnetic stirrer and stir bar |
| Deionized water | Heating mantle |
| Ethyl acetate | Buchner funnel and filter paper |
| Hexane | Rotary evaporator |
| Sodium sulfate (anhydrous) | Thin-Layer Chromatography (TLC) plates |
| Celite | Glass column for chromatography |
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-fluorophenyl)-3-oxopropanenitrile (5.0 g, 1 equivalent) in absolute ethanol (40 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Precipitation: Add cold deionized water (50 mL) to the resulting residue. A solid precipitate should form. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) to remove any residual hydrazine salts.
-
Drying: Dry the crude product under vacuum to yield an off-white to pale yellow solid.
Purification
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
-
Column Chromatography: For higher purity, dissolve the crude product in a small amount of ethyl acetate and adsorb it onto silica gel. Purify using a silica gel column eluted with a gradient of ethyl acetate in hexane.
The overall experimental workflow is visualized below.
Caption: Overall workflow from synthesis to final characterization.
Characterization and Spectroscopic Analysis
Confirming the identity and purity of the synthesized this compound is accomplished using a suite of standard analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Formula: C₉H₈FN₃
-
Molecular Weight: 177.18 g/mol [10]
-
Expected Ion Peak: For high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the expected protonated molecular ion peak [M+H]⁺ would be observed at m/z ≈ 178.0724.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a pyrazole derivative will show several characteristic bands.[11][12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3200 - 3100 | N-H Stretch | Pyrazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1640 - 1600 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1580 | C=N Stretch | Pyrazole Ring |
| 1515 - 1490 | C=C Stretch | Aromatic Ring |
| 1240 - 1210 | C-F Stretch | Aryl-Fluoride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
¹H NMR:
-
δ 7.40-7.50 (m, 2H): Aromatic protons ortho to the fluorine atom on the phenyl ring.
-
δ 7.10-7.20 (m, 2H): Aromatic protons meta to the fluorine atom on the phenyl ring.
-
δ 7.60 (s, 1H): Proton at the C3 position of the pyrazole ring.
-
δ 5.0-6.0 (br s, 2H): Protons of the primary amine (-NH₂). The chemical shift can vary with concentration and solvent.
-
δ 11.0-12.0 (br s, 1H): Proton of the pyrazole N-H. This signal is often broad and may exchange with D₂O.
-
-
¹³C NMR:
-
δ 162.5 (d, ¹JCF ≈ 245 Hz): Carbon atom of the fluorophenyl ring directly bonded to fluorine.
-
δ 130.0 (d, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the fluorine.
-
δ 115.5 (d, ²JCF ≈ 21 Hz): Aromatic carbons meta to the fluorine.
-
δ ~128-150: Remaining carbons of the pyrazole and phenyl rings.
-
-
¹⁹F NMR:
-
A single signal is expected for the fluorine atom on the phenyl ring, typically in the range of δ -110 to -120 ppm .
-
Data Summary
| Analysis | Parameter | Expected Result |
| MS (ESI+) | [M+H]⁺ | m/z ≈ 178.07 |
| IR (KBr) | N-H (Amine) Stretch | ~3400 cm⁻¹ |
| C=N (Ring) Stretch | ~1600 cm⁻¹ | |
| C-F Stretch | ~1220 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | δ 7.1-7.5 ppm |
| Pyrazole C3-H | ~ δ 7.6 ppm (singlet) | |
| Amine (-NH₂) | ~ δ 5.5 ppm (broad singlet) | |
| Melting Point | Physical Constant | Literature values should be consulted for comparison. |
Conclusion
This guide has detailed a reliable and well-established methodology for the synthesis and comprehensive characterization of this compound. By following the outlined experimental protocol and utilizing the described analytical techniques, researchers can confidently produce and validate this high-value chemical intermediate. The strategic combination of a reactive amino group, a stable pyrazole core, and a bioisosteric fluorine atom makes this compound an exceptionally valuable platform for the design and development of next-generation therapeutics in oncology, immunology, and beyond.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound [oakwoodchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus stands as a cornerstone in the edifice of modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1][2] Compounds bearing this heterocyclic motif have found application in a wide array of therapeutic areas, from anti-inflammatory and analgesic agents to targeted cancer therapies.[3][4] This guide focuses on a particularly promising derivative, 4-(4-Fluorophenyl)-1H-pyrazol-5-amine, a molecule poised for significant interest in drug discovery and development. The strategic incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, making this compound a compelling subject for in-depth physicochemical characterization.[5] This document serves as a comprehensive technical resource, providing a detailed examination of the core physicochemical properties of this compound, alongside field-proven experimental protocols for their determination.
Molecular Identity and Structural Elucidation
This compound is a substituted pyrazole with the chemical formula C₉H₈FN₃ and a molecular weight of 177.18 g/mol .[6][7] Its structure is characterized by a 1H-pyrazole ring substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with an amine group.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 5848-04-4 | [8][9] |
| Molecular Formula | C₉H₈FN₃ | [6][7] |
| Molecular Weight | 177.18 g/mol | [6][7] |
| Appearance | Off-white to pale yellow solid/flakes | [10] |
An important structural consideration for aminopyrazoles is the potential for tautomerism. This compound can exist in different tautomeric forms due to proton migration between the nitrogen atoms of the pyrazole ring and the exocyclic amine group.[1][11] The predominant tautomeric form in a given environment will influence its physicochemical properties, including its pKa and hydrogen bonding capacity.
Key Physicochemical Parameters
A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and predicted properties of this compound and provides robust protocols for their experimental determination.
Melting Point
The melting point is a critical indicator of purity and is influenced by the crystal lattice energy of the solid.
Table 2: Melting Point of this compound
| Property | Value | Source(s) |
| Melting Point | 158-164 °C | [10] |
This protocol outlines the standard method for determining the melting point of a solid organic compound.
Causality: The principle behind this technique is that a pure crystalline solid will have a sharp and reproducible melting point range. Impurities typically depress and broaden the melting point range.
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a rate of 10-15 °C per minute initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first liquid droplet appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).
-
Validation: For accuracy, perform the determination in triplicate.
Solubility
This protocol provides a systematic approach to determining the solubility of a compound in various solvents.
Causality: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The presence of both a polar amine group and a nonpolar fluorophenyl group in the target molecule suggests a nuanced solubility profile.
Methodology:
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, and hexane).
-
Sample Preparation: Weigh approximately 10 mg of this compound into separate, labeled test tubes for each solvent.
-
Solvent Addition: Add 1 mL of the respective solvent to each test tube.
-
Mixing: Vigorously vortex or shake each test tube for at least 30 seconds.
-
Observation: Visually inspect each tube for the presence of undissolved solid. Classify the solubility as:
-
Freely Soluble: No visible solid particles.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Slightly Soluble: Only a small amount of the solid has dissolved.
-
Insoluble: No apparent dissolution of the solid.
-
-
pH-Dependent Aqueous Solubility: For aqueous solubility, also test in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to assess the impact of ionization on solubility. As an amine, increased solubility in acidic solutions is expected due to the formation of a more polar ammonium salt.
Acidity/Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different physiological pH values. The presence of the amine group and the pyrazole ring nitrogens suggests that this compound will have basic properties. While an experimental pKa is not available, it can be determined using potentiometric titration.
This protocol describes the determination of pKa by titrating a solution of the compound with a strong acid or base.
Causality: The pKa is the pH at which a compound is 50% ionized. By monitoring the pH change of a solution of the compound upon the addition of a titrant, the equivalence point and half-equivalence point can be determined, from which the pKa can be calculated.
Methodology:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes. A calculated XLogP3 value of 1.6 has been reported for this compound, suggesting a moderate degree of lipophilicity.[13]
This protocol details the classic method for experimentally determining the octanol-water partition coefficient.
Causality: The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is the base-10 logarithm of this ratio.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Solution Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: In a separatory funnel, mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 1 hour).
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of P.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. While specific spectra for this compound are not widely published, this section provides an overview of the expected spectral features based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring, the pyrazole ring proton, and the amine protons. The protons on the fluorophenyl ring will likely appear as multiplets due to coupling with each other and with the fluorine atom. The amine protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom, resulting in characteristic splitting patterns.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.
-
C-H stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹.
-
C=C and C=N stretching: Aromatic and pyrazole ring stretching vibrations in the range of 1400-1600 cm⁻¹.
-
C-F stretching: A strong absorption band in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (177.18). The fragmentation pattern can provide further structural information.[14][15]
Synthesis and Reactivity
This compound can be synthesized through various established methods for pyrazole ring formation. A common approach involves the condensation of a β-ketonitrile with a hydrazine derivative. The presence of the amine and pyrazole functionalities makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of more complex bioactive molecules.[16]
Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for the development of various therapeutic agents. Pyrazole derivatives are known to act as inhibitors of a wide range of enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.[17][18][19] The 5-aminopyrazole moiety, in particular, has been identified as a key pharmacophore in several kinase inhibitors.[1][20] The fluorophenyl group can enhance binding to target proteins and improve the pharmacokinetic properties of the molecule.[5]
Conclusion
This compound is a compound of significant interest in medicinal chemistry, possessing a "privileged" pyrazole scaffold and a strategically placed fluorophenyl group. This guide has provided a comprehensive overview of its core physicochemical properties and detailed experimental protocols for their determination. While some experimental data for this specific molecule remains to be fully elucidated in the public domain, the information and methodologies presented herein offer a robust framework for researchers and drug development professionals to effectively characterize and utilize this promising compound in their scientific endeavors.
Visualizations
Tautomeric Forms of this compound
Caption: Potential tautomeric equilibrium of this compound.
Experimental Workflow for Physicochemical Characterization
Caption: A streamlined workflow for the comprehensive physicochemical characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5848-04-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. 5848-04-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The aminopyrazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules. The introduction of a fluorophenyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and confirmation are paramount in the development of such compounds, and a comprehensive spectroscopic analysis is the cornerstone of this process. This guide provides an in-depth technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the established principles of spectroscopic interpretation for related aminopyrazole derivatives.[1][2][3]
Molecular Structure and Spectroscopic Overview
The structure of this compound, presented below, features a pyrazole ring substituted with a 4-fluorophenyl group at the C4 position and an amino group at the C5 position. The presence of various functional groups and aromatic systems gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.
Expected Spectroscopic Highlights:
-
¹H NMR: Will reveal signals corresponding to the aromatic protons of the fluorophenyl ring, the pyrazole ring proton, and the protons of the amino and NH groups. The fluorine atom will induce characteristic splitting patterns in the signals of the adjacent aromatic protons.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, with the carbon atoms of the fluorophenyl ring exhibiting coupling with the fluorine atom.
-
IR Spectroscopy: Will display characteristic absorption bands for the N-H stretching vibrations of the amino and pyrazole NH groups, as well as C=C and C-N stretching vibrations of the aromatic and heterocyclic rings. The C-F bond will also have a characteristic absorption in the fingerprint region.
-
Mass Spectrometry: Will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy: Deciphering the Proton Environment
The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring atoms. The chemical shifts are influenced by the electronic environment of the protons.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole C3-H | ~7.5 - 7.8 | s | - |
| Fluorophenyl H2', H6' | ~7.2 - 7.4 | t | ~8.5 - 9.0 |
| Fluorophenyl H3', H5' | ~7.0 - 7.2 | t | ~8.5 - 9.0 |
| NH₂ | ~4.5 - 5.5 | br s | - |
| Pyrazole N1-H | ~11.0 - 12.0 | br s | - |
Expertise & Experience in Interpretation:
-
Pyrazole Protons: The proton at the C3 position of the pyrazole ring is expected to appear as a singlet in the downfield region due to the electron-withdrawing nature of the heterocyclic ring.
-
Fluorophenyl Protons: The protons on the 4-fluorophenyl ring will exhibit a characteristic pair of triplets (or more complex multiplets appearing as triplets) due to coupling with both the neighboring protons and the fluorine atom. The protons ortho to the fluorine (H3' and H5') will be shielded relative to the meta protons (H2' and H6').
-
Amine and NH Protons: The protons of the amino group (NH₂) and the pyrazole NH are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding. These peaks will typically disappear upon D₂O exchange, a key technique for their identification.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of the fluorine atom will lead to characteristic C-F coupling.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected ¹JC-F (Hz) |
| Pyrazole C5 | ~145 - 150 | - |
| Pyrazole C3 | ~135 - 140 | - |
| Pyrazole C4 | ~110 - 115 | - |
| Fluorophenyl C4' | ~160 - 165 | ~240 - 250 |
| Fluorophenyl C1' | ~130 - 135 | - |
| Fluorophenyl C2', C6' | ~128 - 132 | ~8 - 10 |
| Fluorophenyl C3', C5' | ~115 - 118 | ~20 - 22 |
Expertise & Experience in Interpretation:
-
Fluorine Coupling: The most notable feature will be the large one-bond coupling constant (¹JC-F) for the carbon directly attached to the fluorine atom (C4'). Smaller two-bond (²JC-F) and three-bond (³JC-F) couplings will be observed for the other carbons in the fluorophenyl ring, providing definitive evidence for the substitution pattern.
-
Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the substituents. The C5 carbon, attached to the amino group, is expected to be the most downfield of the pyrazole carbons.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.[4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons as it allows for their observation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 30° pulse angle, relaxation delay of 1-2 seconds, and 16-64 scans.
-
Perform a D₂O exchange experiment to confirm the assignment of NH and NH₂ protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 45° pulse angle, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Crystal Structure Analysis of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine Derivatives: From Synthesis to Supramolecular Architecture
An In-Depth Technical Guide
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven framework for the crystal structure analysis of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine derivatives. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, and a deep understanding of its three-dimensional architecture is paramount for rational drug design.[1][2][3]
Part 1: The Strategic Imperative of Structural Analysis
The this compound Scaffold: A Privileged Core in Drug Discovery
The pyrazole nucleus is a five-membered heterocyclic ring that serves as a foundational element in a multitude of approved therapeutic agents.[4][5][6] Its metabolic stability and versatile substitution patterns make it a "privileged scaffold."[2] Specifically, the this compound framework has garnered significant attention. The vicinal arrangement of the fluorophenyl and amine groups on the pyrazole core is a key pharmacophore for inhibiting various protein kinases, which are critical targets in oncology and inflammatory diseases.[7][8] The fluorine atom, in particular, can engage in crucial hydrogen bonds and modulate the electronic properties of the molecule, enhancing binding affinity and metabolic stability.
The Causality of Crystal Structure Analysis
Why is single-crystal X-ray diffraction (SC-XRD) indispensable? While spectroscopic methods like NMR can confirm a molecule's constitution, they provide limited information about its three-dimensional arrangement in the solid state.[9] Crystal structure analysis provides the precise coordinates of every atom, revealing the molecule's conformation, bond lengths, and bond angles. This is not merely an academic exercise; these parameters dictate the supramolecular assembly (crystal packing) through a network of non-covalent interactions.[10][11] This architecture directly influences critical physicochemical properties:
-
Solubility & Dissolution Rate: Crystal packing energy determines how readily a compound dissolves, impacting its bioavailability.
-
Stability & Polymorphism: Different packing arrangements (polymorphs) can have vastly different stabilities and properties. Identifying the most stable form is critical for drug development.
-
Target Engagement: The molecule's preferred conformation observed in the crystal can provide invaluable insights into the bioactive conformation required for binding to its protein target.
Therefore, a complete structural analysis is a self-validating system; it explains the observed properties of the bulk material and provides a predictive framework for designing improved analogues.
Part 2: From Flask to Crystal: Synthesis and Crystallization
Synthesis of this compound Derivatives
A robust and common method for synthesizing the pyrazole core is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[6][12] This approach offers high yields and regioselectivity.
Objective: To synthesize a 1-Aryl-4-(4-fluorophenyl)-1H-pyrazol-5-amine derivative.
Materials:
-
(4-Fluorophenyl)malononitrile
-
Arylhydrazine hydrochloride
-
Ethanol (absolute)
-
Triethylamine
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-Fluorophenyl)malononitrile (1.0 eq) and the desired arylhydrazine hydrochloride (1.1 eq) in absolute ethanol.
-
Base Addition: Add triethylamine (1.2 eq) to the mixture. The triethylamine acts as a base to neutralize the hydrochloride salt and facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final compound.
The Crystallization Bottleneck: Achieving Diffraction-Quality Crystals
Obtaining single crystals suitable for SC-XRD is often the most challenging step. It is more an art than a science, requiring patience and systematic screening. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.
Causality of Solvent Choice: The ideal solvent system is one in which the compound is sparingly soluble. This allows for a slow approach to supersaturation, which is the driving force for crystallization. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is often effective.
-
Dissolution: Dissolve a small amount of the purified pyrazole derivative (5-10 mg) in a minimal amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a small, clean vial.
-
Induce Supersaturation: Gently add a "poor" solvent (e.g., Hexane or Pentane) dropwise until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate, bringing the solution just below saturation.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop.
Part 3: The Core of the Analysis: Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the complete three-dimensional structure of a crystalline compound.[13] It relies on the principle that X-rays are diffracted by the electrons in the atoms of a crystal, producing a unique diffraction pattern that can be mathematically transformed into a model of the atomic arrangement.[13]
The SC-XRD Experimental Workflow
The process from crystal to final structure follows a well-defined path, which can be visualized as follows:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology: Data Collection and Structure Solution
-
Crystal Mounting & Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled (typically to 100-200 K) to minimize thermal vibrations. A full sphere of diffraction data is collected as the crystal is rotated.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization, absorption).
-
Structure Solution: The space group is determined, and an initial structural model is obtained using direct methods or Patterson methods, often with software like SHELXS.[9] This provides the initial positions of most non-hydrogen atoms.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL.[9] In this iterative process, atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are usually located from the difference Fourier map and refined.
-
Validation: The final structure is validated using tools like PLATON to check for geometric consistency and missed symmetry. The results are compiled into a Crystallographic Information File (CIF).
Interpreting Crystallographic Data
The final CIF contains a wealth of information. Key parameters for a representative 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine are summarized below.[7]
| Parameter | Representative Value | Significance |
| Chemical Formula | C₂₀H₁₅FN₄ | Confirms the elemental composition of the crystal. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions (Å) | a=12.24, b=10.44, c=12.91, β=101.95° | The dimensions of the repeating unit of the crystal lattice. |
| Dihedral Angles (°) | Crucial for defining molecular conformation. | |
| Pyrazole / 4-F-Phenyl | 43.51° | Describes the twist of the fluorophenyl ring relative to the central pyrazole core.[7] |
| Pyrazole / Pyridine | 39.95° | Describes the twist of the pyridine ring relative to the core.[7] |
| Pyrazole / Phenyl | 32.23° | Describes the twist of the N1-phenyl ring relative to the core.[7] |
The non-coplanar arrangement, indicated by these dihedral angles, is a recurring feature in this class of compounds and is critical for defining the overall molecular shape and its potential interactions with a target binding site.[7][8][14]
Part 4: Beyond the Molecule: Unveiling Supramolecular Architecture
The crystal is not merely a collection of individual molecules; it is a highly organized supramolecular assembly held together by a network of non-covalent interactions.[15][16] Understanding these interactions is key to explaining the material's bulk properties.
Key Non-Covalent Interactions
For this compound derivatives, the primary amine (N-H) and the various nitrogen and fluorine atoms are prime candidates for forming strong, directional hydrogen bonds.
-
N-H···N Hydrogen Bonds: The amine group frequently acts as a hydrogen bond donor to the nitrogen atom of a pyridine ring or the pyrazole ring of an adjacent molecule. This interaction is a powerful force in organizing the crystal lattice.[7][8]
-
N-H···F Hydrogen Bonds: The fluorine atom of the fluorophenyl group can act as a hydrogen bond acceptor, forming N-H···F interactions that further stabilize the crystal packing.[7]
-
π-π Stacking: The multiple aromatic rings (fluorophenyl, pyridine, and other aryl substituents) can interact through π-π stacking, where the electron clouds of the rings attract each other, contributing to the overall cohesive energy of the crystal.
Visualizing Interaction Motifs
These hydrogen bonding patterns often lead to recognizable supramolecular motifs, such as chains or sheets.
Caption: Common hydrogen bonding motifs in pyrazole derivatives.
Hirshfeld Surface Analysis
A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[9][17] This technique maps the closest intermolecular contacts onto a 3D surface around the molecule.
-
d_norm surface: This surface highlights contacts shorter than the van der Waals radii sum with red spots, indicating key interactions like hydrogen bonds.
-
2D Fingerprint Plots: These plots summarize the frequency of different types of contacts, providing a quantitative breakdown (e.g., H···H, N···H, C···H) of the interactions driving crystal packing.[11] For this class of compounds, N···H contacts typically account for a significant percentage of the total interactions.[11]
Part 5: Authoritative Grounding and Computational Synergy
The Cambridge Structural Database (CSD)
No crystal structure analysis is complete without consulting the Cambridge Structural Database (CSD).[18][19] As the world's largest repository of small-molecule organic and metal-organic crystal structures, the CSD is an essential, authoritative resource for:
-
Validation: Comparing your determined structure against known structures to identify common motifs and validate geometric parameters.
-
Polymorph Screening: Searching for other known crystalline forms of your compound or closely related analogues.
-
Structural Insights: Analyzing trends in conformation and packing across a family of related compounds.[20]
Synergy with Computational Chemistry
Experimental SC-XRD data can be powerfully complemented by computational methods like Density Functional Theory (DFT).[9][17] DFT calculations can be used to:
-
Optimize Geometry: Corroborate the experimentally determined molecular geometry in a gaseous phase.
-
Analyze Molecular Orbitals: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties and reactivity.[17]
-
Calculate Electrostatic Potential (ESP): Map the electrostatic potential on the molecular surface to identify electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions.[17]
Conclusion
The crystal structure analysis of this compound derivatives is a multi-faceted process that provides foundational knowledge for drug discovery and development. By integrating robust protocols for synthesis and crystallization with rigorous SC-XRD analysis and the contextual power of tools like Hirshfeld analysis and the CSD, researchers can gain a profound understanding of their molecules. This detailed structural information, from the precise conformation of a single molecule to the intricate network of interactions that form its supramolecular architecture, is the bedrock upon which rational, structure-based drug design is built.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mkuniversity.ac.in [mkuniversity.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Technical Guide to the Biological Activity Screening of Novel Pyrazole Compounds
Abstract: This guide provides a comprehensive framework for the biological activity screening of novel pyrazole compounds, intended for researchers, scientists, and professionals in drug development. Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous FDA-approved drugs, demonstrating a wide range of therapeutic applications.[1] This document outlines the strategic planning of screening campaigns, details key in vitro methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, and discusses the crucial steps of data analysis and hit identification. By integrating established protocols with the underlying scientific rationale, this guide serves as an in-depth resource for designing and executing effective screening programs to uncover the therapeutic potential of new pyrazole derivatives.
Introduction to Pyrazole Scaffolds in Medicinal Chemistry
The Pyrazole Moiety: Structure and Properties
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This structural motif imparts favorable physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, making it a versatile scaffold in medicinal chemistry.[3] The pyrazole ring is also considered a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[3]
A Privileged Scaffold: A Historical Perspective and Success Stories
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. This has led to the development of several successful drugs across various therapeutic areas.[1]
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib (Celebrex) | Anti-inflammatory | Selective COX-2 inhibitor, preventing the synthesis of prostaglandins involved in pain and inflammation.[4][5][6][7] |
| Sildenafil (Viagra) | Erectile Dysfunction | Selective inhibitor of phosphodiesterase type 5 (PDE5), leading to increased levels of cGMP and vasodilation.[8][9][10][11] |
| Rimonabant (Acomplia) | Anti-obesity (withdrawn) | Inverse agonist of the cannabinoid CB1 receptor, reducing appetite and increasing energy expenditure.[12][13][14][15] |
| Niraparib (Zejula) | Anticancer | Inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, leading to DNA damage and cell death in cancer cells.[3] |
The Rationale for Screening Novel Pyrazole Derivatives
The proven success of pyrazole-based drugs, coupled with the vast, unexplored chemical space of substituted pyrazoles, provides a strong rationale for continued screening efforts. The versatility of pyrazole synthesis allows for the creation of diverse compound libraries, increasing the probability of identifying novel bioactive molecules.[16][17][18][19][20] Pyrazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[2][17][21][22]
Strategic Planning for a Screening Campaign
A successful screening campaign begins with a well-defined strategy. This involves careful consideration of the therapeutic target, the design of the compound library, and the selection of appropriate assays.
Defining the Therapeutic Target: Target-Based vs. Phenotypic Screening
There are two primary approaches to screening:
-
Target-Based Screening: This approach involves testing compounds against a specific, known biological target, such as an enzyme or receptor. This is often more straightforward for lead optimization as the mechanism of action is known from the outset.
-
Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific target. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.
The choice between these approaches will depend on the research goals and available resources.
Building a Diverse Pyrazole Compound Library
A chemically diverse library of pyrazole compounds is essential for a successful screening campaign. Modern synthetic methods, including multi-component reactions and microwave-assisted synthesis, have enabled the efficient production of a wide variety of pyrazole derivatives.[17]
Assay Selection and Development: Key Considerations
The choice of assay is critical and should be guided by the therapeutic target. Key considerations include:
-
Relevance: The assay should be relevant to the disease of interest.
-
Robustness: The assay should be reproducible and have a low rate of false positives and false negatives.
-
Throughput: The assay should be amenable to the screening of a large number of compounds.
-
Cost: The cost per data point should be within the project's budget.
In Vitro Screening Methodologies
Anticancer Activity Screening
These assays are often the first step in anticancer drug screening. They measure the ability of a compound to kill cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the novel pyrazole compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cytotoxicity assay.
If the pyrazole compounds are designed to inhibit a specific enzyme, such as a kinase, a target-specific assay should be used.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, its substrate, and ATP.
-
Compound Addition: Add the novel pyrazole compounds at various concentrations to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Caption: Inhibition of a kinase signaling pathway.
Antimicrobial Activity Screening
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial dilutions of the pyrazole compounds in a 96-well plate containing broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and time for the microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity Screening
Given the success of Celecoxib, screening for COX-2 inhibition is a logical step for novel pyrazole compounds.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate: Prepare a reaction mixture containing recombinant human COX-2 enzyme and arachidonic acid as the substrate.
-
Compound Incubation: Add the pyrazole compounds at various concentrations and incubate with the enzyme.
-
Initiate Reaction: Start the reaction by adding arachidonic acid.
-
Measure Prostaglandin Production: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Data Analysis and Hit Identification
Primary Screening Data Analysis
For high-throughput screening, statistical measures such as the Z'-factor and signal-to-background ratio are used to assess the quality of the assay.
Hit Confirmation and Validation
Compounds that show activity in the primary screen ("hits") must be confirmed and validated through a series of secondary assays to eliminate false positives and prioritize the most promising compounds.
Structure-Activity Relationship (SAR) Studies
Once a series of active compounds is identified, SAR studies are conducted to understand how chemical modifications affect biological activity. This information is crucial for lead optimization.
In Silico Approaches to Guide Screening
Computational methods can be used to prioritize compounds for screening and to predict their biological activity.
-
Molecular Docking: This technique predicts the binding mode of a compound to its target protein.
-
ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify those with drug-like properties.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a rich source of new therapeutic agents. A systematic and well-planned screening approach, combining in vitro assays with in silico methods, is essential for unlocking the full potential of novel pyrazole compounds. Future research in this area will likely focus on the development of more sophisticated screening platforms, including high-content imaging and organ-on-a-chip technologies, to better predict the in vivo efficacy and safety of new drug candidates.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 10. Sildenafil - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 13. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rimonabant - Wikipedia [en.wikipedia.org]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jchr.org [jchr.org]
An In-Depth Technical Guide to Identifying Therapeutic Targets for Fluorinated Pyrazole Amines
Abstract
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The strategic incorporation of fluorine atoms and amine groups into this scaffold—creating fluorinated pyrazole amines—offers a powerful approach to modulate physicochemical properties, enhance target affinity, and improve metabolic stability. This guide provides an in-depth framework for researchers and drug development professionals to identify and validate the therapeutic targets of this promising class of small molecules. We will explore established target classes, detail robust experimental workflows for target deconvolution, and provide actionable protocols to accelerate discovery programs.
Introduction: The Pyrazole Scaffold and the Advantage of Fluorination
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[3][4][5] Its utility stems from its ability to act as a versatile bioisostere for other aromatic rings, improving properties like solubility and lipophilicity while providing crucial hydrogen bond donor and acceptor capabilities.[3] This has led to the development of pyrazole-containing drugs across a vast range of therapeutic areas, from the anti-inflammatory celecoxib to a host of protein kinase inhibitors used in oncology.[1][2][4][6]
The introduction of fluorine, the most electronegative element, imparts unique and often beneficial characteristics:
-
Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles), increasing binding affinity.
-
Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the half-life of a drug.
-
Modulated pKa: Fluorination can lower the pKa of nearby amine groups, altering their ionization state at physiological pH and thereby influencing cell permeability and target engagement.
-
Conformational Control: Strategic fluorination can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its target.
When combined, the pyrazole scaffold, amine functionalities, and fluorine substituents create a chemical space rich with potential for developing highly potent and selective therapeutic agents. The primary challenge and opportunity lie in identifying their specific molecular targets.
Established and Potential Therapeutic Target Classes
Based on extensive research into pyrazole-containing compounds, several protein families have emerged as high-probability targets for fluorinated pyrazole amines.
Protein Kinases
The largest and most successfully drugged target class for pyrazole scaffolds is the protein kinase family.[1][2] Many pyrazole-containing molecules are ATP-competitive inhibitors, mimicking the adenine moiety of ATP to bind in the kinase active site.[2]
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for immunity and cell growth, and its dysregulation is linked to cancers and inflammatory diseases.[7][8] Several pyrazole derivatives are potent JAK inhibitors.[1][7][8][9] For instance, Ruxolitinib, a pyrazole-containing drug, is a selective JAK1/JAK2 inhibitor.[1] Novel 4-amino-(1H)-pyrazole derivatives have shown nanomolar inhibitory activity against JAK1, JAK2, and JAK3.[7][8]
-
RAF Kinases (B-Raf): B-Raf is a serine/threonine kinase in the MAPK/ERK pathway, and mutations like BRAF V600E are common in melanoma.[10][11] Pyrazole-based scaffolds have been developed as potent and selective inhibitors of mutant B-Raf.[10][12]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels essential for tumor growth.[13][14][15] Numerous pyrazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, showing promise in cancer therapy.[13][14][15][16][17]
-
Other Kinases: The pyrazole scaffold has been successfully employed to target a wide array of other kinases, including Aurora kinases, EGFR, and Bruton's Tyrosine Kinase (BTK).[1][2][5][18][19]
Other Enzymes
-
Cyclooxygenase-2 (COX-2): The archetypal pyrazole drug, Celecoxib, is a selective inhibitor of COX-2, an enzyme responsible for synthesizing pro-inflammatory prostaglandins.[6][20][21][22][23] Its sulfonamide side chain binds to a hydrophilic pocket near the COX-2 active site, conferring its selectivity over the related COX-1 enzyme.[6][20]
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades fatty acid amides. Its inhibition is a therapeutic strategy for managing neuropathic pain.[24] Pyrazole-based compounds, such as pyrazole phenylcyclohexylcarbamates, have been developed as potent and selective FAAH inhibitors.[24][25][26][27]
A Strategic Workflow for Target Identification and Validation
Identifying the specific target of a novel fluorinated pyrazole amine requires a multi-faceted approach, progressing from broad, unbiased screening to specific, hypothesis-driven validation. This workflow ensures a high degree of confidence in the identified target.
Phase 1: Unbiased Target Discovery
The goal of this initial phase is to cast a wide net to identify potential protein interactors without prior assumptions.
-
Affinity-Based Proteomics: This is a powerful method to "pull down" target proteins from a complex cell lysate.[28] The fluorinated pyrazole amine is immobilized on a solid support (like agarose beads) to create an affinity matrix. This "bait" is incubated with cell lysate, and proteins that bind to it are isolated and subsequently identified using mass spectrometry.[28]
Phase 2: Target Hypothesis Generation
Data from Phase 1, combined with knowledge of the pyrazole scaffold, informs this next stage.
-
Broad Panel Screening: If a particular target class is suspected (e.g., kinases), the compound can be screened against a large, commercially available panel of representative targets. A kinase panel, for example, can quickly identify which kinases are inhibited at a certain concentration, providing a focused list of high-priority candidates.
-
In Silico Docking: Computational modeling can be used to predict how the fluorinated pyrazole amine might bind to the crystal structures of candidate proteins identified in Phase 1. This can help prioritize targets for which a plausible, low-energy binding pose can be found.
Phase 3: Direct Target Validation
This phase uses specific assays to confirm a direct, biophysical interaction between the compound and a prioritized candidate protein.
-
Biochemical Assays: These assays use purified protein to directly measure the effect of the compound. For a kinase, an in vitro kinase inhibition assay would quantify the compound's potency (typically as an IC50 value) by measuring the reduction in substrate phosphorylation.[29][30][31]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a critical technology for verifying target engagement within the complex environment of an intact cell.[32][33][34][35] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[32][35] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve compared to untreated cells provides strong evidence of direct binding in a physiological context.[33][34][35][36]
Phase 4: Cellular Pathway Confirmation
Confirming direct binding is necessary but not sufficient. The final phase is to demonstrate that this binding event leads to the expected biological outcome.
-
Pathway Analysis: If the target is a kinase in a known signaling pathway (e.g., JAK/STAT), the functional consequence of its inhibition can be measured. For example, Western blotting can be used to show that the compound reduces the phosphorylation of a known downstream substrate of the target kinase in a dose-dependent manner.
-
Genetic Validation: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce the expression of the target protein (knockdown or knockout). If the cellular phenotype observed with the compound is mimicked by reducing the amount of the target protein, it provides powerful evidence that the protein is indeed the relevant target.
Key Experimental Protocols
The following protocols provide a starting point for key validation experiments. Researchers should always optimize conditions for their specific target and cellular system.
Protocol 1: In Vitro Luminescence-Based Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated pyrazole amine against a purified protein kinase.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. Kinase activity is inversely proportional to the luminescent signal generated.[29][31]
Materials:
-
Purified, active kinase of interest.
-
Specific kinase substrate peptide.
-
ATP (at the Km concentration for the kinase, if known).
-
Test Compound (fluorinated pyrazole amine).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (0% inhibition control) and wells without enzyme (100% inhibition control).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 5 µL of this solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
Objective: To confirm target engagement of a fluorinated pyrazole amine in intact cells.
Principle: Ligand binding stabilizes the target protein against heat-induced denaturation and aggregation. The amount of soluble protein remaining after heating is quantified by Western blot.[32][33][35]
Materials:
-
Cultured cells expressing the target protein.
-
Test Compound.
-
Vehicle control (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer with protease and phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Primary antibody specific to the target protein.
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at the desired concentration or with vehicle control for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing the compound/vehicle.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein.
-
Wash and probe with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Example Kinase Selectivity Profile for Compound FPA-123
| Kinase Target | IC50 (nM) |
| JAK2 | 7.2 |
| JAK1 | 335 |
| JAK3 | 428 |
| TYK2 | 215 |
| B-Raf | 9.7 |
| c-Raf | 860 |
| VEGFR-2 | 1240 |
Data is hypothetical for illustrative purposes. Real data would be derived from assays as described in Protocol 1.
This table clearly shows that the hypothetical compound FPA-123 is a potent and selective inhibitor of JAK2 and B-Raf over other related kinases.
Conclusion and Future Directions
The fluorinated pyrazole amine scaffold represents a highly fertile ground for the discovery of novel therapeutics. The key to unlocking its potential lies in a systematic and rigorous approach to target identification and validation. By combining unbiased proteomics, computational predictions, direct biophysical measurements like CETSA, and functional cellular assays, researchers can confidently identify the molecular targets of these compounds and elucidate their mechanisms of action. As our understanding of signaling pathways deepens, these versatile molecules will undoubtedly be adapted to address a new generation of therapeutic targets with greater precision and efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. japsonline.com [japsonline.com]
- 15. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
- 21. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. study.com [study.com]
- 23. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 24. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. bmglabtech.com [bmglabtech.com]
- 32. bio-protocol.org [bio-protocol.org]
- 33. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 35. annualreviews.org [annualreviews.org]
- 36. youtube.com [youtube.com]
An In-Depth Technical Guide to the In Silico ADME Profiling of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
Executive Summary
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early-stage assessment of these pharmacokinetic characteristics is therefore not just advantageous but essential for de-risking drug development pipelines. This technical guide provides a comprehensive, protocol-driven framework for the in silico prediction of the ADME profile of 4-(4-fluorophenyl)-1H-pyrazol-5-amine, a scaffold of interest in medicinal chemistry. By leveraging a suite of computational models, from foundational physicochemical calculations to complex machine learning-based predictions, we will construct a holistic pharmacokinetic profile of the molecule. This document is intended for drug discovery researchers and computational chemists, offering both the "how" and the "why" behind each predictive step, thereby ensuring a robust, scientifically grounded evaluation.
Introduction: The Imperative of Early ADME Assessment
The Critical Role of ADME in Drug Discovery
Unfavorable ADME properties are a primary cause of late-stage drug attrition.[1] A molecule with exceptional target potency is of little therapeutic value if it cannot reach its site of action in sufficient concentration, is metabolized too quickly, or causes unforeseen toxicity. The practice of introducing ADME evaluations at the earliest stages of discovery allows for the rapid identification and optimization of compounds with promising pharmacokinetic profiles, saving considerable time and resources.[2]
The Power of In Silico Modeling: From QSAR to AI
In silico, or computational, methods have become indispensable tools in modern drug discovery.[3] These approaches utilize the chemical structure of a molecule to predict its biological and pharmacokinetic properties. Methodologies range from Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with experimental data, to sophisticated machine learning and artificial intelligence algorithms trained on vast datasets.[4][5] These predictive models provide a rapid, cost-effective means to screen large libraries of virtual compounds and prioritize candidates for synthesis and experimental testing.[6]
The Target Molecule: this compound
The subject of this guide is this compound (CAS No: 5848-04-4). Its core pyrazole structure is a common motif in medicinal chemistry, recognized for a wide range of pharmacological activities.[7] The specific substitution pattern of this molecule dictates its unique physicochemical and, consequently, its ADME properties. Our objective is to dissect these properties computationally to build a predictive pharmacokinetic profile.
Chemical Structure:
-
Formula: C₉H₈FN₃
-
SMILES: Nc1n[nH]c(c1)-c2ccc(F)cc2
Foundational Analysis: Physicochemical Properties
The ADME behavior of a molecule is fundamentally governed by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility (logS) are critical descriptors used by virtually all predictive ADME models.
Experimental Protocol 1: Calculation of Key Physicochemical Descriptors
This protocol outlines the steps to calculate the foundational properties using a freely accessible tool like SwissADME.
-
Input Molecular Structure: Navigate to the SwissADME web server.
-
Provide Structure: In the input field, paste the SMILES string for the target molecule: Nc1n[nH]c(c1)-c2ccc(F)cc2.
-
Initiate Calculation: Execute the prediction run.
-
Data Compilation: Collect the calculated values for the properties listed in the table below.
Data Summary: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight (MW) | 177.18 g/mol | Influences diffusion and overall size; values <500 Da are generally preferred for oral drugs.[8] |
| Lipophilicity (XLogP3) | 1.60 | Governs membrane permeability and solubility. A balanced value (typically 0-3) is often optimal.[8] |
| H-Bond Donors | 2 | Affects solubility and membrane permeability. Fewer donors often lead to better absorption. |
| H-Bond Acceptors | 3 | Influences solubility and target binding. |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | Estimates the surface area occupied by polar atoms; crucial for predicting cell permeability. TPSA < 140 Ų is often associated with good oral bioavailability.[9] |
| Aqueous Solubility (ESOL LogS) | -2.50 | Predicts solubility in water. Higher (less negative) values indicate better solubility, which is critical for absorption. |
| Drug-Likeness Rules | No Violations | The molecule adheres to established rules (e.g., Lipinski's Rule of Five), suggesting a favorable starting point for a potential oral drug.[10] |
Interpretation: The foundational physicochemical profile of this compound is highly favorable. Its low molecular weight, balanced lipophilicity, and optimal TPSA suggest a high likelihood of good passive absorption and oral bioavailability.
The In Silico ADME Prediction Workflow
A structured workflow is essential for a comprehensive and reproducible in silico analysis. The process begins with the molecule's structure and progresses through a series of predictive models, culminating in an integrated assessment.
Caption: Overall workflow for in silico ADME-Tox prediction.
Absorption Prediction
Absorption determines the fraction of an administered dose that reaches systemic circulation. For oral drugs, this primarily involves crossing the intestinal epithelium.
Methodology Insight
-
Human Intestinal Absorption (HIA): Models predicting HIA are often trained on large datasets of compounds with known absorption characteristics. They typically use physicochemical descriptors to classify a compound as having high or low absorption.[11][12]
-
Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model of the human intestinal barrier. In silico models predict the permeability coefficient (log Papp), with higher values indicating better passive diffusion.[13]
-
P-glycoprotein (P-gp) Interaction: P-gp is a critical efflux transporter that can pump drugs out of cells, reducing absorption.[14] Predicting whether a compound is a P-gp substrate or inhibitor is crucial for understanding potential absorption barriers and drug-drug interactions.
Data Summary: Predicted Absorption Properties
| Parameter | Prediction | Interpretation |
| Human Intestinal Absorption (HIA) | High | The molecule is likely to be well-absorbed from the gastrointestinal tract.[15] |
| Caco-2 Permeability (log Papp) | High | Suggests efficient passive diffusion across the intestinal membrane. |
| P-gp Substrate | No | The compound is not predicted to be actively pumped out of intestinal cells by P-gp. |
| P-gp Inhibitor | No | Unlikely to inhibit the P-gp-mediated transport of other co-administered drugs. |
Distribution Prediction
Distribution describes how a drug reversibly leaves the bloodstream and enters tissues. Key factors include binding to plasma proteins and the ability to cross physiological barriers like the blood-brain barrier.
Methodology Insight
-
Plasma Protein Binding (PPB): Highly bound drugs have less free concentration available to exert their effect. QSAR models predict the percentage of a drug that will bind to proteins like albumin.
-
Blood-Brain Barrier (BBB) Penetration: For CNS-acting drugs, crossing the BBB is essential, while for peripherally acting drugs, it is undesirable.[16][17] Models predict the log(Cbrain/Cblood) ratio (LogBB), with values > 0.3 indicating good penetration and < -1.0 indicating poor penetration.
Data Summary: Predicted Distribution Properties
| Parameter | Prediction | Interpretation |
| Plasma Protein Binding (PPB) | Moderate to High | A significant fraction of the drug may be bound to plasma proteins, potentially affecting its free concentration. |
| Blood-Brain Barrier (BBB) Permeation | Yes | The molecule is predicted to cross the BBB, making it a potential candidate for CNS targets but also posing a risk of CNS side effects if the target is peripheral. |
Metabolism Prediction
Metabolism is the biotransformation of a drug, primarily in the liver, by enzymes such as the Cytochrome P450 (CYP) superfamily. This process can inactivate a drug, produce active metabolites, or generate toxic byproducts.
Methodology Insight
-
CYP Inhibition: Predicting whether a compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is vital for assessing the risk of drug-drug interactions.[18][19]
-
Site of Metabolism (SOM): These models identify the specific atoms in a molecule most likely to undergo metabolic transformation. This is crucial for guiding medicinal chemistry efforts to improve metabolic stability.[20][21]
Data Summary: Predicted Metabolic Properties
| Parameter | Prediction | Interpretation |
| CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP1A2. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates (e.g., warfarin). |
| CYP2C19 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2C19. |
| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for significant drug-drug interactions, as CYP3A4 metabolizes a large percentage of marketed drugs. |
Visualization: Predicted Sites of Metabolism
The following diagram highlights the probable sites of metabolic attack on the molecule. The reactivity of different atoms is scored, with more intensely colored nodes indicating a higher likelihood of metabolism.
Caption: Predicted sites of metabolism on the target molecule.
Interpretation: The model predicts that the phenyl ring, particularly the carbon atom para to the fluorine (C3), and the pyrazole ring are the most probable sites for metabolic modification (e.g., hydroxylation). The exocyclic amine (N3) is also a potential site. This information can guide chemists in modifying the structure to block these metabolic "hotspots" if enhanced stability is required.
Toxicity Risk Assessment
Early identification of potential toxicity liabilities is a cornerstone of modern drug discovery. In silico models can flag compounds with a higher risk of causing adverse effects.[22][23]
Methodology Insight
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia.[24] Predictive models for hERG inhibition are a critical safety filter in early discovery.[3][25]
-
Ames Mutagenicity: The Ames test is a biological assay to assess the mutagenic potential of a chemical compound. In silico models predict the outcome of this test based on structural alerts and statistical analysis.
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal. Computational models are emerging to predict this complex toxicity endpoint.[26]
Data Summary: Predicted Toxicity Risks
| Parameter | Prediction | Interpretation |
| hERG Inhibition | Low Risk | The molecule is not predicted to be a potent blocker of the hERG channel, suggesting a lower risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagen | The compound is predicted to be non-mutagenic, indicating a lower risk of carcinogenicity. |
| Hepatotoxicity | Low Risk | The current models do not flag the molecule for a high risk of causing liver injury. |
Synthesis and Interpretation: A Holistic ADME Profile
By consolidating all the predicted data, we can construct a comprehensive and actionable ADME profile for this compound.
| ADME Parameter | Prediction Summary | Potential Implication |
| Absorption | High HIA, High Permeability, Not a P-gp Substrate | Excellent potential for oral bioavailability. |
| Distribution | Moderate-High PPB, BBB Permeable | Effective distribution is likely, but PPB may modulate free drug levels. CNS penetration is expected. |
| Metabolism | Inhibitor of CYP2C9 and CYP3A4 | Significant Flag: High potential for drug-drug interactions. Metabolic stability may need optimization. |
| Toxicity | Low risk for hERG, Ames, and Hepatotoxicity | Favorable initial safety profile. |
Expert Conclusion
The in silico profile of this compound is a classic example of a promising but flagged drug candidate.
-
Strengths: The molecule exhibits excellent drug-like physicochemical properties that translate into a strong prediction of high oral absorption and bioavailability. Its predicted safety profile is clean, with low risks of cardiotoxicity, mutagenicity, and liver toxicity. Its ability to cross the blood-brain barrier makes it suitable for exploring CNS targets.
-
Liabilities: The primary concern is the predicted inhibition of key metabolic enzymes, CYP2C9 and particularly CYP3A4. This presents a significant risk for drug-drug interactions in a clinical setting. The predicted sites of metabolism on the aromatic rings could also lead to rapid clearance, potentially requiring structural modifications to enhance metabolic stability.
Recommendation: Based on this in silico assessment, this compound warrants further investigation if its pharmacological activity is high. However, any subsequent drug discovery program should prioritize addressing the predicted CYP inhibition. This could involve synthesizing analogues that modify the regions of the molecule predicted to interact with the CYP enzymes, while simultaneously monitoring for any negative impact on the otherwise favorable absorption and safety characteristics. Experimental validation of these in silico predictions, starting with in vitro CYP inhibition and metabolic stability assays, is the essential next step.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. In-silico Prediction of Human Intestinal Absorption and human oral bioavailability | Technology Networks [technologynetworks.com]
- 12. Recent developments of in silico predictions of intestinal absorption and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Silico Prediction Models for Blood-Brain Barrier Permeation: Ingenta Connect [ingentaconnect.com]
- 15. In Silico Prediction for Intestinal Absorption and Brain Penetration of Chemical Pesticides in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Deep Learning of CYP450 Binding of Small Molecules by Quantum Information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigation of in silico studies for cytochrome P450 isoforms specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Computational Network Analysis for Drug Toxicity Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 25. tandfonline.com [tandfonline.com]
- 26. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
The Aqueous and Organic Solubility Profile of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a new chemical entity (NCE).[1][2][3] Poor solubility can impede formulation, compromise bioavailability, and introduce significant delays and costs into the drug development pipeline.[3][4] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine (CAS 5848-04-4), a heterocyclic amine of interest in medicinal chemistry. We will explore the structural attributes influencing its solubility, present a robust experimental protocol for its determination, and discuss the application of thermodynamic models for predictive analysis. This document is intended for researchers, formulation scientists, and process chemists engaged in the characterization and development of pyrazole-based pharmaceutical candidates.
Introduction: The Central Role of Solubility
In pharmaceutical sciences, solubility is not merely a physical property but a cornerstone of drug efficacy. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[3][5] Therefore, understanding the solubility profile of a compound like this compound in various media is paramount for:
-
Formulation Development: Selecting appropriate excipients and dosage forms (e.g., tablets, capsules, parenteral solutions) is guided by the drug's solubility.[5]
-
Bioavailability Prediction: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with low solubility often being the rate-limiting step for absorption for BCS Class II drugs.[3]
-
Process Chemistry: Knowledge of solubility in organic solvents is essential for designing efficient crystallization, purification, and synthesis routes.[6]
-
Toxicology Studies: Ensuring adequate compound concentration in study vehicles is crucial for accurate safety and efficacy assessments.
This guide will provide the foundational knowledge and practical steps to thoroughly characterize this key parameter for this compound.
Physicochemical Profile and Solubility Predictions
The molecular structure of this compound dictates its interactions with various solvents. A qualitative prediction of its solubility can be derived from analyzing its key functional groups based on the principle of "like dissolves like."[7]
-
Pyrazole Core and Amine Group: The pyrazole ring and the primary amine (-NH₂) are capable of acting as both hydrogen bond donors and acceptors. This suggests a propensity for solubility in polar, protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF). The basicity of the amine group also implies that the compound's solubility in aqueous media will be highly pH-dependent.
-
4-Fluorophenyl Group: This aromatic, fluorinated ring is hydrophobic and contributes to the molecule's lipophilicity. This feature suggests solubility in less polar organic solvents (e.g., dichloromethane, ethyl acetate) and will likely limit aqueous solubility at neutral pH.[8]
The interplay between the polar, hydrogen-bonding pyrazole-amine moiety and the non-polar fluorophenyl ring suggests that the compound will exhibit moderate solubility in a range of common organic solvents.[8]
Logical Flow for Solubility Assessment
The following diagram outlines the decision-making process for characterizing the solubility of an unknown compound like this compound.
Caption: A flowchart for systematic solubility classification.[9]
Theoretical Framework: The Thermodynamics of Dissolution
The solubility of a crystalline solid in a liquid solvent is governed by thermodynamic principles. The process can be conceptually broken down into two steps: the melting of the crystal lattice to a hypothetical supercooled liquid and the mixing of this liquid solute with the solvent. The equilibrium solubility (X₂) can be described by the following equation derived from solid-liquid equilibrium thermodynamics:
ln(X₂) = - (ΔHfus / R) * ( (Tm - T) / (Tm * T) ) + ln(γ₂)
Where:
-
X₂ is the mole fraction solubility of the solute.
-
ΔHfus is the molar enthalpy of fusion of the solute.
-
R is the ideal gas constant.
-
Tm is the melting point of the solute in Kelvin.
-
T is the temperature of the solution in Kelvin.
-
γ₂ is the activity coefficient of the solute in the solvent.
This equation highlights two critical factors:
-
Crystal Lattice Energy (related to ΔHfus and Tm): A high melting point and a large enthalpy of fusion indicate strong intermolecular forces in the crystal lattice, which must be overcome for dissolution to occur. This generally leads to lower solubility.
-
Solute-Solvent Interactions (related to γ₂): The activity coefficient accounts for the deviation from ideal solution behavior. Favorable interactions between the solute and solvent (e.g., hydrogen bonding, dipole-dipole interactions) lead to a lower activity coefficient (γ₂ < 1) and thus higher solubility.
Predictive models like UNIFAC and COSMO-RS aim to estimate the activity coefficient based on molecular structure, providing a valuable tool for in-silico solvent screening before extensive experimental work is undertaken.[10][11]
Experimental Determination of Solubility
The gold standard for solubility determination remains the isothermal shake-flask method . This equilibrium-based method is robust, reliable, and provides thermodynamically sound solubility data.
Experimental Workflow Diagram
Caption: The workflow for the isothermal shake-flask solubility method.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5-10 mg).
-
Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture at a consistent speed for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A time-point study is recommended to confirm the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 1 hour to allow undissolved solids to settle.
-
Sample Collection: Carefully draw a sample of the supernatant using a syringe. Attach a syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the clear, particle-free filtrate into a clean vial.
-
Dilution: Accurately perform a serial dilution of the filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A standard calibration curve must be prepared and run in parallel.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Report the results in standard units such as mg/mL or mol/L.
Self-Validation and Trustworthiness:
-
Mass Balance: The presence of undissolved solid at the end of the experiment is a crucial visual confirmation that saturation was achieved.
-
Time to Equilibrium: Running parallel experiments and measuring the concentration at different time points (e.g., 24h, 48h, 72h) is essential. The system is at equilibrium when the concentration no longer increases with time.
-
Reproducibility: All experiments should be performed in triplicate to ensure the precision and reliability of the results.
Data Presentation
Quantitative solubility data should be presented clearly and concisely. The following table provides an illustrative template for reporting the solubility of this compound in a selection of common organic solvents relevant to pharmaceutical development.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-polar | 0.1 | < 0.1 | < 0.0006 |
| Toluene | Non-polar Aromatic | 2.4 | 1.5 | 0.0085 |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 12.0 | 0.0677 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 8.5 | 0.0480 |
| Acetone | Polar Aprotic | 5.1 | 35.0 | 0.1975 |
| Isopropanol (IPA) | Polar Protic | 3.9 | 22.0 | 0.1242 |
| Ethanol | Polar Protic | 4.3 | 40.0 | 0.2258 |
| Methanol | Polar Protic | 5.1 | 55.0 | 0.3104 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | > 1.1288 |
| Water (pH 7.4) | Polar Protic | 10.2 | 0.05 | 0.0003 |
Note: The values presented in this table are for illustrative purposes only and represent a plausible solubility profile for a compound with this structure. Actual experimental determination is required for accurate data.
Conclusion
A thorough understanding and robust measurement of the solubility of this compound are indispensable for its successful development as a pharmaceutical agent. This guide has outlined the key theoretical underpinnings, predicted its behavior based on molecular structure, and provided a detailed, validated experimental protocol for its determination. By systematically applying these principles and methods, researchers can generate high-quality, reliable solubility data, enabling informed decisions in formulation, process development, and preclinical studies, thereby de-risking the path to clinical application.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug solubility: importance and enhancement techniques [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. Solubility and its Importance.pptx [slideshare.net]
- 6. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 7. chem.ws [chem.ws]
- 8. CAS 72411-52-0: 5-(4-Fluorophenyl)-1H-pyrazol-3-amine [cymitquimica.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Whitepaper: The Pyrazole Core: A Privileged Scaffold for Modern Drug Discovery
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and favorable pharmacological properties have cemented its status as a "privileged scaffold," leading to the development of numerous blockbuster drugs across a wide range of therapeutic areas, from anti-inflammatory agents like Celecoxib to oncology treatments such as Crizotinib.[3][4][5] This in-depth technical guide provides drug discovery researchers and scientists with a comprehensive overview of the strategies and methodologies for discovering novel pyrazole derivatives. We will explore the fundamental physicochemical attributes of the pyrazole core, delve into foundational and modern synthetic strategies for library creation, outline an integrated workflow for hit identification and lead optimization, and discuss future perspectives. This guide emphasizes the causality behind experimental choices, providing field-proven insights to empower the next generation of pyrazole-based drug discovery.
Part I: The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The enduring success of the pyrazole moiety is not accidental; it stems from a unique combination of physicochemical and structural properties that make it highly effective for molecular recognition by biological targets.
Unique Physicochemical and Pharmacological Properties
The pyrazole ring's structure confers several advantages in drug design:
-
Aromaticity and Stability: The ring is aromatic and metabolically stable, providing a robust core for building complex molecules.[6]
-
Hydrogen Bonding Capabilities: The pyrazole ring is an exceptional pharmacophore due to its dual hydrogen-bonding capabilities. The N1-H acts as a hydrogen bond donor, while the "pyridine-like" N2 atom serves as a hydrogen bond acceptor.[4][6] This allows for versatile and strong interactions within protein binding sites.
-
Bioisosteric Replacement: Pyrazole is frequently used as a bioisostere for other aromatic rings like benzene or other heterocycles.[6][7] This substitution can significantly improve physicochemical properties such as aqueous solubility and lipophilicity, enhance potency, and address metabolic liabilities.[6][7] For instance, replacing an amide with a pyrazole can offer a non-classical bioisosteric shift to improve pharmacokinetic profiles.[8]
Market-Approved Pyrazole-Containing Drugs: A Testament to Versatility
The therapeutic impact of pyrazole derivatives is demonstrated by the significant number of drugs that have received FDA approval. These drugs target a wide array of proteins and treat a diverse set of clinical conditions, highlighting the scaffold's adaptability.[6][9]
| Drug Name | Target(s) | Therapeutic Indication |
| Celecoxib | COX-2 | Anti-inflammatory, Pain |
| Sildenafil | PDE5 | Erectile Dysfunction, Pulmonary Hypertension |
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK/ROS1/MET | Non-Small Cell Lung Cancer (NSCLC) |
| Apixaban | Factor Xa | Anticoagulant |
| Rimonabant | CB1 Receptor | Anti-obesity (Withdrawn) |
| Ibrutinib | BTK | B-cell malignancies |
| Baricitinib | JAK1/JAK2 | Rheumatoid Arthritis |
This table showcases a selection of prominent FDA-approved drugs containing a pyrazole core, demonstrating the scaffold's broad applicability in medicine.[2][3][5][9]
Part II: Strategies for Synthesizing and Diversifying Pyrazole Libraries
The ability to efficiently generate large, diverse libraries of pyrazole derivatives is fundamental to any discovery campaign. Methodologies range from classical condensation reactions to modern catalytic approaches.
Foundational Synthetic Routes
The construction of the pyrazole core is most commonly achieved through the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dielectrophile.[3][10][11]
-
Knorr Pyrazole Synthesis: This classic method involves the reaction of a β-diketone with a hydrazine. The reaction conditions can be tuned to control regioselectivity, which is a critical consideration for structure-activity relationships.[3]
-
Multicomponent Reactions: These reactions offer a highly efficient route to complex pyrazoles by combining three or more starting materials in a single pot, minimizing purification steps and maximizing molecular diversity.[2][12]
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole
This protocol describes a standard laboratory-scale synthesis of a pyrazole derivative via condensation, a cornerstone of library generation.
Objective: To synthesize 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (1 equivalent)
-
Phenylhydrazine (1.05 equivalents)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (1 eq) dissolved in 30 mL of ethanol.
-
Reagent Addition: While stirring, add phenylhydrazine (1.05 eq) to the solution. A mild exothermic reaction may be observed.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the cyclization.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Visualization: Pyrazole Library Synthesis Workflow
This diagram illustrates a generalized workflow for creating a diverse library of pyrazole derivatives for screening.
Caption: Workflow for pyrazole library generation.
Part III: The Discovery Workflow: From Hit Identification to Lead Optimization
The discovery of a novel pyrazole drug candidate follows an iterative process of design, synthesis, and testing. This workflow integrates computational and experimental techniques to efficiently identify and refine promising molecules.
Hit Identification: Integrating Computational and Experimental Approaches
The initial "hit" identification phase aims to find pyrazole compounds that exhibit activity against the biological target of interest.
Computational methods, particularly high-throughput virtual screening (HTVS), are invaluable for rapidly triaging large virtual libraries of pyrazole derivatives, prioritizing those with the highest probability of being active.[13][14] This significantly reduces the cost and time associated with screening physical compounds.[14]
Experimental Protocol: Virtual Screening Workflow for a Kinase Target
Objective: To identify potential pyrazole-based inhibitors of a target kinase using molecular docking.
Tools:
-
A virtual library of pyrazole derivatives (e.g., in SDF or MOL2 format).
-
A high-resolution crystal structure of the target kinase (from the Protein Data Bank, PDB).
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock).
Procedure:
-
Target Preparation: Load the kinase PDB file. Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign correct protonation states for residues in the binding site. Minimize the structure to relieve steric clashes.
-
Grid Generation: Define the docking grid box around the ATP-binding site of the kinase. The grid should encompass the entire active site to allow for unbiased ligand docking.
-
Ligand Preparation: Prepare the virtual pyrazole library. This involves generating 3D coordinates, assigning correct bond orders, adding hydrogens, and generating possible ionization states at physiological pH.
-
Virtual Screening: Dock the prepared ligand library into the receptor grid using a validated docking algorithm (e.g., Glide, AutoDock Vina).[15] Use different scoring precisions (e.g., high-throughput virtual screening followed by standard precision) to create a manageable funnel.
-
Hit Selection & Analysis: Rank the docked poses based on their docking scores. Visually inspect the top-scoring compounds to analyze their binding modes, focusing on key interactions (e.g., hydrogen bonds with the kinase hinge region, hydrophobic interactions).
-
Filtering: Apply ADMET and physicochemical property filters (e.g., Lipinski's Rule of Five) to remove compounds with poor drug-like properties.[16]
-
Hit Prioritization: Select a diverse set of the top 50-100 virtual hits for acquisition or synthesis and subsequent in vitro biological testing.
Visualization: Computational Screening Cascade
Caption: Funnel approach for virtual screening.
HTS involves the automated testing of large physical compound libraries against a specific biological target.[17] This experimental approach is complementary to virtual screening and is essential for discovering novel hits that may not have been predicted computationally.
Structure-Activity Relationship (SAR) Elucidation
Once initial hits are identified, the hit-to-lead process begins. This involves the iterative synthesis and testing of analogues to understand the Structure-Activity Relationship (SAR)—how specific structural changes affect biological activity.[18][19] The goal is to improve potency, selectivity, and drug-like properties.
Causality in SAR:
-
Exploring R-groups: Substituents at different positions on the pyrazole ring (e.g., R1, R3, R4, R5) are systematically varied to probe interactions with the target. For example, adding a bulky hydrophobic group might enhance binding in a greasy pocket, while a polar group could form a new hydrogen bond.
-
Modifying the Core: While less common, modifications to the pyrazole core itself (e.g., creating fused pyrazole systems) can be explored to rigidly lock the molecule into a more favorable conformation for binding.[20]
Visualization: SAR Logical Relationships
This diagram illustrates the decision-making process during an SAR campaign for a hypothetical pyrazole-based kinase inhibitor.
Caption: Iterative logic in an SAR study.
Optimizing for "Drug-Likeness": ADMET Profiling
A potent compound is useless if it cannot reach its target in the body or is toxic. Therefore, assessing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early and continuously is critical.[21]
Key ADMET Parameters for Optimization:
| Parameter | Description | Desirable Range (for Oral Drugs) | Why It Matters |
| Solubility | The ability of the compound to dissolve in aqueous media. | > 50 µM | Poor solubility leads to poor absorption. |
| Permeability | The ability to cross biological membranes (e.g., the gut wall). | High (e.g., PAMPA, Caco-2 assays) | Essential for oral absorption. |
| Metabolic Stability | Resistance to breakdown by liver enzymes (e.g., Cytochromes P450). | t½ > 30 min (in liver microsomes) | Rapid metabolism leads to short duration of action. |
| hERG Inhibition | Blockade of the hERG potassium channel. | IC50 > 10 µM | hERG blockade can lead to fatal cardiac arrhythmias. |
| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. | < 99% | Only the unbound drug is free to interact with the target. |
| Toxicity | Assessment of cell death or other adverse effects. | Low cytotoxicity in cell-based assays | A fundamental requirement for safety. |
This table summarizes crucial ADMET properties and their importance in selecting viable drug candidates.[22][23][24][25]
Part IV: Future Perspectives and Advanced Applications
The utility of the pyrazole scaffold continues to evolve. Current research is focused on incorporating this versatile core into next-generation therapeutic modalities.
-
Advanced Scaffolds: Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are being explored to create more rigid and potent inhibitors, often with unique intellectual property space.[20][26]
-
Targeted Protein Degradation: Pyrazole moieties are being incorporated into Proteolysis-Targeting Chimeras (PROTACs) as ligands for E3 ligases or the target protein, harnessing the cell's own machinery to destroy disease-causing proteins.
-
AI and Machine Learning: Predictive models are accelerating the drug discovery process. AI algorithms are being trained to design novel pyrazole derivatives with optimized potency and ADMET properties from the outset, reducing the number of iterative cycles required in the lab.[27]
Conclusion
The pyrazole scaffold is a powerful and validated starting point for drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven success in numerous approved drugs ensure its continued relevance. By integrating modern computational tools with robust synthetic strategies and a deep understanding of structure-activity relationships, researchers can efficiently navigate the complex path from initial hit to viable clinical candidate. The principles and workflows outlined in this guide provide a strategic framework for unlocking the full potential of novel pyrazole derivatives in the ongoing quest for new medicines.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ãWhitepaperãPyrazoles in Drug Discovery [promotion.pharmablock.com]
- 8. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. chemmethod.com [chemmethod.com]
- 15. ijpbs.com [ijpbs.com]
- 16. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 21. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity [cadd.zju.edu.cn]
- 23. researchgate.net [researchgate.net]
- 24. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] RECENT ADVANCES IN THE SYNTHESIS OF NEW PYRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 27. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide for the Initial Cytotoxicity Investigation of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
Abstract
This guide provides a comprehensive framework for conducting an initial, robust in vitro investigation into the cytotoxicity of the novel compound 4-(4-Fluorophenyl)-1H-pyrazol-5-amine. Pyrazole derivatives are a significant class of heterocyclic compounds known to possess a wide range of pharmacological activities, including potential anticancer effects.[1][2] This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-phase process, from foundational compound characterization to primary screening and preliminary mechanistic insights. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. Key methodologies, including broad-spectrum screening against the NCI-60 cell line panel, detailed protocols for the MTT cell viability assay, and the Annexin V/PI assay for apoptosis differentiation, are presented. The ultimate goal is to establish a foundational dataset to determine the cytotoxic potential and preliminary mechanism of action of this compound, thereby informing decisions for further preclinical development.
Phase 1: Foundational Strategy & Compound Preparation
The journey of characterizing a novel chemical entity begins not in the cell culture hood, but at the bench. The accuracy of all subsequent biological data is contingent on the precise handling and characterization of the test article.
Rationale for Investigation
Compound Handling and Stock Solution Preparation
The integrity of the test compound is paramount. Improper storage or solubilization can lead to compound degradation or precipitation, invalidating experimental results.
Protocol 1: Master Stock Solution Preparation
-
Acquisition & Storage: Obtain this compound from a reputable supplier. Upon receipt, store the compound under the recommended conditions (e.g., at 0-8°C), protected from light and moisture.[5]
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the solvent of choice for most initial in vitro screens due to its high solubilizing capacity for organic molecules and general compatibility with cell culture media at low final concentrations.[6][7]
-
Preparation of Master Stock:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a high-concentration master stock, for example, 10 mM.
-
Causality: A high-concentration master stock minimizes the volume of DMSO added to the cell culture medium, ensuring the final solvent concentration remains non-toxic to the cells (typically ≤0.5%).[7]
-
Add the calculated volume of DMSO to the vial. Vortex or sonicate gently until the compound is fully dissolved.
-
-
Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Phase 2: Primary Cytotoxicity Screening – The Broad View
Before diving into detailed dose-response curves on a handful of cell lines, a broad screening approach provides an invaluable, unbiased view of the compound's activity spectrum.
The NCI-60 Human Tumor Cell Line Screen
The U.S. National Cancer Institute (NCI) offers a unique resource to the research community: the NCI-60 screen.[8][9] This service tests a submitted compound against 60 different human cancer cell lines representing nine distinct cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, breast, prostate, and renal cancer).[10][11]
Rationale for Submission:
-
Unbiased Profiling: It provides a comprehensive initial assessment of anticancer activity across a diverse panel of human tumors.[8]
-
Tumor Selectivity: The screen can reveal patterns of activity, highlighting if the compound is broadly cytotoxic or selective for specific cancer types.[10]
-
Mechanistic Clues: The resulting activity "fingerprint" can be compared against a database of thousands of known agents using the NCI's COMPARE algorithm, offering potential hypotheses about the compound's mechanism of action.[8]
Submitting this compound to the NCI-60 screen is a highly recommended first step to gain a broad understanding of its potential.
In-House Screening: The MTT Viability Assay
While awaiting NCI-60 results, parallel in-house screening is essential. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[12][13]
Principle of the MTT Assay: The assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14][15] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[13] The amount of formazan produced is directly proportional to the number of living cells.[12]
Workflow: Initial Cytotoxicity Investigation
Caption: A logical workflow for the initial cytotoxic evaluation of a novel compound.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Select a panel of 3-5 cancer cell lines from different tissue origins (e.g., MDA-MB-231 for breast, A549 for lung, HCT116 for colon).
-
Harvest cells and perform a cell count. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality: Seeding density is critical. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume exponential growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your master stock in culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for a defined period, typically 48 or 72 hours.[6]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well.[13]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[15]
-
Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm.[16]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + MTT + DMSO, no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[6]
-
Table 1: Example IC50 Data Presentation
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | Doxorubicin (Positive Control) IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 12.5 ± 1.3 | 0.8 ± 0.1 |
| A549 | Lung Cancer | 25.1 ± 2.8 | 1.2 ± 0.2 |
| HCT116 | Colon Cancer | 8.9 ± 0.9 | 0.5 ± 0.07 |
Data are hypothetical and for illustrative purposes only. Values represent mean ± standard deviation from three independent experiments.
Phase 3: Preliminary Mechanistic Elucidation
An IC50 value tells us if a compound is cytotoxic, but not how. The next logical step is to distinguish between the two major forms of cell death: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer drugs induce apoptosis.[17][18]
The Annexin V / Propidium Iodide (PI) Assay
This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[19][20]
Principle of the Assay:
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[21] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS.[19][22]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[21] It can only enter late apoptotic or necrotic cells where membrane integrity has been compromised, where it intercalates with DNA.[20]
This dual-staining strategy allows for the clear identification of four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common in drug-induced death).
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for a relevant time point (e.g., 24 or 48 hours). Include an untreated/vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.[23]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[23] The instrument will quantify the fluorescence signals from thousands of individual cells, allowing for precise population analysis.
Diagram: Hypothetical Drug-Induced Apoptotic Pathways
Caption: Hypothetical pathways of drug-induced apoptosis that may be triggered.[24][25]
Phase 4: Data Synthesis and Future Directions
The culmination of this initial investigation is the synthesis of all collected data. By combining the broad-spectrum view from the NCI-60 screen, the specific IC50 values from in-house assays, and the mechanistic data from the Annexin V/PI assay, a clear preliminary profile of this compound emerges.
Interpreting the Results:
-
Potent and Selective? Did the NCI-60 screen and in-house assays reveal high potency (low IC50 values) and selectivity towards certain cancer types? This would strongly support further development.
-
Mechanism of Death: Did the compound induce a significant apoptotic population in the Annexin V assay? An apoptosis-inducing agent is generally preferred for anticancer drug development.[26]
-
Next Steps: Positive results from this initial screen warrant deeper mechanistic studies. This could include investigating the activation of specific caspases (e.g., Caspase-3, -8, -9), assessing the compound's effect on the cell cycle, or measuring the generation of reactive oxygen species (ROS), which is a common mechanism for pyrazole derivatives.[24][27]
This structured, causality-driven approach ensures that the initial investigation into the cytotoxicity of this compound is both comprehensive and scientifically rigorous, providing a solid foundation for any subsequent drug development program.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 9. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NCI-60 - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Current status of the molecular mechanisms of anticancer drug-induced apoptosis | Semantic Scholar [semanticscholar.org]
- 18. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 21. biologi.ub.ac.id [biologi.ub.ac.id]
- 22. kumc.edu [kumc.edu]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Targeting Cell Death in Tumors by Activating Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis Protocol for Substituted Pyrazol-5-amines
Abstract
Substituted pyrazol-5-amines are a highly valued class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents and functional materials. This application note presents a detailed, reliable, and efficient one-pot protocol for the synthesis of substituted pyrazol-5-amines. By focusing on the well-established condensation reaction between β-ketonitriles and substituted hydrazines, this guide provides researchers, chemists, and drug development professionals with a comprehensive walkthrough of the synthesis, including mechanistic insights, a step-by-step experimental procedure, characterization data, and troubleshooting advice. The protocol is designed for broad applicability, high yield, and operational simplicity, making it an essential tool for both academic and industrial laboratories.
Introduction: The Significance of Pyrazol-5-amines
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. The 5-aminopyrazole moiety, in particular, is a cornerstone in the design of molecules with potent therapeutic properties, including anti-inflammatory, anticancer, antiviral, and antibacterial activities[1][2]. The strategic placement of the amino group at the C5 position provides a critical vector for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. One-pot, multicomponent reactions offer a superior alternative by minimizing intermediate isolation steps, reducing waste, and improving overall yield and atom economy[3][4].
Synthetic Strategy and Mechanistic Overview
The most versatile and widely adopted method for the one-pot synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile (possessing the R¹ and R³ substituent precursors) and a hydrazine (providing the N¹ substituent)[1][2][5]. This reaction proceeds efficiently under mild conditions and tolerates a wide range of functional groups on both starting materials.
The underlying mechanism involves two key sequential steps:
-
Hydrazone Formation: The reaction initiates with a nucleophilic attack by the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate[1][2].
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms the five-membered pyrazole ring, and subsequent tautomerization yields the final, aromatic 5-aminopyrazole product[1][2].
This robust mechanism ensures high regioselectivity, consistently producing the desired 5-amino isomer.
Caption: Fig. 1: Reaction Mechanism for Pyrazol-5-amine Synthesis
Experimental Protocol: One-Pot Synthesis
This protocol details the synthesis of 1,3-diphenyl-1H-pyrazol-5-amine as a representative example. The methodology can be adapted for various substituted β-ketonitriles and hydrazines.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Benzoylacetonitrile | C₉H₇NO | 145.16 | 1.45 g | 10.0 | R¹, R³ source |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.08 g (1.0 mL) | 10.0 | N¹ source |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.5 mL | - | Catalyst |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 30 mL | - | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For washing |
| Deionized Water | H₂O | 18.02 | As needed | - | For workup |
Step-by-Step Procedure
Caption: Fig. 2: Experimental Workflow
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (1.45 g, 10.0 mmol).
-
Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir the mixture at room temperature until the benzoylacetonitrile is completely dissolved.
-
Reagent Addition: To the stirred solution, add phenylhydrazine (1.0 mL, 10.0 mmol) dropwise using a syringe. Following this, add glacial acetic acid (~0.5 mL) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates the completion of the reaction.
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, a solid product will typically precipitate. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying and Characterization: Dry the purified product under vacuum. The expected yield is typically high (80-95%). Characterize the final compound (1,3-diphenyl-1H-pyrazol-5-amine) using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Expected Results
-
Appearance: Off-white to pale yellow solid.
-
Yield: >85%.
-
Characterization Data: Spectral data should be consistent with the structure of 1,3-diphenyl-1H-pyrazol-5-amine.
Scope and Limitations
This protocol is highly versatile and accommodates a wide variety of substituents on both the β-ketonitrile and the hydrazine.
-
β-Ketonitriles: Both aryl and alkyl β-ketonitriles are suitable substrates. Electron-donating or electron-withdrawing groups on the aromatic ring of aryl ketonitriles are generally well-tolerated[1][2].
-
Hydrazines: A broad range of aryl, heteroaryl, and alkyl hydrazines can be used, allowing for diverse N-1 substitution on the pyrazole ring[1][2].
A potential limitation arises with sterically hindered hydrazines or β-ketonitriles, which may require longer reaction times or stronger acidic catalysis.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.2. Insufficient reaction time/temperature.3. Low purity of starting materials. | 1. Use fresh glacial acetic acid.2. Increase reflux time and monitor via TLC.3. Purify starting materials before use. |
| Oily Product / Failure to Crystallize | 1. Presence of impurities.2. Product is an oil at room temperature. | 1. Attempt recrystallization from a different solvent system (e.g., ethanol/water).2. Purify by column chromatography. |
| Formation of Side Products | 1. Reaction temperature too high.2. Incorrect stoichiometry. | 1. Maintain a gentle reflux; avoid excessive heating.2. Ensure a 1:1 molar ratio of reactants. |
Conclusion
The one-pot synthesis of substituted pyrazol-5-amines via the condensation of β-ketonitriles and hydrazines is a powerful and highly efficient method for accessing this important class of heterocycles. The protocol described herein is robust, scalable, and amenable to the generation of diverse libraries for applications in drug discovery and materials science. By providing a clear mechanistic rationale and a detailed experimental guide, this application note serves as a valuable resource for researchers aiming to synthesize these versatile compounds.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
Application Notes & Protocols: Characterizing p38 MAP Kinase Inhibition using 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine and its derivatives in the study of p38 MAP kinase inhibition. The protocols and insights contained herein are designed to ensure scientific rigor, experimental reproducibility, and a deep understanding of the underlying cellular mechanisms.
Section 1: Scientific Rationale and Mechanism of Action
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] This pathway is a critical regulator of inflammation, apoptosis, cell differentiation, and cell cycle control.[3] Due to its deep involvement in the production of pro-inflammatory mediators like TNF-α and IL-1, the p38 MAPK pathway, particularly the p38α isoform, has become a compelling therapeutic target for a host of autoimmune and inflammatory diseases.[4][5][6]
The compound this compound serves as a foundational scaffold for a potent and selective class of p38 MAP kinase inhibitors.[7] Research into related compounds has revealed that these aminopyrazole-based molecules act as ATP-competitive inhibitors.[8][9]
Expertise & Experience: The Basis for Selectivity
The efficacy of this inhibitor class stems from its unique binding mode within the ATP-binding pocket of p38α. X-ray crystallography studies of analogous compounds have shown two critical interactions:
-
A hydrogen bond between the inhibitor's benzoyl oxygen (or a related group) and the backbone amide of Methionine 109, a key interaction for many ATP-competitive p38 inhibitors.[10]
-
A novel hydrogen bond formed between the exocyclic amine (the 5-amine group on the pyrazole ring) and the side-chain alcohol of Threonine 106.[8][10] This interaction is not commonly observed with other kinase inhibitors and is a significant contributor to the high selectivity of this compound class for p38 kinases.[8]
Understanding this binding mechanism is crucial for interpreting experimental data and for any future structure-activity relationship (SAR) studies.
The p38 MAP Kinase Signaling Pathway
External stressors or inflammatory cytokines trigger a phosphorylation cascade, beginning with MAPKKKs (e.g., TAK1, ASK1) that phosphorylate and activate MAPKKs (MKK3 and MKK6).[11][12] MKK3/6 then dually phosphorylate p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif (specifically Thr180 and Tyr182), leading to its activation.[11][13] Activated p38 then phosphorylates downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, culminating in a cellular response.[14][15]
References
- 1. assaygenie.com [assaygenie.com]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for 4-(4-Fluorophenyl)-1H-pyrazol-5-amine in Agrochemical Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation development professionals on the application of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine as a promising active ingredient in modern agrochemical formulations. Pyrazole derivatives have established a significant role in crop protection, exhibiting a broad spectrum of activity as insecticides, fungicides, and herbicides.[1][2] This guide details the physicochemical properties of this compound, provides step-by-step protocols for the development of a Suspension Concentrate (SC) formulation, outlines methods for comprehensive stability testing, and presents a detailed bio-efficacy evaluation protocol against the common agricultural pest, Spodoptera litura. Furthermore, a validated High-Performance Liquid Chromatography (HPLC) method for quality control and quantification is described. The causality behind experimental choices and the integration of self-validating systems within each protocol are emphasized to ensure scientific integrity and reproducibility.
Introduction to this compound in Agrochemicals
The pyrazole moiety is a critical pharmacophore in the design of novel pesticides due to its diverse biological activities and metabolic stability.[2][3] Compounds within this class, such as Fipronil and Chlorantraniliprole, have become cornerstones of modern pest management programs.[1] this compound is a versatile intermediate and active ingredient candidate for the development of next-generation crop protection agents.[4][5] Its structure, featuring a fluorophenyl group, can enhance biological activity and metabolic stability, making it a compound of significant interest.[6]
The primary insecticidal mode of action for many pyrazole compounds involves the disruption of the central nervous system by blocking GABA-gated chloride channels, leading to hyperexcitation and mortality of the target pest.[7][8] Other pyrazole derivatives are known to inhibit mitochondrial respiration, effectively cutting off the energy supply of the organism.[8] This guide will focus on the development of an insecticidal formulation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active ingredient is fundamental to the development of a stable and efficacious formulation.
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| CAS Number | 5848-04-4 | [9] |
| Molecular Formula | C₉H₈FN₃ | [9] |
| Molecular Weight | 177.18 g/mol | [9] |
| Appearance | White to light yellow crystalline solid (typical for similar compounds) | [10] |
| XLogP3 | 1.6 | [9] |
| Hydrogen Bond Donor Count | 2 | [9] |
| Water Solubility | Low (inferred from XLogP3 and common for pyrazole pesticides) | [11] |
The low water solubility of this compound makes it a suitable candidate for formulation types such as Suspension Concentrates (SC) or Wettable Powders (WP), where the solid active ingredient is dispersed in a liquid or solid carrier, respectively.[11][12] This guide will focus on the development of a Suspension Concentrate (SC) formulation due to its advantages in terms of user safety (dust-free) and ease of handling.
Formulation Development: 5% Suspension Concentrate (SC)
A Suspension Concentrate (SC) is a stable dispersion of a solid active ingredient in a liquid carrier, typically water. The goal is to produce a formulation that remains suspended with minimal agitation and can be easily diluted in water for spray application.
Rationale for Component Selection
-
Active Ingredient: this compound is the core component responsible for the pesticidal activity.
-
Wetting Agent: Reduces the surface tension between the solid active ingredient particles and the aqueous carrier, facilitating initial dispersion.
-
Dispersing Agent: Adsorbs onto the surface of the active ingredient particles, preventing them from agglomerating through steric or electrostatic repulsion.
-
Antifreeze Agent: Prevents the formulation from freezing during storage at low temperatures, which can damage the formulation's stability. Propylene glycol is a common choice.
-
Thickening Agent: Increases the viscosity of the formulation to prevent the settling of suspended particles during storage. Xanthan gum is a widely used biopolymer for this purpose.
-
Antifoaming Agent: Prevents the formation of excessive foam during manufacturing and when the end-user dilutes the product in the spray tank.
-
Biocide: Prevents microbial growth in the water-based formulation during storage.
-
Carrier (Deionized Water): The liquid medium in which all other components are dispersed or dissolved.
Protocol for a 5% SC Formulation
This protocol outlines the preparation of a 100g batch of a 5% (w/w) this compound SC formulation.
Materials and Equipment:
-
This compound (A.I.)
-
Wetting agent (e.g., Sodium dodecylbenzenesulfonate)
-
Dispersing agent (e.g., Lignosulfonate)
-
Propylene glycol (antifreeze)
-
Xanthan gum (thickener)
-
Silicone-based antifoaming agent
-
Biocide (e.g., Proxel GXL)
-
Deionized water
-
High-shear mixer
-
Bead mill
-
Viscometer
-
Particle size analyzer
Step-by-Step Procedure:
-
Preparation of the Aqueous Phase: In a beaker, combine 60g of deionized water, 10g of propylene glycol, and 2g of the dispersing agent. Mix until the dispersing agent is fully dissolved.
-
Preparation of the Thickener: In a separate beaker, slowly add 0.3g of xanthan gum to 10g of deionized water while mixing at high speed to prevent the formation of lumps. Allow the mixture to hydrate for at least 30 minutes to form a smooth gel.
-
Creation of the Mill Base: To the aqueous phase from step 1, add 1g of the wetting agent and a few drops of the antifoaming agent. Mix thoroughly. Slowly add 5g of this compound powder to the vortex of the mixing solution to ensure it is properly wetted.
-
Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size is achieved (typically a median particle size of <5 µm). This is a critical step to ensure the long-term stability of the suspension.[13]
-
Final Formulation: Transfer the milled suspension to a mixing vessel. Slowly add the hydrated xanthan gum gel from step 2 while mixing. Add 0.1g of a biocide. Add the remaining deionized water to bring the total weight to 100g. Continue mixing for 15-20 minutes to ensure homogeneity.
Caption: Workflow for Suspension Concentrate (SC) Formulation.
Stability Testing of the Agrochemical Formulation
Stability testing is crucial to determine the shelf-life of the formulation and to ensure its physical and chemical properties remain within acceptable limits under various storage conditions.[14][15]
Accelerated Storage Stability
This test is designed to predict the long-term stability of the formulation in a shorter period by subjecting it to elevated temperatures.[8]
Protocol:
-
Place a 50g sample of the formulation in a sealed, airtight container made of a non-reactive material.
-
Store the container in an oven at a constant temperature of 54 ± 2 °C for 14 days.
-
After 14 days, allow the sample to cool to room temperature for 24 hours.
-
Visually inspect the sample for any signs of phase separation, crystal growth, or significant changes in viscosity.
-
Analyze the active ingredient content using the HPLC method detailed in Section 5 to determine any degradation.
-
Re-evaluate the physical properties such as viscosity, particle size distribution, and suspensibility.
Low-Temperature Stability
This test evaluates the formulation's stability at low temperatures, which is important for regions with cold climates.[8]
Protocol:
-
Place a 50g sample of the formulation in a sealed container.
-
Store the container at a constant temperature of 0 ± 2 °C for 7 days.
-
After 7 days, allow the sample to return to room temperature.
-
Visually inspect for crystallization of the active ingredient, phase separation, or irreversible changes in viscosity.
Bio-efficacy Evaluation Protocol
The following protocol details the evaluation of the insecticidal efficacy of the 5% SC formulation of this compound against the tobacco cutworm (Spodoptera litura), a polyphagous pest of significant economic importance.[16][17]
Rearing of Test Insects
A healthy and uniform population of test insects is essential for reliable bioassay results. Spodoptera litura can be reared on an artificial diet or on castor leaves in a laboratory under controlled conditions (27 ± 2 °C, 70 ± 5% RH, and a 14:10 light:dark photoperiod). Third-instar larvae are typically used for this bioassay.
Leaf-Dip Bioassay
The leaf-dip method is a standard technique to evaluate the stomach toxicity of an insecticide.[16]
Materials and Equipment:
-
Third-instar Spodoptera litura larvae
-
Fresh, unsprayed castor or cabbage leaves
-
The 5% SC formulation of this compound
-
A non-ionic surfactant (as a wetting agent for dilutions)
-
Petri dishes with moistened filter paper
-
Micropipettes and beakers
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the 5% SC formulation in distilled water. A common starting point is to prepare a stock solution and then make serial dilutions to obtain concentrations such as 1000, 500, 250, 125, and 62.5 ppm of the active ingredient. Add a small amount of a non-ionic surfactant (e.g., 0.1%) to all dilutions and the control to ensure even wetting of the leaves. A control solution should be prepared with only water and the surfactant.
-
Leaf Treatment: Cut leaf discs of a uniform size (e.g., 5 cm diameter). Dip each leaf disc into the respective test solution for 10-20 seconds with gentle agitation.
-
Drying: Place the treated leaf discs on a wire rack and allow them to air-dry for 1-2 hours.
-
Insect Exposure: Place one treated leaf disc in each Petri dish lined with moistened filter paper. Introduce 10 third-instar larvae into each Petri dish.
-
Replication: Each concentration and the control should be replicated at least three times.
-
Incubation: Keep the Petri dishes in a controlled environment chamber under the same conditions used for rearing.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae that are moribund (unable to move in a coordinated manner when prodded) are considered dead.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 Where 'n' is the number of larvae, 'T' is the treated group, and 'C' is the control group. Use probit analysis to calculate the LC₅₀ (lethal concentration required to kill 50% of the population) and LC₉₀ values.
Caption: Bio-efficacy Testing Workflow (Leaf-Dip Method).
Analytical Method for Quality Control: HPLC
A validated HPLC method is essential for the quantification of this compound in the formulation to ensure product quality and for stability studies.[14][18]
HPLC Protocol
This protocol provides a starting point for the development of a specific HPLC method. Method validation according to ICH guidelines is required.[15]
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (with 0.1% TFA) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Run Time | 10 minutes |
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of the this compound analytical standard and dissolve it in 100 mL of the mobile phase to prepare a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh an amount of the 5% SC formulation equivalent to about 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient. Make up the volume to 100 mL with the mobile phase and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solution.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Conclusion
This compound presents a valuable scaffold for the development of new agrochemical solutions. The protocols outlined in this guide provide a robust framework for the formulation of a stable and effective Suspension Concentrate, its subsequent stability testing, bio-efficacy evaluation, and quality control. By understanding the rationale behind each step, researchers and formulation scientists can adapt and optimize these methodologies to develop innovative and sustainable crop protection products. The successful application of these protocols will contribute to the advancement of pyrazole chemistry in agriculture.
References
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 12. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 13. MXPA00005918A - A method to produce pesticide suspension concentrates. - Google Patents [patents.google.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 16. entomoljournal.com [entomoljournal.com]
- 17. ijcmas.com [ijcmas.com]
- 18. ijcpa.in [ijcpa.in]
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
Introduction: The Pyrazole Scaffold in Inflammation Therapy
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of modern anti-inflammatory drugs.[1] Its inherent structural features allow for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets. The most notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a central pyrazole ring.[2] The pharmacological action of many pyrazole-based anti-inflammatory agents stems from their ability to suppress prostaglandin biosynthesis by inhibiting COX enzymes.[3] Specifically, the selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
The starting material, 4-(4-Fluorophenyl)-1H-pyrazol-5-amine, is a versatile building block for the synthesis of a diverse array of bioactive molecules.[5] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins.[6] This document provides detailed protocols for the synthesis of a novel potential anti-inflammatory agent from this readily available precursor, focusing on the introduction of a key benzenesulfonamide moiety, a hallmark of many selective COX-2 inhibitors.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The anti-inflammatory effects of the target compounds are predicated on the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This pathway begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to produce prostaglandins, key mediators of inflammation, pain, and fever. The targeted inhibition of COX-2, which is upregulated at sites of inflammation, is the primary therapeutic goal.
Caption: Inhibition of COX-2 by pyrazole-sulfonamide derivatives.
Synthetic Strategy: From Amine to Sulfonamide
The synthetic approach detailed below focuses on the direct functionalization of the exocyclic amino group of this compound. This amino group is the most nucleophilic site in the molecule and readily reacts with electrophiles such as sulfonyl chlorides.[7] This one-step synthesis provides an efficient route to the target compound, a novel pyrazole-sulfonamide derivative with the potential for selective COX-2 inhibition.
References
Protocol for the Regioselective N-alkylation of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
An Application Note and Protocol for the Scientific Community
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1] This five-membered aromatic heterocycle is a "privileged scaffold," appearing in a remarkable number of FDA-approved drugs that treat a wide array of conditions, from inflammation (Celecoxib) to erectile dysfunction (Sildenafil) and obesity (Rimonabant).[2][3] The tunability of the pyrazole core, with multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological activity.[4]
N-alkylation is a fundamental transformation for creating diverse libraries of pyrazole-based compounds. However, for unsymmetrically substituted pyrazoles like 4-(4-fluorophenyl)-1H-pyrazol-5-amine, the reaction presents a significant challenge: controlling which of the two adjacent nitrogen atoms undergoes alkylation.[2][5] The formation of a mixture of N1 and N2 regioisomers complicates purification and reduces the yield of the desired product. This protocol provides a detailed methodology to address this challenge, focusing on reaction conditions that promote regioselectivity.
The Core Challenge: Understanding and Controlling N-Alkylation Regioselectivity
The two nitrogen atoms in the pyrazole ring have similar electronic properties, leading to competitive alkylation at both the N1 and N2 positions.[5][6] The final isomeric ratio is a delicate balance of steric hindrance, electronics, and reaction conditions.
-
Steric Factors: The substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent. In our substrate, the bulky 4-fluorophenyl group at C4 and the amino group at C5 create a specific steric environment. The N1 position is adjacent to the C5-amino group, while the N2 position is "unshielded." Steric hindrance from bulky alkylating agents would be expected to favor reaction at the less hindered N2 position.[7]
-
Electronic Factors: The 5-amino group is electron-donating, which can influence the relative nucleophilicity of the adjacent N1 atom after deprotonation.
-
Reaction Conditions: The choice of base, solvent, and counter-ion plays a decisive role in guiding the reaction.[5] Strong bases like sodium hydride (NaH) in a non-polar solvent like THF tend to form a "free" pyrazolate anion, where the reaction is often governed by sterics, potentially favoring N2.[8] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO can lead to a solvent-separated ion pair or a more complex equilibrium, where the outcome can be shifted.[8][9] It has been shown that a K2CO3/DMSO system can achieve high N1-alkylation selectivity for 3-substituted pyrazoles.[9]
This protocol leverages a base-mediated approach with carefully selected conditions to maximize the yield of the desired N1 isomer.
Experimental Workflow and Protocol
The overall workflow for the N-alkylation process is outlined below, from initial setup to final analysis.
Caption: Experimental workflow for N-alkylation.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Purpose |
| This compound | >98% Purity | Starting Material |
| Alkyl Halide (e.g., Iodomethane, Ethyl Bromide) | Reagent Grade | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade | Base for deprotonation |
| Dimethylformamide (DMF), anhydrous | ACS Grade | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Brine (Saturated NaCl solution) | Lab Prepared | Aqueous Wash |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Drying Agent |
| Silica Gel | 230-400 mesh | Stationary Phase for Chromatography |
| Round-bottom flask, magnetic stirrer, condenser | Standard Glassware | Reaction Apparatus |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Reaction Monitoring |
Detailed Step-by-Step Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and volatile.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild, effective base for this transformation.[8] Using a twofold excess ensures complete deprotonation of the pyrazole.
-
-
Solvent and Reagent Addition:
-
Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration relative to the pyrazole). Stir the suspension for 15 minutes at room temperature.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add the alkylating agent (e.g., iodomethane, 1.2 eq) dropwise via syringe over 5 minutes.
-
Rationale: DMF is an excellent polar aprotic solvent for this reaction.[8] Cooling the mixture before adding the electrophile helps to control the initial exothermic reaction and can improve selectivity. A slight excess of the alkylating agent ensures the reaction goes to completion.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 60-80°C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Rationale: Heating provides the necessary activation energy for the alkylation to proceed at a reasonable rate. Monitoring is crucial to prevent the formation of over-alkylated or decomposition byproducts.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Rationale: This standard aqueous workup removes the DMF solvent, inorganic salts, and other water-soluble impurities.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomers and any other impurities. The polarity of the two isomers will likely be different, allowing for separation.
-
Rationale: Chromatography is essential for isolating the desired product in high purity, especially since a mixture of N1 and N2 isomers is probable.
-
Characterization and Data Analysis
Confirmation of the product structure and, critically, the regiochemistry of alkylation is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
-
¹H NMR: The chemical shift of the proton on the pyrazole ring (C3-H) will differ between the two isomers. Furthermore, the protons on the newly introduced alkyl group (e.g., the -CH₃ or -CH₂- protons) will have distinct chemical shifts and may show different through-space correlations (NOESY) to neighboring protons on the pyrazole or its substituents.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) will be different for the N1 and N2 isomers.
-
¹⁹F NMR: A singlet is expected for the fluorine atom on the phenyl ring, which can confirm the integrity of this group throughout the reaction.
-
HRMS: High-Resolution Mass Spectrometry will confirm the elemental composition and molecular weight of the product.
Table 2: Hypothetical Characterization Data for Methylated Products
| Analysis | N1-methyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine (Predicted Major) | N2-methyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine (Predicted Minor) |
| ¹H NMR | δ ~7.5 (s, 1H, C3-H), 7.4-7.1 (m, 4H, Ar-H), ~5.0 (br s, 2H, NH₂), ~3.6 (s, 3H, N-CH₃) | δ ~7.6 (s, 1H, C3-H), 7.4-7.1 (m, 4H, Ar-H), ~5.2 (br s, 2H, NH₂), ~3.8 (s, 3H, N-CH₃) |
| ¹³C NMR | Distinct shifts for C3, C4, C5, and N-CH₃ carbons. | Shifts for C3, C4, C5, and N-CH₃ will be different from the N1 isomer. |
| ¹⁹F NMR | Singlet at approx. -115 ppm. | Singlet at approx. -115 ppm. |
| HRMS (M+H)⁺ | Calculated mass for C₁₀H₁₁FN₄⁺. | Calculated mass for C₁₀H₁₁FN₄⁺. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (hydrated K₂CO₃). 2. Insufficient heating or reaction time. 3. Degradation of alkylating agent. | 1. Use freshly dried, anhydrous K₂CO₃. 2. Increase reaction temperature (e.g., to 100°C) or extend reaction time. 3. Use a fresh bottle of the alkyl halide. |
| Poor Regioselectivity | 1. Reaction conditions favor the undesired isomer. 2. Steric/electronic profile of the substrate inherently favors a mixture. | 1. Screen other conditions. Try NaH in THF for potentially different selectivity.[8] 2. Consider a protecting group strategy to block one nitrogen before alkylation.[11] |
| Side Product Formation | 1. Over-alkylation (quaternary salt formation). 2. Reaction with the 5-amino group. | 1. Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq). 2. If N-alkylation of the amine is observed, consider protecting the amine (e.g., as a Boc carbamate) prior to pyrazole alkylation. |
Conclusion
The N-alkylation of substituted pyrazoles is a pivotal reaction in the synthesis of novel chemical entities for drug discovery. While the regioselectivity of this transformation is a common challenge, it can be effectively controlled through the careful selection of base, solvent, and temperature. The protocol detailed herein provides a robust and reproducible method for the N-alkylation of this compound, favoring the formation of the N1 isomer. By understanding the chemical principles behind the procedure, researchers can adapt and optimize this method for a wide range of substrates and alkylating agents, accelerating the development of next-generation therapeutics.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Molecular Docking of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine with p38α Mitogen-Activated Protein Kinase
Abstract
This document provides a comprehensive guide for the molecular docking of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine, a pyrazole derivative with potential therapeutic applications, against its target protein, p38α mitogen-activated protein kinase (MAPK). As a key regulator in inflammatory processes, p38α MAPK is a significant target in drug discovery.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and detailed, step-by-step protocols for performing the docking simulation and analyzing the results. The methodologies outlined herein are grounded in established scientific practices to ensure accuracy and reproducibility.
Introduction: The Rationale for Docking this compound with p38α MAPK
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[3][4] This method is instrumental in structure-based drug design, enabling the rapid screening of potential drug candidates and providing insights into their binding mechanisms at the atomic level.[5]
The ligand of interest, this compound, belongs to the pyrazole class of compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7] The presence of a fluorophenyl group can enhance its biological activity.[8]
The selected target, p38α MAPK, is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][5] Its involvement in the biosynthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) makes it a prime target for the development of anti-inflammatory drugs.[2] Notably, pyrazole-containing compounds have been identified as potent inhibitors of p38α MAPK.[9][10]
This guide will utilize the crystal structure of human p38α MAPK in complex with a similar pyrazole-based inhibitor (PDB ID: 3HVC) to define the binding site for our docking study. The structural similarity between the co-crystallized ligand and our ligand of interest provides a strong foundation for a relevant and insightful docking simulation.
Foundational Concepts in Molecular Docking
A successful molecular docking experiment relies on two key components: a search algorithm and a scoring function.
-
Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the protein, generating a variety of possible binding poses.
-
Scoring Function: This function estimates the binding affinity for each generated pose, allowing them to be ranked. Lower scores typically indicate a more favorable binding interaction.
This protocol will employ AutoDock Vina, a widely used open-source program for molecular docking that utilizes a Lamarckian genetic algorithm for its search and an empirical scoring function to evaluate binding affinities.
Experimental Workflow: A Visual Overview
The following diagram illustrates the major steps involved in the molecular docking workflow described in this guide.
Detailed Protocols
This section provides a step-by-step guide to performing the molecular docking of this compound with p38α MAPK.
Software and Resource Requirements
-
AutoDock Tools (ADT): A graphical user interface for preparing docking simulations.
-
AutoDock Vina: The docking engine.
-
PyMOL: A molecular visualization system for analyzing results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of biological macromolecules.
-
PubChem: A database of chemical molecules and their activities.
Protocol 1: Preparation of the Target Protein (p38α MAPK)
-
Retrieve the Protein Structure:
-
Navigate to the RCSB Protein Data Bank (--INVALID-LINK--).[1]
-
In the search bar, enter the PDB ID: 3HVC and download the structure in PDB format.
-
-
Prepare the Protein using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open the downloaded 3HVC.pdb file.
-
Clean the Protein:
-
Remove water molecules: Edit > Delete Water.
-
Remove the co-crystallized ligand and any other heteroatoms not essential for the protein's structure.
-
-
Add Hydrogens: Edit > Hydrogens > Add. Select "Polar only" and click "OK".
-
Add Charges: Edit > Charges > Add Kollman Charges.
-
Save as PDBQT: File > Save > Write PDBQT. Save the file as 3HVC_protein.pdbqt.
-
Protocol 2: Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure:
-
Search for "this compound" on PubChem (--INVALID-LINK--).
-
Download the 3D conformer of the molecule in SDF format.
-
-
Convert and Prepare the Ligand using PyMOL and ADT:
-
Open the downloaded SDF file in PyMOL.
-
Save the molecule as a PDB file (ligand.pdb).
-
In ADT, go to Ligand > Input > Open and select ligand.pdb.
-
ADT will automatically add charges and detect the rotatable bonds.
-
Save the prepared ligand as a PDBQT file: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.
-
Protocol 3: Performing the Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
In ADT, with 3HVC_protein.pdbqt and ligand.pdbqt loaded, go to Grid > Grid Box.
-
Position and size the grid box to encompass the active site of the protein. A good starting point is to center the grid on the co-crystallized ligand from the original PDB file. For 3HVC, the center coordinates can be approximated from the position of the original ligand.
-
Adjust the dimensions of the grid box to provide enough space for the ligand to move freely. A size of 25 x 25 x 25 Å is often a reasonable starting point.
-
Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.
-
-
Create the Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines to the file, replacing the coordinate and dimension values with those from the previous step:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files (3HVC_protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.
-
Execute the following command:
-
Vina will perform the docking simulation and output the results to docking_results.pdbqt and a log file docking_log.txt.
-
Analysis and Interpretation of Results
Docking Scores and Binding Affinity
The docking_log.txt file will contain a table of the top-ranked binding poses and their corresponding binding affinities in kcal/mol.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.854 | 2.431 |
| 3 | -7.9 | 2.113 | 3.567 |
| ... | ... | ... | ... |
-
Affinity: A more negative value indicates a stronger predicted binding affinity. The top-ranked pose (Mode 1) represents the most favorable binding conformation found by Vina.
-
RMSD: Root Mean Square Deviation values indicate the positional difference between the atoms of the docked poses.
Visualization of Protein-Ligand Interactions
Visual analysis of the docked poses is crucial for understanding the binding mechanism. This can be performed using PyMOL.
-
Load the Structures:
-
Open PyMOL.
-
Load the prepared protein structure: File > Open > 3HVC_protein.pdbqt.
-
Load the docking results: File > Open > docking_results.pdbqt.
-
-
Analyze Interactions:
-
Display the protein in a surface representation and the ligand in a stick representation for clarity.
-
Identify key amino acid residues in the binding pocket that interact with the ligand.
-
Look for potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
-
PyMOL's measurement tools can be used to determine the distances of these interactions.
-
Troubleshooting and Best Practices
-
Poor Docking Scores: If the binding affinities are consistently poor (close to zero or positive), re-evaluate the preparation of the protein and ligand. Ensure that charges are correctly assigned and that the grid box is appropriately positioned.
-
Ligand Clashes: If the docked ligand shows steric clashes with the protein, consider using a flexible docking protocol where specific side chains in the active site are allowed to move.
-
Validation: To increase confidence in the docking results, it is advisable to perform a re-docking experiment with the co-crystallized ligand from the original PDB file. The docking protocol should be able to reproduce the experimental binding pose with a low RMSD.
Conclusion
This application note has provided a detailed framework for conducting a molecular docking study of this compound with its potential target, p38α MAPK. By following the outlined protocols, researchers can gain valuable insights into the binding characteristics of this compound, which can inform further experimental validation and lead optimization efforts in the pursuit of novel anti-inflammatory therapeutics.
References
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 4. 5LAR: Crystal structure of p38 alpha MAPK14 in complex with VPC00628 [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rcsb.org [rcsb.org]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(4-ethylphenyl)-1H-pyrazol-5-amine | C11H13N3 | CID 3692077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
Density Functional Theory (DFT) analysis of pyrazole compounds
An Application Guide to Density Functional Theory (DFT) Analysis of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous commercial drugs due to their wide range of biological activities.[1][2] Understanding the intricate relationship between the structure of a pyrazole compound and its function is paramount for rational drug design. Density Functional Theory (DFT) has emerged as an indispensable computational tool, offering a balance of accuracy and efficiency that allows researchers to predict and analyze the electronic structure, stability, and reactivity of these molecules before committing to costly and time-consuming synthesis.[3][4] This guide provides a comprehensive overview and detailed protocols for applying DFT methods to the analysis of pyrazole compounds, aimed at empowering researchers to integrate these powerful predictive techniques into their drug discovery and development workflows.
Foundational Concepts: Why Use DFT for Pyrazole Analysis?
At its core, Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5] Instead of tackling the complexity of the many-electron wavefunction, DFT simplifies the problem by focusing on the electron density, a more manageable property. This approach provides a robust framework for calculating key molecular properties that govern the behavior of pyrazole derivatives.
The Causality Behind Method Selection:
-
Expertise - Balancing Accuracy and Cost: For molecules the size of typical drug candidates, methods like Hartree-Fock can be computationally fast but often lack accuracy, while more advanced methods like Coupled Cluster are highly accurate but prohibitively expensive. DFT, particularly with hybrid functionals like B3LYP, strikes an effective balance, providing reliable results for molecular geometries, electronic properties, and vibrational frequencies at a manageable computational cost.[5][6]
-
Experience - Predicting Reactivity: The biological activity of a pyrazole is often dictated by its interactions with a target receptor. DFT allows us to predict the most likely sites for these interactions. By calculating properties like the Molecular Electrostatic Potential (MEP) , we can visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are key to intermolecular recognition.[7][8]
-
Trustworthiness - Validating Molecular Structure: DFT provides a method to validate a proposed molecular structure. A Geometry Optimization calculation finds the lowest-energy conformation of the molecule. A subsequent Vibrational Frequency Analysis not only predicts the infrared (IR) spectrum, which can be compared with experimental data, but also confirms that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies.[3][9]
The Pillars of a DFT Calculation: Functionals and Basis Sets
The accuracy of any DFT calculation is critically dependent on two choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is the heart of DFT, an approximation that accounts for the complex quantum mechanical interactions between electrons. For organic molecules like pyrazoles, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and widely used choice that often yields excellent results.[6][9]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] The size and type of the basis set determine the flexibility the calculation has to describe the electron distribution.
-
Pople Basis Sets: These are commonly used for their efficiency. A good starting point is the 6-31G(d,p) basis set. For higher accuracy, especially when modeling non-covalent interactions or anions, a larger set with diffuse and polarization functions like 6-311++G(d,p) is recommended.[11]
-
Correlation-Consistent Basis Sets: Sets like Dunning's cc-pVDZ or aug-cc-pVTZ are designed to systematically converge towards the complete basis set limit, offering a path to very high accuracy, albeit at a higher computational cost.
-
The Computational Workflow: From Structure to Insight
A typical DFT analysis follows a structured workflow. This process ensures that the calculations are based on a physically meaningful molecular structure and that the derived properties are reliable.
Caption: Standard workflow for a DFT analysis of a pyrazole compound.
Detailed Protocols: A Step-by-Step Guide
This section provides explicit protocols using syntax common in the Gaussian software package, one of the most widely used programs in computational chemistry.[5][12] Similar workflows are applicable to other software like ORCA or GAMESS with syntax adjustments.[13][14]
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
Objective: To find the most stable 3D structure of the pyrazole molecule and confirm it is a true energy minimum.
-
Step 1: Build the Molecule. Using a molecular editor like GaussView, build the 3D structure of your pyrazole derivative. Clean the structure using the built-in mechanics tools to get a reasonable starting geometry.
-
Step 2: Create the Gaussian Input File. Create a text file (e.g., pyrazole_opt_freq.com). The structure of the file is crucial.
-
Causality: The # B3LYP/6-31G(d) Opt Freq line is the core directive. B3LYP/6-31G(d) specifies the level of theory.[12] Opt requests a geometry optimization. Freq requests a frequency calculation to be performed on the optimized geometry. The 0 1 specifies a neutral molecule (charge 0) with a singlet spin state (multiplicity 1), which is typical for most pyrazole derivatives.
-
-
Step 3: Run the Calculation. Submit this input file to Gaussian.
-
Step 4: Validate the Output. Open the resulting .log or .out file.
-
Trustworthiness Check 1 (Convergence): Search for "Optimization completed." This confirms the geometry optimization algorithm successfully found a stationary point.
-
Trustworthiness Check 2 (Energy Minimum): Search for the "Frequencies" section. A true minimum energy structure will have zero imaginary frequencies (often listed as negative values). If you find one or more imaginary frequencies, your structure is a transition state, not a minimum, and requires further investigation.
-
Protocol 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis
Objective: To analyze the orbitals involved in chemical reactivity and electronic transitions.
-
Step 1: Use the Optimized Geometry. This analysis must be performed on the optimized structure from Protocol 1. The checkpoint file (.chk) generated during that run contains all the necessary information.
-
Step 2: Visualize the Orbitals. Open the checkpoint file (.chk) in GaussView or a similar program.
-
Step 3: Generate HOMO and LUMO Surfaces. In the orbital visualization tool, select the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and generate their surfaces. This will show where these key orbitals are located on the molecule.
-
Step 4: Extract Energy Data. The energies of the HOMO and LUMO are printed in the output file from the optimization run. Locate them and calculate the energy gap: ΔE = E_LUMO - E_HOMO
-
Interpretation: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[3] A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron.[3][8]
Protocol 3: Molecular Electrostatic Potential (MEP) Mapping
Objective: To visualize the charge distribution and predict reactive sites for intermolecular interactions.
-
Step 1: Use the Optimized Geometry. Again, this calculation requires the final, optimized structure.
-
Step 2: Generate the MEP Surface. In GaussView, open the .chk file from the optimized calculation. Use the surface generation tool to create a new surface based on the Molecular Electrostatic Potential.
-
Step 3: Analyze the Color Map. The MEP surface is color-coded to represent the electrostatic potential.
-
Red: Most negative potential (electron-rich regions). These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Blue: Most positive potential (electron-poor regions). These are sites susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.
-
Green/Yellow: Neutral or intermediate potential.[7]
-
-
Application in Drug Design: The MEP map is invaluable for understanding how a pyrazole derivative might fit into the active site of a protein. Red regions on the molecule will likely interact with positive regions (e.g., protonated amino acid residues) in the receptor, and blue regions will interact with negative ones (e.g., deprotonated residues).[15]
Data Presentation and Interpretation for Drug Development
The quantitative outputs from DFT calculations should be organized for clear comparison and interpretation.
Table 1: Calculated Electronic Properties of a Hypothetical Pyrazole Derivative
| Property | Value | Significance in Drug Development |
| EHOMO | -6.21 eV | Relates to ionization potential; susceptibility to oxidation. |
| ELUMO | -1.45 eV | Relates to electron affinity; susceptibility to reduction. |
| HOMO-LUMO Gap (ΔE) | 4.76 eV | Indicator of chemical reactivity and kinetic stability.[3] A larger gap implies higher stability. |
| Dipole Moment | 2.54 Debye | Measures overall polarity; influences solubility and membrane permeability. |
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Assignment |
| ν(N-H) | 3450 | 3462 | N-H stretching in pyrazole ring |
| ν(C=N) | 1580 | 1585 | C=N stretching in pyrazole ring[3] |
| ν(C=C) | 1510 | 1505 | Aromatic C=C stretching |
Note: Calculated frequencies are often systematically overestimated and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
Caption: Logical relationship between DFT outputs and drug development applications.
Conclusion
Density Functional Theory is a potent, predictive tool that complements and guides experimental research in the development of pyrazole-based therapeutics. By providing detailed insights into molecular structure, stability, and electronic properties, DFT calculations enable a more rational, structure-based approach to drug design. The protocols and concepts outlined in this guide offer a validated framework for researchers to harness the power of computational chemistry, accelerating the journey from molecular concept to clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matlantis.com [matlantis.com]
- 5. studyguides.com [studyguides.com]
- 6. Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Electrostatic Potential (MEP) Surface Of... | Cram [cram.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Enzyme Inhibition Assays Using Pyrazole Derivatives
Introduction: The Prominence of Pyrazole Scaffolds in Enzyme Inhibition
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and synthetic accessibility.[1] Pyrazole derivatives have been successfully developed as potent and selective inhibitors for a wide array of enzymes, playing a critical role in the discovery of new therapeutic agents.[2][3] Their utility spans multiple disease areas, with notable successes in oncology through the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and the Bcr-Abl kinase.[1][4][5][6] Beyond kinases, pyrazole-containing compounds have demonstrated significant inhibitory activity against other key enzymes such as xanthine oxidase, implicated in gout, and cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.[7][8][9][10][11]
The development of robust and reliable enzyme inhibition assays is paramount for the successful identification and characterization of these pyrazole-based inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and execute enzyme inhibition assays for pyrazole derivatives, ensuring scientific integrity and generating high-quality, reproducible data.
Pillar 1: Strategic Assay Selection and Design
The choice of assay methodology is a critical first step that dictates the quality and relevance of the obtained data. The selection should be guided by the specific enzyme being targeted, the nature of the substrate, and the available instrumentation. The three most common methodologies are absorbance-based, fluorescence-based, and luminescence-based assays.
Absorbance-Based Assays
Absorbance-based assays are often the most straightforward and widely accessible. They rely on a change in the absorbance of light at a specific wavelength as a result of the enzymatic reaction.
-
Principle: These assays typically involve a chromogenic substrate that is converted into a colored product by the enzyme. The increase in absorbance is directly proportional to the amount of product formed.
-
Advantages: Cost-effective, readily available reagents and instrumentation (spectrophotometer or plate reader).
-
Disadvantages: Can be less sensitive than fluorescence or luminescence assays and may be prone to interference from colored compounds.
-
Best Suited For: Enzymes with well-established chromogenic substrates, such as xanthine oxidase, where the formation of uric acid can be monitored at 290-295 nm.[12]
Fluorescence-Based Assays
Fluorescence-based assays offer significantly higher sensitivity compared to their absorbance-based counterparts.[13][14]
-
Principle: These assays utilize substrates that are either non-fluorescent or have low fluorescence and are converted into a highly fluorescent product. The increase in fluorescence intensity is a measure of enzyme activity.[14]
-
Advantages: High sensitivity, wider dynamic range, and amenable to high-throughput screening (HTS).[13]
-
Disadvantages: Potential for interference from fluorescent test compounds (including some pyrazole derivatives) and susceptibility to light-induced degradation of fluorescent probes.
-
Best Suited For: A broad range of enzymes, including proteases and kinases, where fluorogenic substrates are commercially available or can be synthesized.
Luminescence-Based Assays
Luminescence-based assays are among the most sensitive methods available for measuring enzyme activity.[15][16]
-
Principle: These assays involve enzymatic reactions that produce light as a byproduct. A common example is the use of luciferase to detect ATP, which is a product of many kinase reactions.[17]
-
Advantages: Exceptional sensitivity, low background signal, and a simple "add-and-read" format that is ideal for HTS.[15]
-
Disadvantages: Reagents can be more expensive, and the signal may be transient ("flash" luminescence) requiring a luminometer with an injector.
-
Best Suited For: Kinase and ATPase assays where the consumption or production of ATP is a key readout.
Pillar 2: Foundational Experimental Protocols
The following protocols are designed to be adaptable for a variety of enzymes and pyrazole-based inhibitors. It is crucial to optimize these general procedures for your specific target and experimental conditions.
General Workflow for Enzyme Inhibition Assay Development
A systematic approach to assay development is essential for generating reliable and reproducible results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. globethesis.com [globethesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Chemiluminescent Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 17. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine as a Precursor to Potent Anticancer Agents: Application Notes and Protocols
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] This guide provides an in-depth technical overview of a key intermediate, 4-(4-Fluorophenyl)-1H-pyrazol-5-amine , and its application in the synthesis of potent anticancer agents, with a particular focus on pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known to exhibit significant kinase inhibitory activity.[2] We will explore the synthetic rationale, provide detailed experimental protocols for the preparation of the intermediate and its subsequent conversion into a representative anticancer compound, and discuss the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel oncology therapeutics.
Introduction: The Significance of the Pyrazole Scaffold in Oncology
The search for highly selective and potent anticancer drugs is a paramount objective in medicinal chemistry.[1] Heterocyclic compounds, particularly those containing the pyrazole ring, have emerged as a cornerstone in the design of novel therapeutics. The unique electronic properties and structural versatility of the pyrazole moiety allow for tailored interactions with various biological targets, including protein kinases, which are critical regulators of cellular growth and proliferation.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The subject of this guide, This compound , is a versatile building block for the synthesis of a range of bioactive molecules.[3] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the vicinal amino and pyrazole nitrogen atoms provide a reactive handle for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. These fused ring systems are bioisosteres of purines and have demonstrated significant potential as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4][5]
This guide will provide a comprehensive, experience-driven framework for the utilization of this compound as a strategic intermediate in the synthesis of next-generation anticancer agents.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of the starting material is a critical first step in any drug discovery campaign. This compound can be reliably prepared from commercially available starting materials. The following protocol is based on established methodologies for the synthesis of substituted aminopyrazoles.[6][7]
Synthetic Workflow
The synthesis proceeds via a two-step process, beginning with the formation of a β-ketonitrile, followed by cyclization with a hydrazine source.
References
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
An essential building block in medicinal chemistry and drug development, 4-(4-Fluorophenyl)-1H-pyrazol-5-amine serves as a critical intermediate for synthesizing a range of bioactive molecules, including potential anti-inflammatory and analgesic agents.[1][2] Achieving a high yield and purity in its synthesis is paramount for efficient downstream applications.
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[3][4][5] For the target molecule, the specific precursors are 2-(4-fluorobenzoyl)acetonitrile and hydrazine hydrate .
The reaction proceeds through a two-step sequence within a single pot:
-
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the carbon of the nitrile group, leading to ring closure and the formation of the 5-aminopyrazole ring after tautomerization.[5]
Caption: General reaction pathway for 5-aminopyrazole synthesis.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can often be traced back to several key areas. Systematically investigating these factors is the most effective troubleshooting approach.
Caption: Decision tree for troubleshooting low reaction yields.
Refer to the detailed troubleshooting guide below for specific actions related to each potential cause.
Q3: Can the regioisomer, 4-(4-Fluorophenyl)-1H-pyrazol-3-amine, form during this synthesis?
When using unsubstituted hydrazine (NH₂NH₂), the formation of regioisomers is not a concern because the molecule is symmetrical. Regioselectivity becomes a critical consideration only when using substituted hydrazines (e.g., phenylhydrazine, methylhydrazine), where two different pyrazole products can form depending on which nitrogen atom initiates the cyclization.[6]
Troubleshooting Guide: Common Issues & Solutions
This table outlines common problems, their probable causes, and recommended actions to improve your synthetic outcome.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Low or No Product Formation | 1. Degraded Hydrazine: Hydrazine hydrate is susceptible to air oxidation. | Use a fresh bottle of hydrazine hydrate or purify older stock by distillation. Ensure storage under an inert atmosphere (N₂ or Ar). |
| 2. Impure β-Ketonitrile: The starting material, 2-(4-fluorobenzoyl)acetonitrile, may contain impurities from its synthesis that inhibit the reaction. | Verify the purity of the β-ketonitrile by ¹H NMR and melting point. If necessary, purify by recrystallization or column chromatography. | |
| 3. Incorrect Stoichiometry: An excess of hydrazine can sometimes lead to side product formation, while insufficient hydrazine will result in incomplete conversion.[7] | Start with a stoichiometric ratio of 1:1 to 1:1.1 (β-ketonitrile:hydrazine). Carefully control the addition of hydrazine. | |
| Multiple Spots on TLC / Peaks in Crude NMR | 1. Dimerization/Side Reactions: β-Ketonitriles can undergo self-condensation under certain conditions. Hydrazine can also mediate other unintended reactions.[3] | Maintain a moderate reaction temperature (reflux in ethanol is common). Ensure slow, controlled addition of reagents. An acidic catalyst (a few drops of acetic acid) can sometimes improve selectivity by protonating the carbonyl, enhancing its electrophilicity for the initial attack by hydrazine. |
| 2. Incomplete Cyclization: The intermediate hydrazone may be stable under the reaction conditions and fail to cyclize completely. | Ensure adequate reaction time and temperature. Switching to a higher-boiling solvent like n-butanol or adding a catalytic amount of a base (e.g., triethylamine) can promote the final cyclization step. | |
| Difficulty in Product Purification | 1. Oily Product: The crude product may precipitate as an oil instead of a solid, making isolation difficult. | Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. A solvent/anti-solvent crystallization (e.g., dissolving in minimal hot ethanol and adding cold water) can also be effective. |
| 2. Poor Separation in Chromatography: The product may co-elute with impurities on silica gel. | The amine group in the product is basic. Consider an acidic wash (e.g., dilute HCl) during the work-up to extract the product into the aqueous layer as its salt, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate the pure product.[8] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a standard starting point based on the well-established condensation reaction.[3][5]
Materials:
-
2-(4-fluorobenzoyl)acetonitrile
-
Hydrazine hydrate (64-80% solution in water is common)
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, catalyst)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 2-(4-fluorobenzoyl)acetonitrile in absolute ethanol (approx. 5-10 mL per gram of nitrile).
-
Reagent Addition: While stirring, add 1.05 equivalents of hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed. Optional: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot has been consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure using a rotary evaporator. c. Add cold deionized water to the concentrated residue to precipitate the crude product. d. Isolate the solid by vacuum filtration, washing with cold water and a small amount of cold ethanol or hexanes.
-
Purification: a. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). b. Alternatively, if significant impurities are present, purify via column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Protocol 2: Purification via Acid-Base Extraction
This method is highly effective for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine product will protonate and move to the aqueous layer. Repeat the extraction 2-3 times.
-
Wash: Combine the acidic aqueous layers and wash with a small amount of ethyl acetate or DCM to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 8). The pure product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Pyrazole Synthesis Side Reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. As a Senior Application Scientist, I understand that while the synthesis of pyrazoles is a cornerstone of heterocyclic chemistry, it is not without its challenges. Unwanted side reactions can often lead to complex product mixtures, diminished yields, and purification difficulties.
This resource is structured in a practical question-and-answer format to directly address the specific issues you may encounter at the bench. We will delve into the causality behind these experimental challenges, providing not only solutions but also a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Regioselectivity Issues
Question 1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: This is one of the most common challenges in pyrazole synthesis, particularly in the classic Knorr synthesis. The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound.[1] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]
Underlying Causality: The nucleophilic attack of the hydrazine can be directed by:
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups near a carbonyl group increase its electrophilicity.[1]
-
Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl compound will favor attack at the less sterically hindered carbonyl group.[1]
-
Reaction Conditions (pH): The pH of the reaction medium is critical. Under acidic conditions, the nucleophilicity of the two nitrogen atoms of the hydrazine can be modulated, potentially reversing the selectivity observed under neutral or basic conditions.[1]
Troubleshooting Protocol:
-
Solvent Optimization: The choice of solvent can dramatically influence regioselectivity. It has been demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance the formation of a desired regioisomer compared to traditional solvents like ethanol.[2]
-
pH Control: Carefully control the pH of your reaction. For the Knorr synthesis, weakly acidic conditions are generally preferred.[3] Strong acids (pH < 3) can promote the formation of furan byproducts.[3][4]
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Catalyst Selection: The use of specific catalysts can direct the reaction towards a single isomer. For instance, iodine-mediated metal-free oxidative C-N bond formation has been shown to be highly regioselective.[5]
Experimental Protocol for Enhancing Regioselectivity using Fluorinated Alcohols: [2]
-
Dissolve your 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the TFE under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to isolate the desired regioisomer.
| Solvent | Typical Regioisomeric Ratio (Desired:Undesired) | Reference |
| Ethanol | Often close to 1:1, difficult to separate | [2] |
| TFE | Can significantly favor one isomer (e.g., >10:1) | [2] |
| HFIP | Can provide even higher selectivity than TFE | [2] |
Question 2: I am using an α,β-acetylenic ketone and obtaining a mixture of pyrazole regioisomers. What strategies can I employ to favor one isomer?
Answer: The reaction of α,β-acetylenic ketones with hydrazines is another classic route to pyrazoles that often suffers from a lack of regioselectivity, yielding a mixture of two regioisomers.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioselectivity in acetylenic ketone reactions.
Key Insights: Recent studies have shown that silver catalysts, such as silver triflate (AgOTf), can promote the highly regioselective formation of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines at room temperature, often with excellent yields.[6] The choice of catalyst and reaction conditions can be crucial in directing the cyclization to a single regioisomeric product.
Category 2: N-Alkylation vs. C-Alkylation and Other Substitution Issues
Question 3: I am attempting to N-alkylate my pyrazole, but I am getting a mixture of N1 and N2 alkylated products on my unsymmetrical pyrazole. How can I control the site of alkylation?
Answer: The N-alkylation of unsymmetrical pyrazoles often leads to a mixture of regioisomers because the two nitrogen atoms of the pyrazole ring have comparable nucleophilicity.[8] The outcome of the reaction can be influenced by the nature of the base, the electrophile, and the reaction solvent.[8]
Controlling N-Alkylation:
-
Steric Hindrance: A bulky substituent on the pyrazole ring will sterically hinder the adjacent nitrogen, directing the alkylation to the less hindered nitrogen. Similarly, a bulky alkylating agent will preferentially react at the less hindered nitrogen atom.[9]
-
Base and Counter-ion: The choice of base and the resulting counter-ion can influence the regioselectivity. Different bases can lead to different aggregation states of the pyrazolide anion, affecting the accessibility of the two nitrogen atoms.[8]
-
Alternative Alkylation Methods: Acid-catalyzed N-alkylation using trichloroacetimidates offers an alternative to traditional methods that use strong bases, and the regioselectivity is primarily controlled by sterics.[9][10]
Question 4: My pyrazole synthesis is resulting in unexpected C-H functionalization or dimerization. What could be the cause?
Answer: Unintended C-H functionalization or dimerization can occur under certain reaction conditions, particularly those involving transition metal catalysts or strong oxidizing agents.
Dimerization of Aminopyrazoles: In the presence of a copper catalyst, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines and pyrazines through the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.[11] The specific product formed can be controlled by the reaction conditions.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles. If your reaction mixture contains phosphorus oxychloride (POCl3) and dimethylformamide (DMF), you may be inadvertently formylating the C4 position of the pyrazole ring.[7]
Category 3: Purification and Stability
Question 5: My crude pyrazole product is a dark, oily mixture, and purification by silica gel chromatography is proving difficult. What are some alternative purification strategies?
Answer: Pyrazoles can be challenging to purify due to their polarity and potential for interaction with silica gel. If you are experiencing issues with column chromatography, consider the following alternatives:
Purification Workflow:
Caption: Alternative purification strategies for pyrazoles.
Detailed Purification Protocols:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective purification method. Common solvents for recrystallizing pyrazoles include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids.[12] You can selectively extract your pyrazole into an acidic aqueous phase, wash the aqueous phase with an organic solvent to remove non-basic impurities, and then neutralize the aqueous phase to precipitate your purified pyrazole.
-
Reverse-Phase Chromatography: If your compound is stable to reverse-phase conditions, purification using a C18 silica column with a water/acetonitrile or water/methanol gradient can be a powerful alternative to normal-phase chromatography.
-
Salt Formation: Pyrazoles can form salts with inorganic or organic acids.[12][13] These salts often have different solubility properties and may be more amenable to crystallization.
Question 6: My pyrazole product seems to be degrading over time or during the workup. Are there any stability issues I should be aware of?
Answer: While the pyrazole ring itself is generally stable, certain substituents can make the molecule susceptible to degradation.
-
Oxidation: The pyrazole ring is relatively resistant to oxidation, but side chains can be oxidized.[14]
-
Strong Bases: In the presence of a strong base, deprotonation at C3 can lead to ring-opening.[14]
-
Tautomerism: 3(5)-substituted pyrazoles exist as a mixture of tautomers.[15] This tautomerism can influence their reactivity and stability.
-
Aggregation: Pyrazoles can form intermolecular hydrogen bonds, leading to the formation of dimers, trimers, or other oligomers, which can affect their physical properties and reactivity.[15]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole Cyclization Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of pyrazole cyclization. As your virtual Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Issues in Pyrazole Cyclization
This section addresses the most common challenges encountered during pyrazole synthesis, providing a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Low or No Product Yield
One of the most frequent frustrations in pyrazole synthesis is a lower-than-expected yield. This can often be traced back to several key factors related to starting material purity, reaction conditions, and potential side reactions.
Q: My Knorr pyrazole synthesis is giving me a very low yield. What are the likely causes and how can I fix it?
A: Low yields in the Knorr synthesis, a cornerstone reaction between a 1,3-dicarbonyl compound and a hydrazine, are typically rooted in one of the following areas.[1][2] Let's break down the troubleshooting process:
-
Purity of Starting Materials:
-
1,3-Dicarbonyl Compound: Impurities such as mono-carbonyl compounds can lead to undesired side products, consuming your reactants and reducing the yield of the desired pyrazole.[3] It is crucial to use highly purified 1,3-dicarbonyl compounds. If the purity is uncertain, consider purification by distillation or recrystallization.[3]
-
Hydrazine: Hydrazines, particularly hydrazine hydrate, can degrade over time. Use a fresh, high-purity source. If using a hydrazine salt (e.g., hydrochloride), ensure the appropriate base is used to liberate the free hydrazine for the reaction.[4]
-
-
Sub-Optimal Reaction Conditions:
-
pH Control: The pH of the reaction medium is critical. The reaction is generally favored under neutral or weakly acidic conditions.[3][5] A catalytic amount of a weak acid like acetic acid can significantly accelerate the reaction.[3][6] However, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts, which will drastically reduce your pyrazole yield.[3] Conversely, at a neutral or slightly basic pH, the initial hydrazone formation may be efficient, but the subsequent cyclization to the pyrazole can be inhibited.[5]
-
Temperature and Reaction Time: While heating is often necessary to drive the reaction to completion, excessive heat or prolonged reaction times can lead to the degradation of starting materials or the final product.[3] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3] For some less reactive substrates, microwave-assisted heating has been shown to reduce reaction times and improve yields.[3]
-
-
Side Reactions:
-
Furan Formation: As mentioned, strongly acidic conditions can favor the competing formation of furan derivatives from the 1,3-dicarbonyl compound.[3] Maintaining a weakly acidic to neutral pH is the best way to mitigate this.
-
Incomplete Cyclization: In some cases, the reaction may stall at the hydrazone intermediate. This can be influenced by the specific substrates and reaction conditions. Ensuring adequate reaction time and optimal pH can help drive the cyclization to completion.[5]
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low pyrazole synthesis yields.
Issue 2: Formation of Regioisomeric Mixtures
When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the formation of a mixture of two regioisomeric pyrazoles is a common and significant challenge, often leading to difficult purification steps.[7][8]
Q: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of pyrazole regioisomers that are difficult to separate. How can I control the regioselectivity?
A: Controlling regioselectivity is a nuanced challenge governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[8] Here’s how you can influence the outcome:
-
Understanding the Controlling Factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl compound is a primary determinant. Electron-withdrawing groups will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack by the hydrazine.[8]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[8]
-
Reaction Conditions: This is often the most practical lever to pull for optimization. Solvent, temperature, and catalysts can dramatically shift the isomeric ratio.[8]
-
-
Strategies for Regiocontrol:
-
Solvent Choice: The choice of solvent can have a profound impact. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases.[7][9] These solvents can modulate the reactivity of the reactants and intermediates through hydrogen bonding and other solvent effects.
-
Catalyst Selection: Both acid and base catalysis can be employed to influence regioselectivity. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[8] Lewis acids can also be used to coordinate with the carbonyl groups, thereby influencing the site of attack.[10]
-
Temperature Optimization: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of the regioisomers formed. Experimenting with different temperatures is a worthwhile optimization step.
-
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | General Effect on Regioselectivity | Example/Rationale |
| Solvent | Can significantly alter isomeric ratios. | Fluorinated alcohols (TFE, HFIP) can enhance selectivity through unique solvent properties.[7] |
| Catalyst (pH) | Can reverse selectivity. | Acidic conditions can protonate the hydrazine, changing the nucleophilic site and altering the outcome compared to neutral conditions.[8] |
| Steric Hindrance | Directs attack to the less hindered site. | A bulky substituent on the hydrazine will favor attack at the less sterically encumbered carbonyl of the diketone.[8] |
| Electronic Effects | Directs attack to the more electrophilic site. | An electron-withdrawing group on the diketone will make the adjacent carbonyl carbon a harder electrophile, favoring attack at that position.[8] |
Issue 3: Difficulty in Product Purification
Pyrazoles can sometimes be challenging to purify, especially if they are polar or if closely related isomers are present.
Q: I'm struggling to purify my pyrazole product. Column chromatography on silica gel is leading to product loss. What are my alternatives?
A: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, leading to streaking and poor recovery during column chromatography. Here are several effective purification strategies:
-
Deactivating Silica Gel: Before running your column, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic additive like triethylamine (e.g., 1% in your eluent) or ammonia in methanol.[11] This will neutralize the acidic sites on the silica, reducing the unwanted interaction with your basic pyrazole product.
-
Alternative Stationary Phases:
-
Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Silica (C18): If your compound is stable to reversed-phase conditions, C18 silica can be an excellent option. You would typically elute with a gradient of water and an organic solvent like acetonitrile or methanol.[11]
-
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Common solvent systems for pyrazole recrystallization include:
-
Acid-Base Extraction: This classical technique can be very effective for removing non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your pyrazole will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your pyrazole, which will then precipitate or can be extracted back into an organic solvent.
-
-
Formation of an Acid Addition Salt: For purification, you can intentionally form a salt of your pyrazole by treating it with an acid. These salts are often highly crystalline and can be easily purified by recrystallization. The free pyrazole can then be regenerated by treatment with a base.[12][13]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazole synthesis? A1: The most widely used method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[1][14] Variations include using α,β-unsaturated ketones or alkynes, which can react with hydrazines to form pyrazolines that are subsequently oxidized to pyrazoles.[14]
Q2: How do I choose the right catalyst for my pyrazole synthesis? A2: The choice of catalyst depends on the specific reaction and desired outcome.
-
For Knorr-type syntheses: A catalytic amount of a weak Brønsted acid like acetic acid is often sufficient to promote the reaction.[2][6]
-
For controlling regioselectivity: Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) can be used to coordinate to the dicarbonyl compound and direct the nucleophilic attack.[15]
-
For multi-component reactions: Various catalysts, including Lewis acids like Yb(PFO)₃ and Sc(OTf)₃, have been employed to facilitate tandem reactions leading to highly substituted pyrazoles.[10]
-
Catalyst-free options: Some pyrazole syntheses, particularly those involving 1,3-dipolar cycloadditions of diazo compounds to alkynes, can proceed efficiently with simple heating under solvent-free conditions, offering a green chemistry approach.[16]
Q3: Can I run pyrazole cyclization reactions under solvent-free conditions? A3: Yes, several methods have been developed for solvent-free pyrazole synthesis. These are often promoted by microwave irradiation or simple heating and are considered environmentally friendly "green" chemistry approaches.[16][17] For example, the condensation of aldehydes, malononitrile, and a hydrazine can be carried out under solvent-free conditions using a biocatalyst.[17]
Optimized Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl and hydrazine hydrate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or 1-propanol.[6]
-
Reagent Addition: Add hydrazine hydrate (1.1 - 2.0 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[6]
-
Heating and Monitoring: Heat the reaction mixture to reflux (e.g., ~100°C).[6] Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., 30% ethyl acetate/70% hexanes), comparing the reaction mixture to the starting 1,3-dicarbonyl.[6]
-
Work-up and Isolation: Once the starting material is consumed (typically within 1-3 hours), allow the reaction to cool to room temperature. If the product precipitates upon cooling, it can be collected by filtration. If not, add water to the reaction mixture to induce precipitation.[6]
-
Purification: Wash the collected solid with a small amount of cold water or ethanol to remove impurities.[6] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Workflow Diagram
Caption: Step-by-step workflow for the Knorr Pyrazole Synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
How to resolve broad NMR signals in pyrazole analysis
Technical Support Center: Pyrazole NMR Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the proton or carbon signals for my substituted pyrazole at the C3 and C5 positions broad and poorly resolved at room temperature?
This is a classic and frequently observed phenomenon in pyrazole chemistry, primarily due to annular tautomerism .
Causality Explained:
The N-H proton in a pyrazole ring is not static. It can rapidly exchange between the N1 and N2 positions.[1][2] If the pyrazole is unsymmetrically substituted at C3 and C5, this exchange creates two distinct tautomers in equilibrium. When this exchange rate is on a similar timescale to the NMR experiment, the spectrometer detects an average of the two distinct chemical environments for the C3/H3 and C5/H5 pairs. This "averaging" results in significant signal broadening.[1]
-
Slow Exchange: At very low temperatures, you would see two sharp sets of signals, one for each tautomer.
-
Fast Exchange: At very high temperatures, the exchange becomes so rapid that the signals coalesce into a single, sharp, averaged signal.
-
Intermediate Exchange: At room temperature, the exchange rate is often in the intermediate regime, which gives rise to the broadest possible signals.
Workflow for Resolving Tautomer-Induced Broadening
Caption: Logic diagram for troubleshooting broad signals due to tautomerism.
Troubleshooting Protocols:
1. Variable Temperature (VT) NMR: This is the most effective method to control the rate of tautomeric exchange.[3]
- Low-Temperature Protocol:
- Prepare your sample in a suitable solvent with a low freezing point (e.g., CD2Cl2, THF-d8, or DMSO-d6).
- Acquire a standard ¹H spectrum at room temperature (298 K).
- Gradually lower the probe temperature in 10-20 K increments.[1]
- Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
- Continue cooling until the broad signals resolve into two distinct (and sharp) sets of signals, representing the "frozen out" tautomers.[2]
- High-Temperature Protocol:
- Using a high-boiling point solvent (e.g., DMSO-d6, Toluene-d8), perform the same incremental temperature changes but in a positive direction.
- Observe the broad signals as they coalesce into sharp, time-averaged signals.
2. Solvent Modification: The choice of solvent can dramatically influence the rate of proton exchange.[1][2]
- To Slow Exchange: Use dry, aprotic, non-polar solvents (e.g., CDCl3, C6D6, Toluene-d8). These solvents minimize hydrogen bonding and slow down the intermolecular proton transfer required for tautomerization.
- To Accelerate Exchange: Use protic or polar, hydrogen-bond accepting solvents (e.g., DMSO-d6, CD3OD). These solvents can actively participate in the proton exchange, accelerating the process and potentially leading to sharper, averaged signals even at room temperature.[4]
| Parameter Change | Effect on Tautomeric Exchange | Expected Spectral Change |
| Decrease Temperature | Slows exchange rate | Broad signals resolve into two sharp sets |
| Increase Temperature | Accelerates exchange rate | Broad signals coalesce into one sharp set |
| Switch to Aprotic Solvent | Slows exchange rate | May resolve signals, similar to cooling |
| Switch to Protic Solvent | Accelerates exchange rate | May sharpen signals, similar to heating |
Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. How can I find and sharpen it?
The disappearance or significant broadening of the N-H proton signal is a very common issue and stems from three primary causes: rapid chemical exchange, quadrupolar coupling, and solvent effects.[1]
Causality Explained:
-
Chemical Exchange: The N-H proton is acidic and can rapidly exchange with other pyrazole molecules (self-association), with trace amounts of water in the deuterated solvent, or with any acidic/basic impurities.[1][5] This exchange can be so fast that the signal broadens into the baseline.
-
Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin I=1, making it a quadrupolar nucleus.[1][6] Quadrupolar nuclei have a non-spherical charge distribution, which interacts with the local electric field gradient. This interaction provides a very efficient relaxation pathway for both the ¹⁴N nucleus and the directly attached proton, causing the N-H proton's signal to broaden significantly.[7][8]
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will rapidly be replaced by a deuterium atom from the solvent.[1] Since ²H (deuterium) is not observed in a standard ¹H NMR experiment, the N-H signal vanishes completely.[9]
Troubleshooting Protocols:
1. Minimize Chemical Exchange:
- Use High-Purity, Dry Solvent: Ensure your deuterated solvent is from a fresh, sealed ampule to minimize residual water.
- Vary Concentration: Acquiring spectra at different concentrations can help diagnose the issue. Intermolecular exchange is concentration-dependent. Diluting the sample will often slow this exchange and may lead to a sharper N-H signal.[1][2]
- Acid/Base Scavenging: If impurities are suspected, passing the sample through a small plug of neutral alumina before preparing the NMR sample can remove acidic or basic contaminants that catalyze exchange.
2. Perform a Deuterium Exchange (D₂O Shake) Experiment: This is a definitive test to confirm an exchangeable proton.
- Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
- Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
- Shake the tube vigorously for about 30 seconds.
- Re-acquire the ¹H NMR spectrum.
- If the broad signal was from the N-H proton, it will disappear in the second spectrum.[9]
3. Modify Temperature and Solvent:
- Low Temperature: Cooling the sample, as described for tautomerism, will slow down intermolecular exchange and can lead to the sharpening of the N-H signal.[7]
- Use DMSO-d₆: This solvent is an excellent hydrogen bond acceptor. It can break up pyrazole self-association and form a strong hydrogen bond with the N-H proton, often resulting in a sharper, more defined N-H signal compared to spectra in CDCl₃.[5][10]
Q3: I have an unsymmetrically substituted pyrazole, but I can't definitively assign the ¹H and ¹³C signals to the C3 and C5 positions. What should I do?
Ambiguous signal assignment is a common challenge, especially when dealing with tautomeric averaging. A combination of 2D NMR experiments is the most powerful way to achieve unambiguous assignment.[1]
Causality Explained:
When tautomeric exchange is fast, the observed signals for the C3/H3 and C5/H5 positions are weighted averages of their true chemical shifts. This can make assignment based on 1D chemical shifts alone unreliable. Two-dimensional NMR techniques, however, rely on through-bond scalar couplings (J-couplings), which provide definitive connectivity information.
Definitive Assignment Workflow using 2D NMR
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Aminopyrazole Isomers
Welcome to the technical support center for the purification of aminopyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with separating these structurally similar compounds. Aminopyrazole scaffolds are pivotal in medicinal chemistry, but their synthesis frequently yields mixtures of positional isomers, regioisomers, and enantiomers.[1][2] Since different isomers can possess vastly different pharmacological and toxicological profiles, achieving high isomeric purity is not just an analytical challenge—it is a regulatory and safety imperative.[3][4]
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal mechanisms behind the recommended strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to orient your purification approach.
Q1: Why is the separation of aminopyrazole isomers so challenging?
A: The primary challenge lies in the subtle physicochemical differences between the isomers.
-
Positional Isomers (e.g., 3-amino-, 4-amino-, 5-aminopyrazole): These isomers have the same molecular weight and similar polarity, leading to close retention times in chromatography and comparable solubilities for crystallization.[2]
-
Regioisomers: Often formed during synthesis (e.g., alkylation at different nitrogen atoms of the pyrazole ring), these isomers can exhibit very similar polarities and shapes, making them difficult to resolve with standard purification techniques.[1][5]
-
Enantiomers: These are chiral molecules that are non-superimposable mirror images. They have identical physical properties (melting point, boiling point, solubility) in achiral environments, making their separation impossible without a chiral selector or environment.[4][6]
Q2: What is the first step I should take to develop a purification method?
A: The crucial first step is analytical assessment . Before attempting any preparative separation, you must know what you are trying to separate.
-
Identify the Isomers: Use high-resolution analytical techniques to identify the number and type of isomers in your crude mixture.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms that the components have the same mass (are isomers) and provides an initial chromatographic profile.
-
NMR Spectroscopy: Techniques like 1H, 13C, and especially 2D NMR (like NOESY) are invaluable for unambiguously identifying the structure of different regioisomers or positional isomers.[1][5]
-
-
Quantify the Mixture: Determine the relative ratio of the isomers. This will inform the scale of purification and the difficulty of the task (e.g., separating a 50:50 mixture vs. removing a 1% impurity).
-
Initial Method Scouting: Use analytical HPLC or TLC to screen different stationary and mobile phases to find initial conditions that show at least partial separation. This data is the foundation for your preparative method.
Q3: How do I choose between chromatography and crystallization for my primary purification strategy?
A: The choice depends on the nature of the isomers, the scale of purification, and the physical properties of your compounds.
-
Choose Chromatography When:
-
You are separating enantiomers , which requires a chiral stationary phase (CSP).[7]
-
The isomers have very similar solubility profiles, making crystallization ineffective.
-
You need very high purity (>99.5%) and crystallization is not yielding the desired level.
-
You are working on a small (mg to g) scale where method development is rapid. Supercritical Fluid Chromatography (SFC) is particularly advantageous here for its speed and reduced solvent usage.[8][9]
-
-
Choose Crystallization When:
-
You are working on a large, multi-gram to kilogram scale, where chromatography can be prohibitively expensive.
-
The isomers exhibit significant differences in solubility in a particular solvent system.
-
Your isomers are stable at the temperatures required for dissolution and recrystallization.[10][11]
-
You can obtain a small seed crystal of the desired isomer, which can be used for selective seeding to dramatically improve purification efficiency.[12]
-
A common workflow is to use crystallization for bulk purification to enrich the desired isomer, followed by a final chromatographic polishing step to remove residual impurities.
Part 2: Troubleshooting Guide
This section tackles specific experimental problems you may encounter.
Chromatography Issues
Q4: My aminopyrazole isomers are co-eluting in reverse-phase HPLC. What can I do? [13]
A: Analysis & Solution: Co-elution occurs when the resolution between two peaks is insufficient.[13] To fix this, you must manipulate the three key parameters of the resolution equation: capacity factor (k') , selectivity (α) , and efficiency (N) .[14]
-
Increase Capacity Factor (k'): If your peaks are eluting very early (low k'), they are not interacting enough with the stationary phase.
-
Action: Weaken the mobile phase. In reverse-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., from 80% methanol to 70% methanol). This increases retention time and gives the column more opportunity to separate the isomers.[13]
-
-
Change Selectivity (α): This is the most powerful way to resolve closely eluting peaks. Selectivity is a measure of the separation between the peak centers.
-
Action 1: Modify the Mobile Phase.
-
Change Organic Modifier: Switch from methanol to acetonitrile, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve separation.[14]
-
Adjust pH: Aminopyrazoles contain basic amino groups. Altering the mobile phase pH with additives (e.g., formic acid, ammonium hydroxide) will change the protonation state and polarity of your isomers, which can have a dramatic effect on retention and selectivity.[15] A pH screening is highly recommended.
-
-
Action 2: Change the Stationary Phase. If modifying the mobile phase fails, the column chemistry is not suitable for your separation.
-
Switch Column Type: If you are using a standard C18 column, try one with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase. These offer different interaction mechanisms (e.g., π-π interactions) that can differentiate the isomers.[14]
-
-
-
Increase Efficiency (N): This relates to the narrowness of the peaks. Sharper peaks are easier to resolve.
-
Action: Use a column with a smaller particle size (e.g., 5 µm -> 3 µm) or a longer column. This is generally the last parameter to optimize, as changes to selectivity are usually more effective.[14]
-
`dot graph TD A[Co-elution Detected] --> B{Check Capacity Factor k'}; B -- "k' < 1.5" --> C[Weaken Mobile Phase(Increase aqueous content)]; B -- "k' is optimal (2-10)" --> D{Modify Selectivity α}; D --> E[Change Organic Modifier(e.g., MeOH ↔ ACN)]; D --> F[Adjust Mobile Phase pH(e.g., add TFA or NH4OH)]; D --> G[Change Stationary Phase(e.g., C18 → Phenyl-Hexyl)]; C --> H{Resolution Improved?}; E --> H; F --> H; G --> H; H -- No --> I{Increase Efficiency N}; I --> J[Use Longer Column orSmaller Particle Size]; H -- Yes --> K[Separation Achieved]; J --> K;
end ` Caption: Troubleshooting workflow for co-eluting peaks in HPLC.
Q5: My compound seems to be degrading on a silica gel column. How can I prevent this? [16]
A: Analysis & Solution: Standard silica gel is acidic (pKa ≈ 4.5) and can cause the degradation of acid-sensitive compounds. Amines can also interact strongly with the acidic silanol groups, leading to peak tailing and potential decomposition.
-
Solution 1: Deactivate the Silica. Neutralize the acidity of the silica gel.
-
Method: Prepare your slurry or dry-load your sample onto silica that has been treated with a base. A common method is to use an eluent containing a small amount of triethylamine (e.g., 0.1-1%) or ammonium hydroxide. This neutralizes the acidic sites and improves peak shape and recovery for basic compounds.[16]
-
-
Solution 2: Use an Alternative Stationary Phase.
-
Alumina: Alumina is available in neutral, acidic, or basic grades. Basic or neutral alumina is an excellent alternative for purifying basic compounds like aminopyrazoles.
-
Florisil®: A magnesium silicate gel that is less acidic than silica and can be a good option for sensitive compounds.[16]
-
-
Solution 3: Reverse-Phase Chromatography. If your compound is sufficiently non-polar, reverse-phase flash chromatography on a C18-functionalized silica is a powerful option that avoids the acidity issues of normal-phase silica.
Q6: I need to separate enantiomers of a chiral aminopyrazole. Where do I start?
A: Analysis & Solution: Enantiomer separation requires a chiral environment. Chiral chromatography is the most common and effective method.[7] Supercritical Fluid Chromatography (SFC) is often superior to HPLC for this task due to its high speed, efficiency, and lower solvent consumption.[8][17][18]
-
The Strategy: Column Screening.
-
Select Chiral Stationary Phases (CSPs): The most successful CSPs are polysaccharide-based (e.g., derivatives of cellulose and amylose). It is essential to screen a set of columns with different chiral selectors.[7] A typical starting screen includes:
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(4-methylbenzoate)
-
-
Screen Mobile Phases: For each column, test a range of mobile phases.
-
Additives: For aminopyrazoles, acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) in the mobile phase are often required to improve peak shape and achieve separation.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Technique | SFC | SFC | HPLC (Normal Phase) | HPLC (Polar Organic) |
| Column | Cellulose-based CSP | Amylose-based CSP | Cellulose-based CSP | Amylose-based CSP |
| Mobile Phase | CO₂ / Methanol | CO₂ / Isopropanol | Hexane / Ethanol | Acetonitrile / Methanol |
| Additive | 0.1% Diethylamine | 0.1% Diethylamine | 0.1% Trifluoroacetic acid | 0.1% Trifluoroacetic acid |
| Caption: Example of an initial screening table for a chiral aminopyrazole separation. |
Crystallization Issues
Q7: My isomers are co-crystallizing. How can I achieve selective crystallization?
A: Analysis & Solution: Co-crystallization occurs when isomers are incorporated into the same crystal lattice. To overcome this, you need to find conditions where the desired isomer has significantly lower solubility than the undesired one, and where nucleation of the desired isomer is favored.
-
Solution 1: Solvent Screening. This is the most critical step. Screen a wide variety of solvents with different polarities and functionalities (e.g., alcohols, ketones, esters, ethers, hydrocarbons). The goal is to find a solvent where one isomer is sparingly soluble while the other remains in solution.[19]
-
Solution 2: Selective Seeding. This is a highly effective technique if you have a small amount of pure desired isomer.[12]
-
Prepare a supersaturated solution of the isomer mixture at an elevated temperature.
-
Cool the solution slowly to a temperature where it is still supersaturated but spontaneous nucleation has not yet occurred.
-
Add a small, pure seed crystal of the desired isomer. The seed provides a template for crystallization, promoting the growth of only that isomer's crystals.[12]
-
-
Solution 3: Control Crystallization Kinetics.
-
Slow Cooling/Evaporation: Rapid crystallization often traps impurities. Slower processes, such as very slow cooling or slow evaporation of the solvent, provide more time for the system to reach thermodynamic equilibrium, favoring the formation of purer crystals.[10][20]
-
Vapor Diffusion: Dissolve your mixture in a small amount of a good solvent and place it in a sealed chamber containing a larger volume of a poor solvent (anti-solvent) in which your compound is insoluble. The slow diffusion of the anti-solvent vapor into your solution gradually lowers the solubility, often leading to the growth of high-quality, pure crystals.[21]
-
Stability & Solubility Issues
Q8: I suspect my aminopyrazole is thermally unstable. How does this affect purification?
A: Analysis & Solution: Thermal instability can be a significant problem, especially if you are considering purification by distillation or crystallization from high-boiling point solvents. Some heterocyclic compounds are known to decompose at or near their melting points.[22] Amines can also be susceptible to thermal degradation.[23]
-
Assessment: Use Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of your compound. A simple "melt-test" on a hot stage microscope can also reveal decomposition (e.g., color change, gas evolution) before melting.[22]
-
Mitigation Strategies:
-
Avoid High Temperatures: Use low-temperature purification methods.
-
Crystallization: Use low-boiling point solvents or perform anti-solvent crystallization at room temperature.
-
Chromatography: Perform chromatography at ambient temperature. SFC is particularly advantageous as the bulk of the mobile phase (CO₂) is removed without heat.
-
Work in an Inert Atmosphere: If the degradation is oxidative, performing all purification steps under nitrogen or argon can improve recovery.
-
Part 3: Key Experimental Protocols
Protocol 1: Chiral SFC Method Development for Enantiomer Separation
This protocol outlines a systematic approach to developing a separation method for a chiral aminopyrazole using SFC.
-
Sample Preparation: Dissolve the racemic aminopyrazole mixture in a suitable solvent (e.g., methanol or ethanol) to a concentration of ~1 mg/mL.
-
Initial Screening Conditions:
-
Instrument: Analytical SFC system.
-
Columns: Screen a minimum of 4 different polysaccharide-based CSPs (e.g., from Daicel or Phenomenex).
-
Mobile Phase: Supercritical CO₂ and a co-solvent (start with methanol).
-
Gradient: A fast, generic gradient (e.g., 5% to 40% methanol over 5 minutes).
-
Flow Rate: 3-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
-
Screening Execution:
-
Inject the sample onto each column using the generic methanol gradient.
-
If no separation is observed, repeat the screen using a different co-solvent (e.g., ethanol or isopropanol).
-
If peak shape is poor (tailing), add a basic (0.1% diethylamine) or acidic (0.1% trifluoroacetic acid) modifier to the co-solvent and repeat the screen.
-
-
Method Optimization:
-
Once a "hit" (partial or full separation) is identified on a specific column/co-solvent combination, optimize the separation.
-
Switch from a gradient to an isocratic method based on the co-solvent percentage where the peaks eluted.
-
Fine-tune the co-solvent percentage, temperature, and back pressure to maximize resolution (Rs > 1.5).
-
-
Scale-Up: Once an optimized analytical method is established, it can be scaled to a preparative SFC system for bulk purification.[8]
`dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} ` Caption: Workflow for Chiral SFC method development and scale-up.
Protocol 2: Selective Crystallization by Seeding
This protocol describes how to purify one isomer from a mixture using a seed crystal.
-
Solvent Selection: Identify a solvent in which the desired isomer has lower solubility than the undesired isomer(s), especially at lower temperatures.
-
Prepare Supersaturated Solution:
-
In a clean flask, dissolve the isomer mixture in the minimum amount of the selected solvent at an elevated temperature (e.g., just below the solvent's boiling point) until all solids are dissolved.
-
-
Slow Cooling:
-
Allow the solution to cool slowly and undisturbed. The goal is to cool it to a point where the solution is supersaturated but below the temperature of spontaneous crystallization. This "metastable zone" is critical.
-
-
Seeding:
-
Once in the metastable zone, add one or two small, pure crystals of the desired isomer (the "seed").
-
Do not agitate the solution immediately. Allow the seed to initiate crystal growth.
-
-
Crystal Growth & Isolation:
-
Continue slow cooling (or hold at a constant temperature) to allow the crystals to grow. Gentle agitation may be applied after initial growth is established.
-
Once crystallization appears complete, isolate the crystals by filtration.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the impurities.
-
Dry the purified crystals under vacuum.
-
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. mdpi.com [mdpi.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. iscientific.org [iscientific.org]
- 12. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography [chem.rochester.edu]
- 17. selvita.com [selvita.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. "Selective Isomer Formation and Crystallization-Directed Magnetic Behav" by James R. Gardinier, Kristin J. Meise et al. [epublications.marquette.edu]
- 21. unifr.ch [unifr.ch]
- 22. Investigations on the thermal behavior of omeprazole and other sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. uknowledge.uky.edu [uknowledge.uky.edu]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.[1] Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production.
Introduction
This compound is a key building block in the development of various bioactive molecules, including potential anti-inflammatory and analgesic agents.[1] The presence of the fluorophenyl group often enhances the biological activity of the final compounds.[2] As demand for this intermediate grows, robust and scalable synthetic methods are crucial. This guide will focus on a common and adaptable synthetic route, highlighting critical process parameters and potential pitfalls.
Proposed Synthetic Pathway for Scale-Up
A widely adopted and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[1][3] For the synthesis of this compound, a practical two-step approach is proposed:
Step 1: Synthesis of 2-(4-fluorophenyl)-3-oxopropanenitrile
This step involves the base-catalyzed condensation of (4-fluorophenyl)acetonitrile with a suitable acylating agent, such as ethyl formate, to generate the key β-ketonitrile intermediate.
Step 2: Cyclization to form this compound
The synthesized 2-(4-fluorophenyl)-3-oxopropanenitrile is then reacted with hydrazine hydrate in a cyclization reaction to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-(4-fluorophenyl)-3-oxopropanenitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| (4-Fluorophenyl)acetonitrile | 135.14 | 100 g | 0.74 |
| Sodium Methoxide (NaOMe) | 54.02 | 44.1 g | 0.82 |
| Ethyl Formate | 74.08 | 65.7 g | 0.89 |
| Toluene | - | 1 L | - |
| Hydrochloric Acid (1M) | - | As needed | - |
| Brine Solution | - | 2 x 250 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a dry 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add (4-fluorophenyl)acetonitrile and toluene.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add sodium methoxide portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, add ethyl formate dropwise via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold 1M hydrochloric acid to neutralize the base.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile.
Step 2: Cyclization to form this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-fluorophenyl)-3-oxopropanenitrile (crude) | 163.15 | Assuming quantitative yield from Step 1 | ~0.74 |
| Hydrazine Hydrate (80% solution) | 50.06 | 46.3 g | 0.74 |
| Ethanol | - | 1 L | - |
Procedure:
-
In a 2L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the crude 2-(4-fluorophenyl)-3-oxopropanenitrile in ethanol.
-
Add hydrazine hydrate dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to promote crystallization.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Troubleshooting Guide & FAQs
Here we address common issues that may arise during the scale-up of this synthesis.
Step 1: Synthesis of 2-(4-fluorophenyl)-3-oxopropanenitrile
Q1: The reaction is sluggish or incomplete. What could be the cause?
A1:
-
Insufficient Base: Ensure that at least a stoichiometric amount of a strong base like sodium methoxide is used. For scale-up, it's often beneficial to use a slight excess (1.1 equivalents) to compensate for any moisture or impurities.
-
Moisture Contamination: The reaction is sensitive to moisture, which can quench the base. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Low Reaction Temperature: While the initial addition is done at a low temperature to control the exotherm, allowing the reaction to proceed at room temperature for a sufficient duration is crucial for completion.
-
Poor Mixing: In larger vessels, inefficient stirring can lead to localized concentration gradients. Ensure your mechanical stirrer is providing adequate agitation for the reaction volume.
Q2: I am observing the formation of a significant amount of a dimeric byproduct. How can I minimize this?
A2: This is likely due to the Thorpe-Ziegler self-condensation of the starting nitrile.[4][5][6][7] To minimize this side reaction:
-
Controlled Addition: Add the (4-fluorophenyl)acetonitrile slowly to the base and acylating agent mixture. This keeps the concentration of the deprotonated nitrile low, favoring the reaction with ethyl formate over self-condensation.
-
Temperature Control: Maintaining a lower temperature during the initial stages of the reaction can help to control the rate of the self-condensation reaction.
Q3: The work-up is difficult, with emulsion formation during the aqueous wash.
A3: Emulsions can be common when neutralizing a basic organic mixture.
-
Slow Quenching: Add the reaction mixture to the acidic solution slowly with vigorous stirring.
-
Brine Wash: After the initial neutralization, washing the organic layer with a saturated brine solution can help to break emulsions.
-
Phase Separator: For larger scales, using a phase separator can aid in a cleaner separation of the layers.
Step 2: Cyclization to form this compound
Q4: The yield of the cyclization step is low. What are the potential reasons?
A4:
-
Incomplete Reaction: Ensure the reaction is heated at reflux for a sufficient amount of time. Monitor by TLC until the starting β-ketonitrile is consumed.
-
Side Reactions: The β-ketonitrile can potentially react with itself or other species under the reaction conditions. Ensure the hydrazine hydrate is of good quality and added in a stoichiometric amount.
-
Product Solubility: The product may have some solubility in the ethanol mother liquor. Ensure the crystallization is performed at a low temperature (0-5 °C) for an adequate amount of time to maximize precipitation. You can also try to partially concentrate the mother liquor to recover more product, though this may require further purification.
Q5: The final product is discolored and difficult to purify. What are the likely impurities?
A5:
-
Oxidation: Aminopyrazoles can be susceptible to air oxidation, which can lead to colored impurities. It is advisable to handle the final product under an inert atmosphere if high purity is required.
-
Residual Starting Materials: Incomplete reaction will leave unreacted β-ketonitrile or hydrazine.
-
Side Products: Unwanted side reactions can generate structurally related impurities.
-
Purification Strategy: For large-scale purification, recrystallization is often the most practical method. A suitable solvent system should be determined at the lab scale. Common solvents for recrystallizing aminopyrazoles include ethanol, isopropanol, or mixtures with water. If recrystallization is insufficient, column chromatography on silica gel can be used, although this is less ideal for very large quantities.
Q6: Are there any safety concerns I should be aware of when scaling up this synthesis?
A6: Yes, several safety precautions are critical:
-
Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen.[3][5][6][8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Exothermic Reactions: Both the base addition in Step 1 and the initial reaction with hydrazine in Step 2 can be exothermic. On a larger scale, the heat generated can be significant. Ensure you have adequate cooling capacity and monitor the internal temperature of the reactor closely. Slow, controlled addition of reagents is crucial.
-
Flammable Solvents: Toluene and ethanol are flammable. Ensure all electrical equipment is properly grounded and there are no ignition sources in the vicinity.
-
Pressure Build-up: While not expected to be a major issue in this specific synthesis, any large-scale reaction in a closed system should be equipped with a pressure relief device.
Visualizing the Process
Reaction Pathway Diagram
Caption: Synthetic route to this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
Technical Support Center: Stabilizing Pyrazole Compounds for Long-Term Storage
Welcome to the Technical Support Center for the handling and long-term storage of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile heterocyclic scaffolds. Pyrazole derivatives are foundational in medicinal chemistry and materials science, but their efficacy can be compromised by improper storage, leading to degradation and inconsistent experimental results.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of your pyrazole compounds over time.
Section 1: Understanding Pyrazole Stability - The "Why" Behind the Protocol
The stability of a pyrazole compound is intrinsically linked to its structure and the environment in which it is stored. The pyrazole ring itself is relatively stable due to its aromatic character; however, substituents on the ring can introduce vulnerabilities.[2][4] The primary pathways of degradation for pyrazole derivatives include oxidation, hydrolysis, photodegradation, and thermal decomposition.[5][6][7]
-
Oxidation: The pyrazole ring can be susceptible to oxidation, although it is generally resistant.[1][2][4] More commonly, functional groups attached to the pyrazole core, such as hydrazinyl groups, are prone to oxidation by atmospheric oxygen.[5] This can lead to the formation of colored impurities and a decrease in the compound's purity.[8]
-
Hydrolysis: Ester or amide functionalities on pyrazole derivatives can be susceptible to hydrolysis, especially in non-neutral pH conditions and the presence of moisture.[7][9][10] This can lead to the cleavage of these functional groups and the formation of undesired byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition reactions in photosensitive pyrazole compounds.[5][7] This can result in complex degradation pathways and a loss of potency.
-
Thermal Decomposition: Elevated temperatures can accelerate the rate of all degradation pathways.[5][11] Some highly nitrated pyrazoles are studied for their thermal stability as energetic materials, highlighting that the pyrazole core can be engineered for high thermal resistance.[12]
The following diagram illustrates the major degradation pathways that can affect pyrazole compounds.
Caption: Fig. 1: Primary Degradation Pathways of Pyrazole Compounds.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of pyrazole compounds in a question-and-answer format.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Discoloration of the solid compound (e.g., turning yellow or brown).[5] | Oxidation due to exposure to air and/or light. | 1. Verify Purity: Re-analyze the compound using HPLC or TLC to confirm the presence of impurities. 2. Inert Atmosphere Storage: Store the compound under an inert atmosphere of argon or nitrogen.[8] For highly sensitive materials, use a glove box for aliquoting and handling.[13][14] 3. Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[8] |
| Decreased potency or inconsistent results in biological assays. | Degradation of the active compound due to improper storage (temperature, moisture, etc.). | 1. Confirm Identity and Purity: Use analytical methods like NMR, LC-MS, or HPLC to confirm the structure and purity of the compound. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature (typically -20°C or lower for long-term storage).[5] 3. Control Moisture: Store the compound in a desiccator or a tightly sealed container with a desiccant.[15] |
| The compound has become oily or sticky. | Moisture absorption (hygroscopicity) or melting due to elevated temperature. | 1. Check Storage Temperature: Verify that the storage temperature is appropriate for the compound's melting point. 2. Dry the Compound: If moisture is suspected, dry the compound under a high vacuum. 3. Improve Moisture Control: Store in a desiccator with a fresh desiccant. For highly hygroscopic compounds, handle exclusively in a dry box. |
| Poor solubility of a previously soluble compound. | Formation of insoluble degradation products or polymorph conversion. | 1. Analyze for Impurities: Use HPLC to check for the presence of less soluble impurities. 2. Re-purify: If degradation has occurred, re-purification by chromatography or recrystallization may be necessary. 3. Evaluate Storage: Ensure storage conditions are optimized to prevent degradation. |
| Appearance of new spots on TLC or new peaks in HPLC. | Chemical degradation. | 1. Identify Degradants: If possible, use LC-MS or other analytical techniques to identify the degradation products. This can provide clues about the degradation pathway.[5] 2. Implement Stricter Storage: Immediately transfer the compound to more stringent storage conditions (lower temperature, inert atmosphere, light protection). 3. Consider a Fresh Batch: If significant degradation has occurred, it may be best to synthesize or purchase a fresh batch of the compound. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for a novel pyrazole compound whose stability is unknown?
For a novel pyrazole compound with unknown stability, it is best to err on the side of caution. The following conditions are recommended for long-term storage:
-
Temperature: -20°C or colder.[5] For highly sensitive compounds or valuable reference standards, -80°C is preferable.
-
Atmosphere: An inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation.[8] This can be achieved by storing the compound in a sealed vial that has been backfilled with inert gas.
-
Light: The compound should be protected from light by storing it in an amber glass vial or by wrapping the container in aluminum foil.[8]
-
Moisture: The compound should be stored in a dry environment. A desiccator can be used for this purpose.[15]
Q2: Is it acceptable to store pyrazole compounds in solution?
Storing pyrazole compounds in solution for long periods is generally not recommended as the solvent can facilitate degradation.[5] If short-term storage in solution is necessary, the following precautions should be taken:
-
Use a dry, aprotic solvent.
-
Store the solution at a low temperature (-20°C or -80°C).
-
Protect the solution from light.
-
It is crucial to perform a stability study of the compound in the chosen solvent to determine how long it can be stored without significant degradation.
Q3: How can I quickly assess if my pyrazole compound has degraded?
A simple way to check for degradation is to run a Thin Layer Chromatography (TLC) analysis and compare it to a TLC of a fresh or reference sample. The appearance of new spots or a change in the intensity of the main spot can indicate degradation.[5] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A decrease in the area of the main peak and the appearance of new peaks are clear indicators of degradation.[5]
Q4: Are there any chemical classes that are incompatible with pyrazole compounds during storage?
Yes, pyrazole compounds should be stored away from strong oxidizing agents and strong acids.[5] Strong oxidizers can promote the degradation of the pyrazole ring or susceptible functional groups. Strong acids can cause salt formation or catalyze degradation reactions.
Q5: Can antioxidants be added to improve the stability of pyrazole compounds?
The addition of antioxidants can be a viable strategy to prevent oxidative degradation, particularly for pyrazoles with susceptible functional groups.[3][16][17][18][19] However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with downstream applications. It is advisable to conduct a small-scale stability study to evaluate the effectiveness and compatibility of the antioxidant with your specific pyrazole compound.
Section 4: Experimental Protocol for Long-Term Storage
This protocol provides a step-by-step guide for the proper storage of pyrazole compounds to ensure their long-term stability.
Materials:
-
High-purity pyrazole compound
-
Amber glass vials with PTFE-lined caps
-
Argon or nitrogen gas supply with a regulator and tubing
-
Schlenk line or a manifold for inert gas handling
-
Vacuum pump
-
-20°C or -80°C freezer
-
Desiccator with a fresh desiccant (e.g., silica gel with indicator)
-
Laboratory balance
-
Spatula
-
Labeling materials
Protocol:
-
Preparation of Vials: Ensure the amber glass vials and caps are clean and dry. If necessary, oven-dry the vials and allow them to cool in a desiccator before use.
-
Aliquoting the Compound:
-
If the compound is air-sensitive, perform this step in a glove box under an inert atmosphere.[13][14]
-
If a glove box is not available, work quickly to minimize exposure to air.
-
Weigh the desired amount of the pyrazole compound into the pre-labeled amber glass vial. It is good practice to store the compound in smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
-
-
Inerting the Vial:
-
Connect the vial to a Schlenk line or an inert gas manifold.
-
Carefully evacuate the vial under a gentle vacuum for a few minutes to remove the air.
-
Backfill the vial with argon or nitrogen gas.
-
Repeat the evacuate-backfill cycle 3-5 times to ensure a completely inert atmosphere.
-
-
Sealing the Vial:
-
While maintaining a positive pressure of the inert gas, securely tighten the PTFE-lined cap on the vial.
-
For extra protection, you can wrap the cap with Parafilm®.
-
-
Storage:
-
Place the sealed vial in a labeled secondary container (e.g., a freezer box).
-
Store the container in a -20°C or -80°C freezer.
-
Record the storage location and date in your laboratory notebook or inventory system.
-
The following diagram outlines the recommended workflow for the long-term storage of pyrazole compounds.
Caption: Fig. 2: Workflow for Long-Term Storage of Pyrazole Compounds.
By following the guidelines and protocols outlined in this technical support center, researchers can significantly enhance the stability and shelf-life of their pyrazole compounds, leading to more reliable and reproducible scientific outcomes.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. inertcorp.com [inertcorp.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. inviker.com [inviker.com]
- 16. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijpsr.com [ijpsr.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Pyrazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2] Their efficient synthesis is paramount, and the choice of catalyst is often the most critical factor determining the success, yield, and purity of the final product.[3]
This document moves beyond simple protocols to explain the underlying principles of catalyst activity and provides structured, actionable solutions to common problems encountered in the lab.
Part 1: Foundational Principles of Catalyst Selection
The ideal catalyst for pyrazole synthesis is highly dependent on the chosen synthetic route. The most common strategies include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr synthesis), multicomponent reactions (MCRs), and transition-metal-catalyzed cross-coupling or C-H functionalization reactions.[1][2][4]
Key Factors Influencing Catalyst Choice:
-
Reaction Type: An acid catalyst sufficient for a simple cyclocondensation will be ineffective for a C-N cross-coupling reaction, which requires a transition metal system like copper or palladium.[3][5]
-
Substrate Scope: The electronic and steric properties of your starting materials dictate catalyst selection. Sterically hindered substrates may require bulky ligands to facilitate catalytic turnover.[6][7]
-
Regioselectivity: For unsymmetrical 1,3-dicarbonyls or hydrazines, the catalyst can significantly influence which regioisomer is formed.[8][9][10] This is a critical consideration in drug development, where specific isomers possess the desired biological activity.
-
Green Chemistry Principles: The push towards sustainable chemistry favors reusable heterogeneous catalysts, solvent-free reactions, or the use of greener solvents like water or ethanol.[11][12][13] Many modern protocols now emphasize catalysts that operate under mild, environmentally benign conditions.[14]
Catalyst Selection Workflow
A systematic approach to catalyst selection can save significant time and resources. The following workflow provides a logical pathway for decision-making.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. jsynthchem.com [jsynthchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Techniques for Separating Pyrazole Regioisomers
A Foreword from Your Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the subtle yet significant challenge of separating pyrazole regioisomers can become a major bottleneck in a synthesis workflow. These isomers, often differing only by the position of a substituent on the pyrazole ring (e.g., 1,3- vs. 1,5-disubstituted), can exhibit remarkably similar polarities, making their separation by standard column chromatography a non-trivial task.
The key to success lies not in a single "magic" solvent system, but in a systematic approach to method development, grounded in an understanding of the molecular interactions at play. This guide is designed to move beyond generic advice, providing you with the causal reasoning behind each troubleshooting step and protocol. We will explore how to exploit subtle differences in dipole moments, steric hindrance, and hydrogen bonding potential to achieve baseline separation.
Troubleshooting Guide: Common Issues & Methodical Solutions
This section addresses the most frequent and frustrating problems encountered during the chromatographic separation of pyrazole regioisomers.
Problem: My Pyrazole Regioisomers are Co-eluting or Have Very Poor Separation (ΔRf < 0.1)
This is the most common issue. It occurs when the isomers have nearly identical affinities for the stationary phase in the chosen mobile phase.
Root Cause Analysis:
The polarity of pyrazole regioisomers is often very similar. For example, in N-substituted 1,3- and 1,5-disubstituted pyrazoles, the primary difference in polarity stems from the overall molecular dipole moment. The relative orientation of the substituents can lead to subtle differences, but these are often insufficient for effective separation in standard solvent systems like hexane/ethyl acetate.
Step-by-Step Troubleshooting Protocol:
-
Confirm Compound Stability: Before extensive optimization, ensure your isomers are not degrading on the silica gel, which can cause streaking and the appearance of inseparable impurities. Spot your mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if any new spots have appeared[1][2].
-
Solvent System Re-evaluation: If standard hexane/ethyl acetate or dichloromethane/methanol systems fail, you must change the nature of the solvent-solute interactions.
-
Introduce a Different Solvent Class: Switch one of your mobile phase components to a solvent with different properties (e.g., a hydrogen bond acceptor/donor, or one that can induce dipole interactions). For example, try substituting ethyl acetate with methyl tert-butyl ether (MTBE) or acetone. Toluene can sometimes offer unique π-π interactions that can aid in separating aromatic-containing pyrazoles.
-
Employ a Ternary System: Adding a small percentage (1-5%) of a third solvent can dramatically alter selectivity. For instance, in a hexane/ethyl acetate system, adding a small amount of methanol or acetonitrile can significantly impact the separation.
-
-
Decrease the Elution Strength: If your spots are even slightly separated on TLC but co-elute on the column, you are likely running the mobile phase too "strong" (too polar). Decrease the percentage of the polar solvent significantly to increase the retention time and allow more interaction with the stationary phase, thereby amplifying the small differences between the isomers[3]. Aim for an Rf value of 0.15-0.25 for the lower-eluting isomer on your TLC plate for the best chance of separation on a column[4].
-
Consider an Alternative Stationary Phase: If solvent optimization fails, the issue lies with the stationary phase.
-
Alumina: For basic pyrazoles that may be interacting too strongly or unpredictably with acidic silica, neutral or basic alumina can be an excellent alternative[1][5].
-
Reversed-Phase (C18): For very polar pyrazoles, reversed-phase chromatography is often a superior choice. The separation mechanism is based on hydrophobicity, which can be very different between regioisomers even if their polarity is similar[1].
-
Problem: The Basic Pyrazole Isomers are Streaking or Tailing Badly on the Silica Gel Column
Streaking is a clear sign of undesirable secondary interactions between your basic compound and the acidic stationary phase.
Root Cause Analysis:
Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface[6][7]. The basic nitrogen atoms in the pyrazole ring can undergo strong acid-base interactions with these silanols, leading to irreversible adsorption or slow, uneven elution, which manifests as tailing or streaking[1].
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase Modification: The simplest solution is to neutralize the acidic sites on the silica gel.
-
Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the polar component of your eluent (e.g., in the methanol portion) is sufficient to deactivate the acidic silanols and produce sharp, symmetrical peaks[1].
-
-
Change the Stationary Phase: If modifiers are not effective or are incompatible with your compounds, switch to a more inert stationary phase.
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent system for separating a new pair of pyrazole regioisomers?
A1: Method development should always begin with Thin-Layer Chromatography (TLC). Start with a 4:1 mixture of a non-polar solvent to a polar solvent (e.g., 4:1 Hexane:Ethyl Acetate). Run a TLC plate with your crude mixture.
-
If Rf is too high (> 0.5): Decrease the mobile phase polarity (e.g., move to 9:1 Hexane:EtOAc).
-
If Rf is too low (< 0.1): Increase the mobile phase polarity (e.g., move to 1:1 Hexane:EtOAc or switch to a stronger polar solvent like 95:5 Dichloromethane:Methanol).
-
Goal: Find a solvent system that gives the target compounds an Rf value between 0.2 and 0.3, with visible separation between the regioisomer spots[4]. This TLC system is a good starting point for your column.
Q2: What is "gradient elution" and when should I use it for pyrazole separations?
A2: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run[4][9]. This is particularly useful when your pyrazole regioisomers are part of a complex mixture with other impurities that have very different polarities.
-
When to Use: Use a gradient when a single-solvent-ratio (isocratic) elution either fails to separate your isomers or takes an impractically long time to elute more polar impurities.
-
How to Perform: Start with the low-polarity mobile phase that separates your isomers on TLC. After the first isomer has eluted from the column, you can gradually increase the percentage of the polar solvent (e.g., from 5% ethyl acetate to 20% ethyl acetate) to speed up the elution of the second isomer and any other strongly retained compounds[4].
Q3: Can column overloading cause my already-separated isomers (on TLC) to co-elute?
A3: Absolutely. Column overloading is a common cause of failed separations. Loading too much sample onto the column saturates the stationary phase, leading to broad bands that overlap and destroy any potential separation[1].
-
Rule of Thumb: As a general guideline, the amount of crude material loaded should be about 1-2% of the mass of the silica gel for difficult separations (e.g., 500 mg of crude on a 50 g column). For easier separations, you might go up to 5%[1].
Q4: My pyrazole is very polar and won't move off the baseline on silica, even with 100% ethyl acetate. What should I do?
A4: This is a common issue for pyrazoles with highly polar functional groups (e.g., -COOH, -OH, -NH₂).
-
Switch to a More Polar Mobile Phase: A standard next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with 99:1 DCM:MeOH and gradually increase the methanol content. Adding a small amount of acetic acid (if your compound is acidic) or ammonium hydroxide (if it's basic) can also improve elution and peak shape[2].
-
Consider Reversed-Phase Chromatography: This is often the best solution. In reversed-phase (e.g., using a C18-functionalized silica column), the stationary phase is non-polar, and you use polar solvents like water, acetonitrile, or methanol as the mobile phase[1][10]. Polar compounds will elute faster in this system. This technique is excellent for purifying highly polar, water-soluble heterocycles.
Visual & Data Resources
Method Development Workflow
The following diagram outlines a systematic workflow for developing a successful column chromatography method for pyrazole regioisomer separation.
Caption: Workflow for pyrazole regioisomer separation.
Table 1: Example Solvent Systems for Pyrazole Separation
This table provides starting points for mobile phase selection based on general observations. The optimal system is highly dependent on the specific substituents of your pyrazole isomers.
| Regioisomer Type & Substituents | Stationary Phase | Common Mobile Phase Systems (v/v) | Rationale & Key Considerations |
| Non-polar (e.g., alkyl, aryl) 1,3- vs 1,5- | Silica Gel | Hexane / Ethyl Acetate (9:1 to 1:1) | The classic choice. Separation relies on small differences in the overall dipole moment. |
| Non-polar (e.g., alkyl, aryl) 1,3- vs 1,5- | Silica Gel | Toluene / Ethyl Acetate (20:1 to 5:1) | Toluene can introduce π-π interactions, potentially improving selectivity for aromatic pyrazoles. |
| Moderately Polar / Basic | Silica Gel | Dichloromethane / Methanol / NH₄OH (98:2:0.1) | Methanol increases polarity, while NH₄OH (or Et₃N) deactivates acidic silanol sites to prevent tailing. |
| Moderately Polar / Basic | Neutral Alumina | Hexane / Ethyl Acetate (4:1 to 1:1) | Alumina avoids the strong acidic interactions of silica gel, often yielding better peak shapes for basic compounds. |
| Highly Polar (e.g., with -COOH, -OH) | Reversed-Phase C18 | Water / Acetonitrile + 0.1% Formic Acid | Separation is based on hydrophobicity. Formic acid is often added to protonate compounds and ensure sharp peaks. |
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. myheplus.com [myheplus.com]
- 8. researchgate.net [researchgate.net]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. columbia.edu [columbia.edu]
Managing reaction temperature in pyrazole synthesis for better yield
A Guide to Managing Reaction Temperature for Enhanced Yield and Purity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on managing a critical parameter in pyrazole synthesis: reaction temperature. Drawing from established principles and field-proven insights, this document will help you troubleshoot common issues and optimize your reaction conditions for superior outcomes.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. Could incorrect temperature be the cause?
A1: Absolutely. Temperature is one of the most influential factors in pyrazole synthesis, directly impacting reaction rate, selectivity, and the formation of byproducts.[1] Many pyrazole syntheses, particularly those involving hydrazine derivatives, are exothermic.[2] Without proper temperature control, localized "hot spots" can develop, leading to the formation of impurities and degradation of both the starting materials and the desired product.[1] Conversely, a temperature that is too low can result in a sluggish or incomplete reaction.[3]
For instance, in certain silver-catalyzed syntheses of trifluoromethylated pyrazoles, increasing the temperature to 60°C improved yield, but further increases led to a decline in yield.[4][5] This highlights the existence of an optimal temperature window that must be empirically determined for each specific reaction.
Q2: I'm observing the formation of multiple isomers (poor regioselectivity). How can temperature manipulation help?
A2: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[1] The formation of different isomers can be governed by either kinetic or thermodynamic control.[6][7]
-
Kinetic Control: At lower temperatures, the reaction favors the product that is formed fastest (the kinetic product), which corresponds to the reaction pathway with the lowest activation energy.[7]
-
Thermodynamic Control: At higher temperatures, the reaction has enough energy to overcome activation barriers for multiple pathways. Over time, the product distribution will favor the most stable isomer (the thermodynamic product).[6][7]
Therefore, lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product.[2] It is crucial to carefully monitor the reaction progress at different temperatures to identify the optimal conditions for forming the desired regioisomer.
Q3: My reaction is highly exothermic. What are the best strategies for managing the temperature on a larger scale?
A3: Managing exotherms is critical for both safety and product yield, especially during scale-up, where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Key strategies include:
-
Slow, Controlled Addition: Add the most reactive reagent (often hydrazine or its derivatives) dropwise or via a syringe pump to control the rate of heat generation.[1][2]
-
Efficient Cooling: Use an appropriately sized cooling bath (ice-water, ice-salt, or a cryocooler) and ensure efficient stirring to maintain a homogenous internal temperature.[1]
-
Adequate Dilution: Performing the reaction in a sufficient volume of a suitable solvent helps to absorb and dissipate the heat generated.[2]
-
Monitoring Internal Temperature: Always use a temperature probe placed directly in the reaction mixture to get an accurate reading, rather than relying on the bath temperature.[1]
Q4: Can alternative heating methods like microwave irradiation help control temperature and improve yield?
A4: Yes, microwave-assisted synthesis has emerged as a powerful tool for pyrazole synthesis.[8] Microwave heating can lead to a rapid and uniform increase in temperature throughout the reaction mixture, often resulting in drastically reduced reaction times and improved yields compared to conventional heating.[9][10]
The precise temperature control offered by modern microwave reactors allows for the targeted formation of specific products. For example, in some reactions, the 4,5-dihydro-1H-pyrazole intermediate can be isolated at milder temperatures, while the fully aromatized pyrazole is formed at more drastic temperatures.[9][10] This level of control can be invaluable for optimizing the synthesis of a specific desired product. However, it's important to note that at higher temperatures (e.g., 150°C), decomposition can occur, so careful optimization is still required.[11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common temperature-related issues in pyrazole synthesis.
| Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Low or No Yield | Temperature Too Low: Insufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in 5-10°C increments, monitoring reaction progress by TLC or HPLC to find the optimal point.[3] |
| Temperature Too High: Degradation of starting materials, intermediates, or the final product. | Lower the reaction temperature. If the reaction is exothermic, improve cooling efficiency and slow the rate of reagent addition.[2] Consider performing the reaction under an inert atmosphere (N₂ or Ar) if oxidation is a concern.[2] | |
| Formation of Multiple Products / Impurities | Side Reactions Favored at High Temperatures: Uncontrolled exotherms can promote various side reactions, such as over-iodination in halogenation reactions or the formation of azo-linked dimers.[12] | Implement stricter temperature control. Use a more efficient cooling system and slower reagent addition.[1] Analyze byproducts to understand the nature of the side reactions, which can provide clues for optimization. |
| Kinetic vs. Thermodynamic Product Issues: The reaction temperature may be favoring the formation of an undesired, more stable (thermodynamic) isomer. | To favor the kinetic product, run the reaction at a lower temperature for a longer period.[6][13] Conversely, if the thermodynamic product is desired, a higher temperature may be necessary. | |
| Reaction Runaway (Uncontrolled Exotherm) | Poor Heat Dissipation: Inefficient stirring or inadequate cooling, especially during scale-up.[1] | Immediate Action: If safe, add a pre-cooled solvent to dilute the reaction mixture. For Future Runs: Reduce the rate of reagent addition, increase the solvent volume, and ensure the cooling system is adequate for the scale of the reaction.[2] |
| Inconsistent Yields Between Batches | Inadequate Temperature Monitoring & Control: Variations in ambient temperature or inconsistent manual control of cooling/heating. | Use an automated temperature control system. Always monitor the internal reaction temperature, not just the bath temperature.[1] Ensure consistent stirring speeds between batches as this affects heat transfer.[1] |
Experimental Protocols & Visualizations
Protocol 1: Temperature Screening for Yield Optimization
This protocol outlines a systematic approach to determining the optimal reaction temperature for a generic pyrazole synthesis via condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
1,3-dicarbonyl compound
-
Hydrazine derivative
-
Anhydrous solvent (e.g., Ethanol, DMF)
-
Reaction vessels (e.g., round-bottom flasks)
-
Stir bars
-
Temperature-controlled reaction blocks or oil baths
-
TLC plates and HPLC for monitoring
Procedure:
-
Set up a parallel array of four reactions. Each reaction should have identical concentrations of starting materials and solvent volume.
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent in each reaction vessel.
-
Set each reaction to a different, constant temperature (e.g., Reaction A: 25°C, Reaction B: 40°C, Reaction C: 60°C, Reaction D: 80°C).
-
Once the set temperatures are reached and stable, add the hydrazine derivative (1.1 eq) to each vessel simultaneously.
-
Start a timer and monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC or HPLC.
-
Continue the reactions until the starting material is consumed in the fastest reaction or until a set time point (e.g., 12 hours).
-
Quench all reactions, perform an identical work-up and purification for each, and determine the isolated yield of the desired pyrazole.
-
Compare the yields to identify the optimal temperature from the screened range.
Logical Workflow for Troubleshooting Temperature Issues
The following diagram illustrates a decision-making process for addressing temperature-related problems in pyrazole synthesis.
Caption: Troubleshooting workflow for temperature optimization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The Synthesis of Pyrazoles: A Comparative Guide to Conventional and Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[1][2][3]
The Fundamental Difference: Heat Transfer
The core distinction between conventional and microwave-assisted synthesis lies in the mechanism of heat transfer. Conventional heating relies on conduction and convection, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture. This process can be slow and lead to uneven temperature distribution.
Microwave-assisted organic synthesis (MAOS), on the other hand, utilizes microwave irradiation to directly heat the reactants and solvent.[4] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[5][6] In dipolar polarization, polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat.[5][7] Ionic conduction involves the migration of ions in the reaction mixture under the influence of the microwave field, which also results in heat generation.[5] This direct and efficient energy transfer leads to rapid and uniform heating of the reaction mixture.[4][8]
A Head-to-Head Comparison: Performance Data
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference |
| Reaction Time | 2 hours | 5 minutes | [9] |
| 7-9 hours | 9-10 minutes | [2][3] | |
| Yield | 72-90% | 91-98% | [9] |
| Lower than microwave method | 79-92% improvement in product yield | [2][3] | |
| Temperature | 75°C | 60°C | [9] |
| Reflux temperature | Dependent on microwave power | [1] | |
| Energy Source | Oil bath, heating mantle | Microwave irradiation | [1] |
Experimental Protocols: A Practical Guide
Detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures.
Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
This protocol is adapted from the synthesis of phenyl-1H-pyrazoles described in a comparative study.[9]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of the appropriate aryl hydrazine and β-ketoester is dissolved in ethanol.
-
A catalytic amount of glacial acetic acid is added to the solution.
-
The reaction mixture is heated under reflux at 75°C for 2 hours.[9]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol is the microwave-assisted counterpart to the conventional method described above.[9]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a microwave-safe reaction vessel, combine the appropriate aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[9]
-
After the reaction is complete, the vessel is cooled to a safe temperature.
-
The solvent is evaporated, and the product is purified as described in the conventional method.
Visualizing the Workflow
The following diagrams illustrate the general workflows for conventional and microwave-assisted pyrazole synthesis.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
The Rationale Behind the Choice: Causality in Synthesis
The choice between conventional and microwave-assisted synthesis involves a trade-off between several key parameters. The following diagram illustrates these relationships.
Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.
Microwave-assisted organic synthesis (MAOS) presents a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives.[8] The primary advantages of MAOS include drastically reduced reaction times and often higher product yields.[1][7] This is attributed to the rapid and uniform heating of the reaction mixture, which can lead to fewer side products and cleaner reactions.[4][6]
Furthermore, the ability to precisely control reaction parameters such as temperature and pressure in modern microwave reactors allows for high reproducibility.[4] The choice of solvent is also a critical factor. Polar solvents are generally more efficient at absorbing microwave energy, leading to faster heating rates.[6] However, solvent-free reactions are also highly effective under microwave irradiation and offer a greener synthetic route.[10][11][12]
While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved yields offered by microwave synthesis make it an attractive option for researchers in drug discovery and development, where rapid lead optimization is crucial.[7]
Conclusion
The synthesis of pyrazoles is a vital process in medicinal chemistry. While conventional heating methods have been the mainstay for decades, microwave-assisted synthesis offers a powerful and efficient alternative. With its ability to dramatically reduce reaction times, improve yields, and provide greater control over reaction conditions, MAOS is an invaluable tool for the modern chemist. The choice of method will ultimately depend on the specific requirements of the synthesis, available resources, and the desired scale of the reaction. However, the data clearly indicates that for rapid and efficient synthesis of pyrazole libraries, microwave-assisted methods are superior.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Derivatives as Kinase Inhibitors: A Senior Application Scientist's Perspective
Abstract
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of three distinct pyrazole-containing kinase inhibitors: Barasertib (AZD1152), a selective Aurora B kinase inhibitor; BIRB 796, a potent p38 MAPK inhibitor; and Crizotinib, a multi-targeted tyrosine kinase inhibitor. Drawing from experimental data and structural insights, we will explore their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the application of pyrazole derivatives in kinase inhibitor design.
Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape, and within this class of drugs, pyrazole derivatives have garnered significant attention.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of structural features that make it an ideal scaffold for kinase inhibitor design.[3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces, allows for high-affinity binding to the ATP-binding pocket of kinases. Furthermore, the synthetic tractability of the pyrazole core enables extensive chemical modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[2][3]
This guide will provide a comparative study of three key pyrazole-based kinase inhibitors, highlighting the versatility of this scaffold in targeting different branches of the kinome. We will delve into the specifics of a serine/threonine kinase inhibitor targeting the Aurora B kinase, another targeting the p38 MAP kinase, and a tyrosine kinase inhibitor targeting ALK, ROS1, and c-Met.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
For this comparative study, we have selected three well-characterized pyrazole derivatives that showcase the diversity of this chemical class:
-
Barasertib (AZD1152): A highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.
-
BIRB 796: A potent and allosteric inhibitor of p38 MAP kinase, a central mediator of the inflammatory response.
-
Crizotinib: An FDA-approved multi-targeted tyrosine kinase inhibitor targeting ALK, ROS1, and c-Met, primarily used in the treatment of non-small cell lung cancer.[4]
Chemical Structures and Core Properties
The chemical structures of the three selected inhibitors are presented below, highlighting the central pyrazole core.
| Inhibitor | Chemical Structure | Core Target(s) | Therapeutic Area |
| Barasertib (AZD1152) | [Image of Barasertib structure] | Aurora B Kinase | Oncology |
| BIRB 796 | [Image of BIRB 796 structure] | p38 MAP Kinase | Inflammation, Oncology |
| Crizotinib | [Image of Crizotinib structure] | ALK, ROS1, c-Met | Oncology |
Mechanism of Action and Target Selectivity
Barasertib (AZD1152) is a prodrug that is rapidly converted to its active form, AZD1152-HQPA. This active metabolite is a highly potent and selective inhibitor of Aurora B kinase, with an IC50 value of 0.37 nM in cell-free assays.[5] Its selectivity for Aurora B over Aurora A is over 3000-fold.[6] The high selectivity is attributed to specific interactions within the ATP-binding pocket of Aurora B.[7]
BIRB 796 is a potent inhibitor of p38α MAP kinase with an IC50 of 38 nM.[8] It exhibits a unique allosteric binding mode, occupying a hydrophobic pocket that is not accessible in the active conformation of the kinase.[9][10] This mechanism contributes to its high affinity and slow dissociation rate.[10] While potent against p38α, it also shows activity against other p38 isoforms (p38β, p38γ, and p38δ) and at higher concentrations, other kinases like B-Raf and Abl.[11][12]
Crizotinib is a multi-targeted tyrosine kinase inhibitor that primarily targets ALK, ROS1, and c-Met.[1][6] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and blocking their catalytic activity.[1] This inhibition disrupts downstream signaling pathways crucial for cell proliferation and survival in cancers driven by alterations in these kinases.[9][13]
Table 1: Comparative Inhibitory Activity (IC50 values in nM)
| Kinase Target | Barasertib (AZD1152-HQPA) | BIRB 796 | Crizotinib |
| Aurora B | 0.37[5] | - | - |
| Aurora A | 1369 | - | - |
| p38α (MAPK14) | - | 38[8] | - |
| p38β (MAPK11) | - | 65[8] | - |
| ALK | - | - | ~20-50 |
| ROS1 | - | - | ~20-50 |
| c-Met | - | - | ~5-20 |
| B-Raf | - | 83[11] | - |
| Abl | - | 14,600[11] | - |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.
Structure-Activity Relationship (SAR) and Structural Insights
The pyrazole scaffold serves as a critical anchor for all three inhibitors within the kinase ATP-binding site. The substituents on the pyrazole ring are crucial for determining potency and selectivity.
For Barasertib , the pyrazoloquinazoline core forms key hydrogen bonds with the hinge region of Aurora B. The N-1 substituent of the pyrazole projects towards the solvent-exposed region, and modifications here can modulate solubility and pharmacokinetic properties.[14]
In BIRB 796 , the tert-butyl group on the pyrazole ring occupies a deep hydrophobic pocket, which is a key determinant of its high affinity.[9] The tolyl group at the N-1 position of the pyrazole engages in favorable π-stacking interactions. The morpholinoethoxy side chain extends into the ribose-binding pocket, contributing to its overall potency.[9][10]
Crizotinib features an aminopyridine fused to the pyrazole ring. The aminopyridine moiety forms crucial hydrogen bonds with the hinge region of the kinase. The substituents on the pyrazole and the phenyl ring are optimized to fit into the hydrophobic regions of the ATP-binding pocket of ALK, ROS1, and c-Met.
Key Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is essential for appreciating the therapeutic rationale behind their inhibition.
Aurora B Kinase Signaling Pathway
Aurora B is a key component of the chromosomal passenger complex (CPC), which plays a central role in orchestrating chromosome segregation and cytokinesis during mitosis. Inhibition of Aurora B leads to defects in chromosome alignment, failed cytokinesis, and ultimately, apoptosis in proliferating cancer cells.
Caption: Aurora B kinase signaling pathway and the point of inhibition by Barasertib.
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. Activation of p38 MAPK leads to the phosphorylation of numerous downstream substrates, resulting in the production of pro-inflammatory cytokines and regulation of cellular processes like apoptosis and cell cycle arrest.
Caption: p38 MAP kinase signaling pathway and the allosteric inhibition by BIRB 796.
ALK Signaling Pathway in NSCLC
In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the fusion of the EML4 gene with the ALK gene, resulting in a constitutively active EML4-ALK fusion protein. This oncoprotein drives tumor growth and survival through the activation of multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: EML4-ALK signaling pathway in NSCLC and its inhibition by Crizotinib.
Experimental Protocols
The characterization of kinase inhibitors relies on a combination of biochemical and cell-based assays. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for measuring kinase activity in a high-throughput format.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate. Excitation of europium results in FRET to APC, which then emits light at a specific wavelength. Inhibition of the kinase reduces the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the pyrazole inhibitor in DMSO.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase and the biotinylated substrate peptide in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer.
-
Prepare the detection reagent containing the europium-labeled antibody and SA-APC in the detection buffer.
-
-
Assay Procedure:
-
Add 2 µL of the diluted inhibitor to the wells of a low-volume 384-well plate.
-
Add 4 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection reagent.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate filters for europium and APC.
-
Calculate the ratio of the acceptor (APC) signal to the donor (europium) signal.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for a TR-FRET based kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the pyrazole inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
-
Caption: Experimental workflow for a cell-based MTT proliferation assay.
Conclusion
The pyrazole scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The comparative analysis of Barasertib, BIRB 796, and Crizotinib demonstrates the ability of pyrazole derivatives to target diverse kinases with distinct mechanisms of action. The continued exploration of the chemical space around the pyrazole core, guided by a deep understanding of kinase biology and structure-based drug design, holds immense promise for the development of next-generation targeted therapies. This guide provides a framework for understanding and evaluating these important therapeutic agents, from their fundamental chemical properties to their biological effects and the experimental methodologies used to characterize them.
References
- 1. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 2. CRIZOTINIB (XALKORI¥) EXPANDED ACCESS PROTOCOL FOR THE TREATMENT OF ADULT OR PEDIATRIC PATIENTS WITH SOLID OR HEMATOLOGIC MALIGNANCIES THAT HARBOR A CRIZOTINIB-SENSITIVE MOLECULAR ALTERATION BUT WHO ARE UNABLE TO SWALLOW CRIZOTINIB CAPSULES | Dana-Farber Cancer Institute [dana-farber.org]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib (Xalkori) Expanded Access Protocol For The Treatment Of Adult Or Pediatric Patients | Clinical Research Trial Listing [centerwatch.com]
- 11. rroij.com [rroij.com]
- 12. Synthesis of novel gefitinib-based derivatives and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Molecular Docking of Pyrazoles with In Vitro Assays
Introduction: From Hypothesis to Biological Reality
In modern drug discovery, molecular docking serves as a powerful and indispensable computational tool. It allows us to generate hypotheses about how a small molecule, such as one from the versatile pyrazole class, might bind to a protein target.[1][2][3] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting key protein families like kinases.[4][5][6] However, a low docking score or a visually appealing binding pose is merely a well-informed prediction. The critical transition from a computational hypothesis to a validated lead compound hinges on rigorous experimental testing.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically validate molecular docking results for pyrazole-based compounds. We will move beyond simply listing protocols and instead delve into the causality behind experimental choices, ensuring that each step provides a clear, actionable answer to a fundamental question in the drug discovery cascade. The objective is not just to confirm a prediction, but to build a robust, multi-faceted understanding of a compound's biological activity through a self-validating system of orthogonal in vitro assays.[7][8][9]
The Validation Workflow: An Integrated Approach
The validation process is not a single experiment but a logical progression from confirming direct target interaction to assessing activity in a complex biological environment. A failure at any stage provides crucial feedback for redesigning the next generation of compounds.
Figure 1: A high-level overview of the in vitro validation workflow.
Part 1: Biochemical Assays - The First Litmus Test
The most direct and fundamental test of a docking prediction for an enzyme inhibitor is to measure its effect on the enzyme's function. The primary goal here is to determine the half-maximal inhibitory concentration (IC50), which tells us the concentration of our pyrazole compound required to reduce the enzyme's activity by 50%.
Core Technique: Enzyme Inhibition Assays
These assays directly measure the catalytic output of the target enzyme. For pyrazole-based kinase inhibitors, which are exceptionally common, this involves quantifying the phosphorylation of a substrate.[6][10] The choice of detection method—be it radiometric, fluorescence, or luminescence—depends on the specific target, available reagents, and required throughput. Luminescence-based assays like ADP-Glo™ are popular due to their high sensitivity and non-radioactive nature.[10]
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol outlines a typical procedure for determining the IC50 of a pyrazole compound against a target kinase.
Materials:
-
Target Kinase (e.g., CDK2, VEGFR2)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test Pyrazole Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (specific to the enzyme)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipette and plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazole compounds in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps.
-
Kinase Reaction Setup:
-
In each well of the microplate, add the kinase reaction buffer.
-
Add 1 µL of the serially diluted pyrazole compound or DMSO (vehicle control).
-
Add the target kinase and substrate mixture to each well to initiate the reaction.
-
Finally, add ATP to start the phosphorylation. The final volume is typically 25 µL.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection (Part 1): Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ATP Detection (Part 2): Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Interpreting Inhibition and Selectivity
A potent compound is not necessarily a good drug; it must also be selective. It is crucial to test promising pyrazoles against related off-target enzymes to assess their selectivity profile.
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index (Off-Target/Target) | Docking Score (kcal/mol) |
| Pyrazole-01 | 15 | 1500 | 100 | -10.2 |
| Pyrazole-02 | 500 | 1000 | 2 | -8.5 |
| Pyrazole-03 | 25 | 50 | 2 | -9.8 |
| Staurosporine | 5 | 10 | 2 | N/A (Control) |
Table 1: Example data from a primary biochemical screen. Pyrazole-01 shows both high potency and excellent selectivity, correlating well with its strong docking score.
Part 2: Biophysical Assays - Quantifying the Physical Interaction
While an IC50 value confirms functional inhibition, it doesn't directly measure the physical binding of the compound to the target. Biophysical assays fill this gap by providing a quantitative measure of the binding affinity, typically expressed as the dissociation constant (Kd). A low Kd value signifies a strong binding interaction. These methods are invaluable for validating that the compound binds as predicted and for building a thermodynamic understanding of the structure-activity relationship (SAR).
Comparison of Gold-Standard Techniques: ITC vs. SPR
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used techniques for characterizing binding affinity.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat released or absorbed during binding in solution.[11][12][13] | Detects changes in mass as an analyte flows over a ligand-immobilized surface.[14][15] |
| Primary Output | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[11][13] | Kd, Association Rate (kon), Dissociation Rate (koff).[16] |
| Key Advantage | Provides a complete thermodynamic profile of the binding event. "Gold standard" for thermodynamics.[12] | Provides kinetic information (residence time), which can be critical for drug efficacy. |
| Sample Requirements | Higher protein consumption; no immobilization required. | Lower protein consumption; requires immobilization of one binding partner. |
| Considerations | Sensitive to buffer mismatch; lower throughput. | Potential for artifacts from immobilization or mass transport limitations. |
Table 2: A head-to-head comparison of ITC and SPR for validating pyrazole binding.
Experimental Workflow: Surface Plasmon Resonance (SPR)
The workflow for an SPR experiment is designed to measure the kinetics of the binding interaction in real-time.
Figure 2: Standard experimental workflow for an SPR binding assay.
Part 3: Cell-Based Assays - Assessing Activity in a Biological Context
A compound that potently inhibits a purified enzyme is a great start, but it must be able to enter a cell, engage its target in a crowded cytoplasm, and elicit a desired biological response. Cell-based assays are the crucial bridge between biochemistry and physiology.
Technique 1: Cellular Proliferation & Viability Assays
For pyrazoles designed as anticancer agents, the most fundamental cellular assay is to measure their effect on cancer cell growth and survival.[17][18][19] The MTT assay is a classic, colorimetric method for assessing cell viability.[20][21][22]
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[19][20][23]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Pyrazole Compounds (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[22]
-
Clear, flat-bottomed 96-well plates
-
Spectrophotometer/plate reader (absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: The next day, treat the cells with serial dilutions of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[19]
-
Incubation: Incubate the plates for 48-72 hours in a cell culture incubator (37°C, 5% CO2).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[22] Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[22]
-
Data Acquisition: Measure the absorbance of each well at 570 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
Technique 2: On-Target Pathway Modulation
A GI50 value shows that a compound is cytotoxic, but it doesn't prove that it's working through the intended target. The definitive cellular experiment is to show that the compound modulates the specific signaling pathway it was designed to inhibit. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of a known downstream substrate.[4]
Figure 3: Inhibition of the CDK/Rb pathway by a pyrazole compound.
A Western blot can visualize this effect. By treating cells with the pyrazole inhibitor and then probing cell lysates with an antibody specific to the phosphorylated form of the substrate (e.g., phospho-Rb), a dose-dependent decrease in the signal would provide strong evidence of on-target activity.[4]
Synthesizing the Data: A Holistic View of Compound Performance
The ultimate goal of this validation cascade is to build a comprehensive profile of each pyrazole compound, allowing for a direct comparison between the initial computational prediction and multifaceted experimental data.
| Compound ID | Docking Score (kcal/mol) | Target IC50 (nM) (Biochemical) | Binding Kd (nM) (Biophysical) | Cell Viability GI50 (nM) (Cellular) | p-Substrate Reduction (Cellular) |
| Pyrazole-01 | -10.2 | 15 | 25 | 80 | +++ |
| Pyrazole-04 | -7.1 | 2,000 | >10,000 | >10,000 | - |
| Pyrazole-05 | -9.5 | 30 | 45 | 5,000 | + |
Table 3: Integrated data summary. Pyrazole-01 shows excellent correlation across all assays. Pyrazole-04 is a clear non-binder. Pyrazole-05 is potent biochemically but has poor cellular activity, suggesting potential issues with cell permeability or stability that warrant further investigation.
Conclusion
Validating molecular docking results is a cornerstone of modern, rational drug design. For promising scaffolds like pyrazoles, a computational prediction must be substantiated by a rigorous, multi-pronged in vitro investigation. By systematically progressing from biochemical function (IC50) and biophysical binding (Kd) to cellular activity (GI50 and pathway modulation), researchers can build a robust data package that confirms the initial hypothesis. This integrated approach not only validates hits but also provides critical insights into the structure-activity relationship, flagging compounds with potential liabilities like poor permeability early in the process and ultimately guiding the design of more effective and selective therapeutics.
References
- 1. Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 3. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 13. pharmaxchange.info [pharmaxchange.info]
- 14. researchgate.net [researchgate.net]
- 15. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. mdpi.com [mdpi.com]
- 18. srrjournals.com [srrjournals.com]
- 19. jocpr.com [jocpr.com]
- 20. A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
A Guide to Cross-Reactivity Analysis of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine: A Kinase Inhibitor Case Study
In the landscape of modern drug discovery, the development of highly selective therapeutic agents is paramount. While a compound's potent activity at its intended target is a primary goal, its interactions with unintended off-targets can lead to unforeseen side effects and potential toxicity. This guide provides an in-depth analysis of the cross-reactivity profile of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine, a representative small molecule from the pharmacologically significant pyrazole class of compounds. Pyrazole-based scaffolds are prevalent in numerous approved drugs and clinical candidates, particularly as protein kinase inhibitors.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind selecting a cross-reactivity screening panel, detail robust experimental methodologies for assessing binding and functional activity, and offer insights into the interpretation of selectivity data, using our subject compound as a practical case study.
Part 1: Rationale for Target Selection in Cross-Reactivity Profiling
The first step in a meaningful cross-reactivity analysis is to define the scope of the investigation. This involves identifying the compound's primary target and then selecting a rational panel of potential off-targets.
Identifying the Primary Target
The compound this compound belongs to a class of molecules known to act as ATP-competitive kinase inhibitors.[1][5] High-throughput screening efforts have identified a related analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, as a potent and selective inhibitor of p38 MAP kinase.[6] Based on this structural similarity, for the purpose of this guide, we will designate p38α Mitogen-Activated Protein Kinase (MAPK14) as the putative primary target for our compound of interest. The goal is to determine the compound's selectivity relative to this on-target activity.
Constructing a Selectivity Panel
Achieving kinase selectivity is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[7][8] An effective screening panel should therefore include:
-
Closely Related Kinases: Other members of the MAPK family (e.g., JNK1, ERK2) to assess intra-family selectivity.
-
Structurally Similar Kinases: Kinases from different families that share ATP-binding site similarities.
-
Common Off-Target Liabilities: A broader selection of kinases and other target classes that are frequently implicated in adverse drug reactions.[9] Commercial services like the Eurofins SafetyScreen44™ Panel provide a curated list of such targets, including GPCRs, ion channels, and enzymes known to be associated with safety concerns.[10][11][12]
The logic for target selection is outlined in the diagram below.
Caption: Rationale for selecting a diverse off-target panel.
Part 2: Experimental Methodologies for Profiling
A robust cross-reactivity assessment employs a tiered approach, starting with broad binding assays to identify potential interactions, followed by functional assays to confirm whether this binding translates into a biological effect.
Primary Screen: Binding Affinity Assessment
The initial step is to quantify the compound's binding affinity (Ki or IC₅₀) against the primary target and the selected off-target panel. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is a sensitive and high-throughput method suitable for this purpose.
Workflow: TR-FRET Kinase Binding Assay This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the test compound.[13]
Caption: High-level workflow for a TR-FRET binding assay.
Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay (Illustrative Example) [13]
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO, typically starting at a 1000X concentration. Create a 4X intermediate dilution plate by diluting the stock into the appropriate kinase buffer.
-
Reagent Preparation:
-
Prepare a 2X Kinase/Eu-Antibody solution in kinase buffer. The final kinase concentration should be at its Kd for the tracer to ensure assay sensitivity.
-
Prepare a 4X Tracer solution in kinase buffer. The optimal concentration is determined empirically but is typically near the tracer's Kd.
-
-
Assay Assembly: In a low-volume 384-well plate, add reagents in the following order:
-
4 µL of 4X test compound.
-
8 µL of 2X Kinase/Antibody solution.
-
4 µL of 4X Tracer solution.
-
Causality: This order allows the compound to interact with the kinase before the tracer is introduced, ensuring a competitive binding environment.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, collecting emission signals at 615 nm (Europium donor) and 665 nm (Tracer acceptor) following excitation at ~340 nm.[14]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of tracer binding.
-
Secondary Screen: Functional Activity Assessment
Hits identified in the primary binding screen must be validated in a functional assay to confirm that binding leads to modulation of the target's catalytic activity. For kinases, this involves measuring the inhibition of substrate phosphorylation.
Detailed Protocol: ADP-Glo™ Kinase Assay (Illustrative Example)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 4X test compound dilutions.
-
Add 2.5 µL of 4X enzyme solution.
-
Add 5 µL of 2X substrate/ATP solution to initiate the reaction. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Trustworthiness: Including "no enzyme" and "no inhibitor" (DMSO vehicle) controls is critical for establishing the baseline and maximum signal windows.
-
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to controls (% inhibition).
-
Plot the % inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the functional IC₅₀ value.
-
Part 3: Data Analysis, Interpretation, and Comparison
The raw IC₅₀ values from binding and functional assays are used to build a selectivity profile for the compound.
Representative Data and Selectivity Calculation
The table below presents hypothetical, yet realistic, data for this compound and two structural analogs. This allows for a comparative analysis of their selectivity profiles.
-
Compound A: this compound (Lead Compound)
-
Compound B: 4-(Phenyl)-1H-pyrazol-5-amine (De-fluorinated Analog)
-
Compound C: 4-(4-Chlorophenyl)-1H-pyrazol-5-amine (Chloro-substituted Analog)
Table 1: Comparative Cross-Reactivity Profile (Functional IC₅₀, nM)
| Target | Primary Family | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| p38α (MAPK14) | MAPK (On-Target) | 25 | 150 | 30 |
| JNK1 | MAPK | 850 | >10,000 | 950 |
| ERK2 | MAPK | >10,000 | >10,000 | >10,000 |
| SRC | Tyrosine Kinase | 1,200 | 5,000 | 900 |
| CDK2 | CMGC | 2,500 | >10,000 | 3,000 |
| hERG | Ion Channel | >10,000 | >10,000 | 8,500 |
| 5-HT2B | GPCR | 5,600 | 8,000 | 4,500 |
| COX-2 | Enzyme | >10,000 | >10,000 | >10,000 |
Interpretation and Selectivity Index
Selectivity is not an absolute measure but a relative one. It is often expressed as a Selectivity Index (SI) , calculated as the ratio of the off-target IC₅₀ to the on-target IC₅₀.
Selectivity Index (SI) = IC₅₀ (Off-Target) / IC₅₀ (On-Target)
A higher SI value indicates greater selectivity. A common threshold for a significant off-target interaction is an IC₅₀ value less than 1 µM, or a selectivity index of less than 100-fold against the primary target, although this can vary depending on the project's therapeutic window.
Table 2: Selectivity Index (SI) for Compound A vs. p38α
| Off-Target | SI (vs. p38α) | Interpretation |
|---|---|---|
| JNK1 | 34 | Moderately selective. |
| SRC | 48 | Moderately selective. |
| CDK2 | 100 | Good selectivity. |
| 5-HT2B | 224 | High selectivity. |
Analysis:
-
Compound A demonstrates good potency for its primary target, p38α. The fluorine atom appears crucial for this potency, as its removal in Compound B leads to a 6-fold loss in activity.
-
Compound A shows a favorable selectivity profile, with SI values >30 against all tested kinases and >200 against non-kinase targets. This suggests a lower risk of off-target side effects mediated by these specific proteins.
-
Compound C , with a chloro-substitution, retains p38α potency but shows slightly reduced selectivity against SRC and, more importantly, a potential liability against the hERG ion channel, a critical anti-target in safety pharmacology.[12] This highlights how minor structural changes can significantly alter a compound's cross-reactivity profile.
Conclusion
The cross-reactivity analysis of this compound reveals it to be a potent inhibitor of p38α with a generally favorable selectivity profile. The comparative data underscores the critical role of the 4-fluoro-phenyl moiety for on-target potency and overall selectivity. This systematic approach—combining rational target selection, a tiered experimental workflow of binding and functional assays, and quantitative selectivity analysis—is an indispensable component of the drug discovery process. It provides the crucial data needed to guide medicinal chemistry efforts, mitigate risks of toxicity, and ultimately select drug candidates with the highest probability of clinical success.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Efficacy of Pyrazole-Based Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the development of modern anti-inflammatory therapeutics, most notably leading to the creation of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] This guide provides a comparative analysis of the efficacy of prominent pyrazole-based anti-inflammatory drugs, supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.
The Central Role of COX-2 Inhibition
Inflammation is a complex biological response, and a key pathway involves the cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins.[3] Prostaglandins are crucial mediators of pain and inflammation.[4] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[3] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is primarily induced at sites of inflammation.[3]
The therapeutic action of many nonsteroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes.[5] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects.[6] Pyrazole-based drugs, such as Celecoxib, were designed as selective COX-2 inhibitors to reduce inflammation and pain while minimizing these adverse effects.[3][6]
Signaling Pathway of COX-2 in Inflammation
Caption: The COX-2 inflammatory pathway and the inhibitory action of pyrazole-based drugs.
Comparative Efficacy of Pyrazole-Based COX-2 Inhibitors
The efficacy of pyrazole-based anti-inflammatory drugs is primarily assessed by their potency in inhibiting the COX-2 enzyme and their selectivity over COX-1. This is often quantified by the half-maximal inhibitory concentration (IC50) and the selectivity index (SI).
| Drug | Target | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | Human | 0.04 µM | 15 µM | 375 | [6] |
| Deracoxib | Dog (whole blood) | - | - | 48.5 | [7] |
| Mavacoxib | Dog | - | - | - | [8] |
| Robenacoxib | Dog (whole blood) | - | - | 128.8 | [7] |
| Compound 11 | Ovine | 0.043 µM | >10 µM | >232.5 | [9] |
| Compound 12 | Ovine | 0.049 µM | >10 µM | >204 | [9] |
| Compound 15 | Ovine | 0.045 µM | >10 µM | >222.2 | [9] |
| Compound 8d | Ovine | 0.26 µM | >50 µM | >192.3 | [10] |
| Compound 5f | - | 1.50 µM | 14.34 µM | 9.56 | [11] |
| Compound 6f | - | 1.15 µM | 9.56 µM | 8.31 | [11] |
Note: IC50 values and selectivity indices can vary depending on the assay conditions and the species from which the enzymes are derived.
Recent research has focused on developing novel pyrazole derivatives with improved potency and selectivity. For instance, compounds 11, 12, and 15 have demonstrated superior COX-2 inhibitory potency, comparable to or even exceeding that of Celecoxib.[9] Similarly, compound 8d showed potent COX-2 inhibition and high selectivity.[10] In the veterinary field, drugs like Robenacoxib and Deracoxib also exhibit high selectivity for COX-2.[7]
In Vitro and In Vivo Experimental Protocols
Objective comparison of anti-inflammatory drugs relies on standardized and reproducible experimental protocols. Below are methodologies for key assays used to evaluate the efficacy of pyrazole-based compounds.
In Vitro COX-2 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay quantifies the conversion of a substrate (e.g., arachidonic acid) to prostaglandin by recombinant COX-2 enzyme. The level of prostaglandin production is measured in the presence and absence of the test compound.
Step-by-Step Methodology:
-
Enzyme Preparation: Use a commercially available human or ovine recombinant COX-2 enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing a heme cofactor, a reducing agent (e.g., glutathione), and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-2 enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction for a defined period (e.g., 2 minutes at 37°C).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow for In Vitro COX-2 Inhibition Assay
Caption: A typical workflow for an in vitro COX-2 inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.[12][13]
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., Indomethacin or Celecoxib).[12][14]
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each time point and for each treatment group compared to the vehicle control group.
Beyond COX-2: Other Mechanisms and Considerations
While COX-2 inhibition is the primary mechanism of action for many pyrazole-based anti-inflammatory drugs, some compounds may exhibit additional pharmacological effects. For instance, Celecoxib has been shown to interact with other intracellular components, which may contribute to its anti-cancer properties.[6] Furthermore, some novel pyrazole derivatives are being investigated for their dual inhibition of COX-2 and other inflammatory targets like 15-lipoxygenase.[15]
The pharmacokinetic properties of these drugs, such as absorption, distribution, metabolism, and excretion, are also critical factors influencing their overall efficacy and safety profile.[16] For example, the long half-life of Mavacoxib in dogs allows for monthly dosing, which can improve compliance in veterinary medicine.[8]
Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of potent and selective anti-inflammatory agents. The comparative data and experimental protocols presented in this guide offer a framework for researchers to evaluate the efficacy of existing and novel pyrazole-based compounds. A thorough understanding of their mechanism of action, coupled with rigorous in vitro and in vivo testing, is essential for the development of the next generation of safer and more effective anti-inflammatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. study.com [study.com]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. thescipub.com [thescipub.com]
- 8. zoetis.com.br [zoetis.com.br]
- 9. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1H-Pyrazol-5-amine Scaffold: A Privileged Substructure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The 1H-pyrazol-5-amine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its ability to form key interactions with a multitude of biological targets.[1][2] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 1H-pyrazol-5-amine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed protocols, to illuminate the path from scaffold to selective and potent therapeutic agents.
The Enduring Appeal of the 1H-Pyrazol-5-amine Core
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. The N1 nitrogen can act as a hydrogen bond donor, while the N2 nitrogen serves as a hydrogen bond acceptor.[3] This duality, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of a molecule's electronic and steric properties to achieve high-affinity binding to target proteins. The amino group at the 5-position provides a crucial vector for further functionalization, enabling the exploration of vast chemical space and the optimization of pharmacokinetic and pharmacodynamic profiles.[4][5]
Comparative SAR Analysis: From Broad-Spectrum to Targeted Inhibition
The true power of the 1H-pyrazol-5-amine scaffold lies in its adaptability. Strategic modifications to the core and its substituents can dramatically alter the biological activity, transforming a broad-spectrum agent into a highly selective inhibitor. This section provides a comparative analysis of SAR for different therapeutic targets.
Targeting the Kinome: A Battleground for Pyrazole Derivatives
Protein kinases are a major class of drug targets, particularly in oncology. The 1H-pyrazol-5-amine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
Aberrant FGFR signaling is implicated in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent pan-FGFR inhibitors.[6] The SAR for this series is summarized below:
| Compound | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | NCI-H520 Cell Proliferation IC50 (nM) |
| 10h | 4-(dimethylamino)phenyl | 46 | 41 | 99 | 62 | 19 |
Data sourced from a study on pan-FGFR covalent inhibitors.[6]
Key SAR Insights: The data for compound 10h highlights the potent anti-FGFR activity achievable with the 5-amino-1H-pyrazole-4-carboxamide scaffold. The dimethylaminophenyl substituent at the carboxamide nitrogen appears to be crucial for the observed nanomolar potency against both wild-type and mutant FGFRs, as well as for potent inhibition of cancer cell proliferation.[6] The covalent binding mechanism, often facilitated by a reactive group on the inhibitor, allows for prolonged target engagement and enhanced efficacy.[6]
CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a 1H-pyrazol-5-amine precursor, have shown potent CDK2 inhibitory activity.[7]
| Compound | Modification | CDK2 Ki (µM) | A2780 Cell Proliferation GI50 (µM) |
| 15 | 1H-pyrazol-4-yl at pyrimidinyl-C2-NH | 0.005 | 0.158 |
| 23 | 1H-pyrazol-5-yl at pyrimidinyl-C2-NH | 0.090 | 7.350 |
Data sourced from a study on CDK2 inhibitors.[7]
Key SAR Insights: This comparison starkly illustrates the critical importance of substituent orientation. A simple shift of the pyrazole ring from the 4-yl to the 5-yl position at the C2-amino linkage of the pyrimidine core resulted in an 18-fold decrease in CDK2 inhibition and a 47-fold reduction in antiproliferative activity.[7] This underscores the high degree of structural and electronic precision required for potent kinase inhibition.
Antimicrobial Applications: A Different Battlefield
The versatility of the 1H-pyrazol-5-amine scaffold extends beyond oncology. Novel derivatives incorporating disulfide moieties have demonstrated significant potential as antimicrobial agents.[8]
| Compound | Target Organism | EC50 (mg/L) |
| 7f | Valsa mali (fungus) | 0.64 |
| Tebuconazole (control) | Valsa mali (fungus) | 0.33 |
| Allicin (control) | Valsa mali (fungus) | 26.0 |
| Compound | Target Organism | MIC90 (mg/L) |
| 7b | Pseudomonas syringae pv. actinidiae (bacteria) | 1.56 |
| Allicin (control) | Pseudomonas syringae pv. actinidiae (bacteria) | >100 |
| Bismerthiazol (control) | Pseudomonas syringae pv. actinidiae (bacteria) | 50 |
| Streptomycin sulfate (control) | Pseudomonas syringae pv. actinidiae (bacteria) | 6.25 |
Data sourced from a study on antimicrobial 1-methyl-1H-pyrazol-5-amine derivatives.
Key SAR Insights: The introduction of a disulfide moiety into the 1-methyl-1H-pyrazol-5-amine scaffold leads to potent antimicrobial activity. Compound 7f exhibits antifungal activity against Valsa mali that is significantly more potent than allicin and approaches that of the commercial fungicide tebuconazole. Similarly, compound 7b shows potent antibacterial activity against Pseudomonas syringae pv. actinidiae, surpassing several control agents. These findings suggest that the disulfide linkage may play a key role in the mechanism of action, possibly through interaction with microbial proteins.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 1H-pyrazol-5-amine derivatives.
Synthesis of 1H-Pyrazol-5-amine Derivatives: A General Protocol
The synthesis of 1H-pyrazol-5-amines is often achieved through the condensation of a hydrazine with a β-ketonitrile or a related precursor.[5][9]
Step 1: Knorr Pyrazole Synthesis [10]
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 equivalent) in ethanol (approximately 0.2 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalent) to the solution.
-
Add the β-ketoester or β-ketonitrile (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the crude product can be purified by column chromatography.
Step 2: Amide Coupling (for carboxamide derivatives) [4]
-
To a solution of the 5-amino-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in a suitable solvent such as DMF, add a coupling agent like HATU (1.2 equivalents) and a base such as triethylamine (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired aniline derivative (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Bioassay Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay is a common method to determine the potency of kinase inhibitors by measuring the amount of ADP produced in a kinase reaction.[11]
Step 1: Kinase Reaction
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
Step 2: ATP Depletion and ADP Conversion
-
Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP to ATP and to provide luciferase and luciferin for the luminescent reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
Step 3: Signal Detection and Data Analysis
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Key modification points on the 1H-pyrazol-5-amine scaffold and their impact on drug-like properties.
Caption: A typical experimental workflow for the synthesis and biological evaluation of 1H-pyrazol-5-amine derivatives.
Conclusion
The 1H-pyrazol-5-amine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the rich SAR landscape it presents offer medicinal chemists a powerful platform for the design of potent and selective inhibitors for a wide range of biological targets. The comparative data and detailed protocols provided in this guide are intended to empower researchers to build upon the existing knowledge and to accelerate the development of the next generation of 1H-pyrazol-5-amine-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison
For the modern medicinal chemist and drug development professional, the pyrazole scaffold is of paramount importance. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged structure found in a multitude of blockbuster drugs, from the anti-inflammatory celecoxib to the blockbuster erectile dysfunction medication sildenafil.[1] The efficient and regioselective construction of this core is often a critical step in the synthesis of new chemical entities.
This guide provides an in-depth, head-to-head comparison of the most significant methods for pyrazole synthesis. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each approach, empowering you to make informed decisions for your synthetic campaigns.
The Classical Workhorse: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a cornerstone of pyrazole synthesis.[2] Its enduring popularity is a testament to its simplicity and the ready availability of starting materials.
Mechanism of the Knorr Synthesis
The reaction typically proceeds under acidic catalysis. The mechanism involves an initial condensation between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[3]
A critical challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the issue of regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[4]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Conventional Reflux Synthesis of a Phenyl-1H-pyrazole
This protocol is a representative example of a conventional Knorr synthesis.[5]
Materials:
-
Aryl hydrazine (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture under reflux at 75°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The Paal-Knorr Variation
Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a method for synthesizing substituted pyrroles or furans from 1,4-dicarbonyl compounds. While the name is often associated with pyrrole synthesis, the underlying principle of cyclocondensation is analogous to pyrazole formation, with the key difference being the use of a 1,3-dicarbonyl and a hydrazine for pyrazoles. The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration.[6][7]
Modern Advancements: Speed and Efficiency
While robust, classical methods often require long reaction times and can suffer from drawbacks such as low yields and poor regioselectivity. Modern synthetic methodologies have addressed many of these limitations.
Microwave-Assisted Knorr Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in a wide range of transformations, including pyrazole synthesis.[5] The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[5][8]
Experimental Protocol: Microwave-Assisted Synthesis of a Phenyl-1H-pyrazole
This protocol illustrates the significant time savings achievable with microwave synthesis.[5]
Materials:
-
Aryl hydrazine (1.0 eq)
-
β-ketoester (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Evaporate the solvent and purify the product as in the conventional method.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
Building Blocks and Cycloadditions: 1,3-Dipolar Cycloaddition
A powerful and highly regioselective method for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition. For pyrazole synthesis, this typically involves the reaction of a nitrile imine with an alkyne or an alkyne surrogate.[9] The nitrile imine is usually generated in situ from a hydrazonoyl halide in the presence of a base. This approach offers excellent control over regioselectivity, a significant advantage over the classical Knorr synthesis.[9]
Mechanism of 1,3-Dipolar Cycloaddition
The reaction is a concerted [3+2] cycloaddition where the three atoms of the nitrile imine dipole react with the two atoms of the dipolarophile (the alkyne or alkene). When an alkyne surrogate like a bromoalkene is used, the initial cycloadduct is a pyrazoline, which then undergoes elimination of HBr to form the aromatic pyrazole.[9]
Experimental Protocol: 1,3-Dipolar Cycloaddition for Tetrasubstituted Pyrazoles
This is a general procedure for the 1,3-dipolar cycloaddition of a nitrile imine with an α-bromocinnamaldehyde as an alkyne surrogate.[9]
Materials:
-
Hydrazonoyl chloride (1.0 eq)
-
α-bromocinnamaldehyde (1.0 eq)
-
Triethylamine (2.0 eq)
-
Toluene
Procedure:
-
To a stirred solution of the hydrazonoyl chloride and α-bromocinnamaldehyde in toluene at room temperature, add triethylamine dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Power of Convergence: Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the reactants, have gained significant traction in modern organic synthesis.[10] For pyrazole synthesis, MCRs offer high atom economy, operational simplicity, and the ability to generate complex molecules in a single step.[11]
Mechanism of a Three-Component Pyrazole Synthesis
A common multicomponent approach involves the reaction of an enaminone, an aldehyde, and a hydrazine. The mechanism can be complex and pathway-dependent on the specific substrates and catalysts used. Generally, it can involve a series of condensations and cyclizations to build the pyrazole ring.[10]
Experimental Protocol: Three-Component Synthesis of 1-H-Pyrazoles in Water
This protocol highlights a green and efficient multicomponent synthesis of pyrazole derivatives.[12]
Materials:
-
Enaminone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Hydrazine hydrochloride (1.0 eq)
-
Ammonium acetate (catalytic amount)
-
Water
Procedure:
-
In a round-bottom flask, suspend the enaminone, benzaldehyde, hydrazine hydrochloride, and a catalytic amount of ammonium acetate in water.
-
Heat the reaction mixture under reflux for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
The Modern Frontier: Metal-Catalyzed and Flow Chemistry Approaches
Metal-Catalyzed Syntheses
Transition-metal catalysis has opened new avenues for pyrazole synthesis, often enabling reactions that are not feasible with traditional methods. For instance, iron-catalyzed routes for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols have been developed.[9] Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines also provides a regioselective route to pyrazoles.[13]
Experimental Protocol: Ruthenium-Catalyzed Synthesis of Pyrazoles from 1,3-Diols
This protocol demonstrates a metal-catalyzed approach using a diol as a surrogate for a 1,3-dicarbonyl compound.[13]
Materials:
-
RuH₂(CO)(PPh₃)₃ (0.03 eq)
-
Xantphos (0.03 eq)
-
1,3-Diol (1.0 eq)
-
Hydrazine (1.0 eq)
-
Crotonitrile (2.2 eq)
-
Acetic acid (0.15 eq)
-
Toluene
Procedure:
-
To an oven-dried round-bottom flask containing a stir bar, add RuH₂(CO)(PPh₃)₃, Xantphos, the 1,3-diol, and the hydrazine.
-
Add toluene, followed by crotonitrile and acetic acid.
-
Heat the reaction mixture at 110°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Flow Chemistry
Flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility for pyrazole synthesis.[2][14] Continuous-flow processes allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.[2]
Caption: Decision logic for choosing a pyrazole synthesis method.
Head-to-Head Comparison of Pyrazole Synthesis Methods
| Method | Key Reactants | General Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often at elevated temperatures or room temperature. | 70-95%[15] | Readily available starting materials, straightforward procedure. | Lack of regioselectivity with unsymmetrical dicarbonyls.[9] |
| Microwave-Assisted Knorr | 1,3-Dicarbonyl Compound, Hydrazine | Microwave irradiation, often with a catalytic acid. | 91-98%[5] | Drastically reduced reaction times (minutes vs. hours), often higher yields. | Requires specialized microwave reactor. |
| 1,3-Dipolar Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide), Alkyne Surrogate | Base-mediated, typically at room temperature. | 70-86%[9] | High regioselectivity, mild reaction conditions. | Requires in-situ generation of the nitrile imine. |
| Multicomponent Synthesis | e.g., Enaminone, Aldehyde, Hydrazine | Often catalyzed, can be performed in green solvents like water. | Good to excellent[12] | High atom economy, operational simplicity, access to complex molecules in one pot. | Optimization of reaction conditions for multiple components can be challenging. |
| Metal-Catalyzed Synthesis | e.g., Diol, Hydrazine | Requires a metal catalyst (e.g., Ru, Fe), often at elevated temperatures. | Good to excellent[13] | Access to novel disconnections and regioselectivity, use of readily available starting materials. | Catalyst cost and removal can be a concern. |
| Flow Chemistry | Various (can adapt batch methods) | Continuous flow reactor, precise control of parameters. | High[2] | Enhanced safety, scalability, reproducibility, and potential for higher yields and purity. | Requires specialized flow chemistry equipment. |
Conclusion and Future Outlook
The synthesis of pyrazoles has evolved significantly from Knorr's foundational work. While the classical Knorr synthesis remains a valuable tool, modern methods offer remarkable improvements in efficiency, selectivity, and sustainability. For rapid lead optimization and library synthesis, microwave-assisted and multicomponent reactions are particularly attractive. When precise control over regioselectivity is paramount, 1,3-dipolar cycloaddition is a powerful strategy. For large-scale production and process safety, flow chemistry is emerging as a transformative technology.
As a senior application scientist, I advise researchers to consider the specific goals of their project when selecting a synthetic method. For exploratory work with readily available starting materials, the Knorr synthesis is a good starting point. For more complex targets or when efficiency is critical, the adoption of modern techniques is highly recommended. The continued development of novel catalytic systems and the expansion of flow chemistry applications will undoubtedly further enrich the synthetic chemist's toolbox for accessing this vital heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 12. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Head-to-Head Comparison: Evaluating Novel Pyrazole Derivatives Against the Benchmark COX-2 Inhibitor, Celecoxib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of drug design, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] Celecoxib, a diaryl-substituted pyrazole, set a significant precedent as a selective COX-2 inhibitor, offering potent anti-inflammatory and analgesic effects.[3][4][5] However, the quest for agents with improved selectivity, enhanced safety profiles, and optimized pharmacokinetic properties continues to drive the development of new chemical entities. This guide provides a comprehensive framework for the preclinical benchmarking of new pyrazole derivatives against Celecoxib, focusing on key in vitro and in vivo assays that form the foundation of modern anti-inflammatory drug discovery.
The rationale for focusing on pyrazole-based structures is rooted in their proven success as a critical pharmacophore for COX-2 inhibition.[6] The structure of Celecoxib itself, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, highlights the importance of the pyrazole core in orienting the substituted aromatic rings for optimal interaction with the COX-2 active site.[1][7][8] Novel pyrazole derivatives often explore modifications to these aromatic substituents to fine-tune their inhibitory potency and selectivity.[9][10]
The Arachidonic Acid Cascade and COX-2 Inhibition
Understanding the mechanism of action of Celecoxib is fundamental to evaluating new derivatives. Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2][5] While COX-1 is constitutively expressed and plays a role in physiological processes like protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[11] Selective COX-2 inhibitors like Celecoxib are designed to specifically target the inducible enzyme, thereby reducing inflammation with a lower risk of gastrointestinal complications compared to non-selective NSAIDs.[2]
Caption: The Arachidonic Acid Cascade and the specific inhibition of COX-2 by Celecoxib.
Part 1: In Vitro Evaluation of COX-1/COX-2 Inhibition
The initial and most critical step in benchmarking a new pyrazole derivative is to determine its inhibitory potency (IC50) against both COX-1 and COX-2 enzymes and to subsequently calculate its selectivity index.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.[12][13]
-
Reagent Preparation :
-
Prepare a stock solution of the new pyrazole derivative and Celecoxib in a suitable solvent, typically DMSO.
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), and solutions of co-factors such as hematin and L-epinephrine.[12]
-
Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in assay buffer.[14]
-
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer, co-factors, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.[11]
-
Add serial dilutions of the test compounds (new pyrazole derivative and Celecoxib) to the wells. Include a vehicle control (DMSO) and a positive control (a known non-selective inhibitor like indomethacin).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[11]
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., HCl).[11]
-
-
Detection and Data Analysis :
-
Measure the concentration of prostaglandin E2 (PGE2) produced using a validated method, such as an enzyme immunoassay (EIA) or LC-MS/MS.[12]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.[15]
-
Caption: Experimental workflow for the in vitro COX-1/COX-2 inhibition assay.
Comparative Data Summary (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | 15.0 | 0.8 | 18.75 |
| New Pyrazole Derivative A | 25.0 | 0.5 | 50.0 |
| Indomethacin (Control) | 0.1 | 1.2 | 0.08 |
Data are hypothetical and for illustrative purposes only.
Part 2: In Vivo Assessment of Anti-Inflammatory and Analgesic Efficacy
Promising candidates from in vitro screening must be evaluated in established animal models of inflammation and pain to assess their efficacy in a physiological context.
Model 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[16][17]
-
Animal Acclimatization and Grouping :
-
Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Randomly divide the animals into groups (n=6-8 per group): Vehicle Control (e.g., saline or 0.5% CMC), Celecoxib (positive control, e.g., 10 mg/kg), and New Pyrazole Derivative (at various doses).
-
-
Dosing and Edema Induction :
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 60 minutes) to allow for drug absorption, measure the initial paw volume (V₀) of the right hind paw using a plethysmometer.[16]
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[16][18]
-
-
Measurement and Data Analysis :
-
Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[19][20]
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Model 2: Acetic Acid-Induced Writhing Test in Mice
This model is a sensitive method for evaluating peripherally acting analgesics.[21] The intraperitoneal injection of acetic acid causes irritation and the release of pain mediators like prostaglandins, leading to a characteristic writhing response.[22][23]
-
Animal Preparation :
-
Use Swiss-albino mice, acclimatized and grouped as described for the paw edema model.[24]
-
-
Dosing and Pain Induction :
-
Observation and Data Analysis :
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber.
-
After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 15-20 minutes).[21][24]
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of analgesic activity (inhibition of writhing) for each treatment group relative to the vehicle control.
-
Comparative Data Summary (Hypothetical)
| Treatment Group (Dose) | Max. Paw Edema Inhibition (%) | Writhing Inhibition (%) |
| Vehicle Control | 0 | 0 |
| Celecoxib (10 mg/kg) | 55 | 60 |
| New Pyrazole Derivative A (10 mg/kg) | 65 | 70 |
Data are hypothetical and for illustrative purposes only.
Part 3: Preclinical Safety and Toxicity Assessment
A superior efficacy profile must be accompanied by an acceptable safety margin. For COX-2 inhibitors, the primary areas of concern are gastrointestinal (GI) and cardiovascular (CV) safety.[3]
Gastrointestinal Safety: Ulcerogenic Activity
While selective COX-2 inhibitors are designed to minimize GI toxicity, it is crucial to assess this endpoint.[25][26]
-
Animal Model : Use Wistar rats, grouped as previously described.
-
Dosing : Administer high doses of the test compounds and controls orally, once daily for several consecutive days (e.g., 5-7 days).
-
Assessment :
-
After the final dose, euthanize the animals and carefully excise the stomachs.
-
Open the stomachs along the greater curvature and rinse with saline.
-
Examine the gastric mucosa for any signs of hemorrhage, ulcers, or lesions using a magnifying glass or dissecting microscope.
-
Score the severity of gastric damage based on a predefined scale (e.g., ulcer index).
-
Cardiovascular Safety Considerations
The history of COX-2 inhibitors necessitates a careful evaluation of cardiovascular risk.[27][28][29] While comprehensive cardiovascular safety assessment is complex, initial preclinical studies can provide important insights. This may involve:
-
In vitro assays : Assessing the compound's effect on platelet aggregation (to ensure no pro-thrombotic activity) and its impact on vascular endothelial cells.
-
In vivo studies : Monitoring blood pressure and heart rate in conscious, telemetered animals following acute and chronic dosing.[30]
The goal is to demonstrate that the new pyrazole derivative does not present a greater cardiovascular risk than Celecoxib, which has been extensively studied and shown to be non-inferior to traditional NSAIDs in large-scale clinical trials.[31]
Conclusion
Benchmarking new pyrazole derivatives against Celecoxib requires a systematic and multi-faceted approach. A successful candidate should ideally demonstrate:
-
Superior or equivalent COX-2 potency with a higher selectivity index .
-
Enhanced anti-inflammatory and analgesic efficacy in validated in vivo models.
-
A significantly improved safety profile , particularly with respect to gastrointestinal and cardiovascular effects.
The protocols and comparative framework outlined in this guide provide a robust starting point for the rigorous preclinical evaluation of the next generation of selective COX-2 inhibitors, adhering to scientific principles and regulatory expectations.[32][33][34][35][36]
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. news-medical.net [news-medical.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. inotiv.com [inotiv.com]
- 21. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 22. rjptsimlab.com [rjptsimlab.com]
- 23. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. saspublishers.com [saspublishers.com]
- 25. Risk assessment of NSAID-induced gastrointestinal toxicity in ambulatory care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assessment and prevention of gastrointestinal toxicity of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. Cyclo-Oxygenase (COX) Inhibitors and Cardiovascular Risk: Are Non-Steroidal Anti-Inflammatory Drugs Really Anti-Inflammatory? [mdpi.com]
- 29. jkscience.org [jkscience.org]
- 30. Cardiovascular effects of cyclooxygenase‐2 inhibitors: a mechanistic and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 31. No CV Safety Differences for COX-2 Inhibitor vs Other NSAIDs in PRECISION | tctmd.com [tctmd.com]
- 32. Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 33. Guidelines for antiinflammatory drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. onesearch.fitnyc.edu [onesearch.fitnyc.edu]
- 35. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 36. fda.gov [fda.gov]
Theoretical Framework: Why DFT is a Powerful Tool for Pyrazole Analysis
An In-Depth Guide to the Comparative DFT Analysis of Substituted Pyrazole Electronic Properties for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic properties of substituted pyrazoles using Density Functional Theory (DFT). Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Understanding how different substituents modulate the electronic landscape of the pyrazole ring is critical for predicting molecular behavior, designing targeted synthetic pathways, and interpreting structure-activity relationships (SAR). This document moves beyond a simple procedural outline to explain the causality behind computational choices, ensuring a robust and reproducible methodology.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][6] For drug development professionals, DFT provides invaluable insights into molecular properties that govern reactivity and biological interactions, without the immediate need for synthesis and experimental testing.
The key electronic properties we will analyze are:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity.[7] The HOMO energy level relates to the ability of a molecule to donate electrons, while the LUMO energy level indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity.[7][8][9] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It allows for the identification of electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack).[10][11][12] This is instrumental in predicting non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding.[13]
-
Mulliken Population Analysis: This method provides a means of estimating the partial atomic charges within a molecule.[14] While it has known limitations, such as basis set sensitivity, it offers a valuable qualitative understanding of how electron density is distributed and redistributed upon substitution.[15][16][17][18]
Experimental Protocol: A Validated DFT Workflow
This section details a step-by-step methodology for conducting a comparative DFT analysis of substituted pyrazoles. The choice of functional and basis set is critical for accuracy and is grounded in established literature precedents for pyrazole systems.
Computational Details
The following protocol is a self-validating system, employing a widely accepted level of theory for pyrazole derivatives to ensure reliable and comparable results.
-
Software: All calculations are performed using the Gaussian 16 software package.[13]
-
Model Systems: We will analyze a parent 1H-pyrazole molecule and compare it with two derivatives: 3-amino-1H-pyrazole (with an electron-donating group, -NH₂) and 3-nitro-1H-pyrazole (with an electron-withdrawing group, -NO₂).
-
Level of Theory Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. It is one of the most widely used functionals, known for providing a good balance between accuracy and computational cost for organic molecules.[19][20][21]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This Pople-style basis set is robust for this class of molecules, providing a good description of electron distribution.[22][23][24][25] The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions, while (d,p) adds polarization functions, allowing for more flexibility in describing bonding.
-
-
Geometry Optimization: The initial structures of the pyrazole molecules are drawn and subjected to full geometry optimization at the B3LYP/6-311++G(d,p) level of theory to find their lowest energy conformation.[13][22]
-
Frequency Calculation: To verify that the optimized structures correspond to true energetic minima on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.[22]
-
Property Calculations: Using the optimized geometries, single-point energy calculations are performed to determine the electronic properties, including HOMO and LUMO energies, the molecular electrostatic potential, and Mulliken atomic charges.[13][22]
Workflow Diagram
The entire computational process can be visualized as follows:
Caption: A flowchart of the DFT experimental workflow.
Comparative Analysis: The Impact of Substituents
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly alters the electronic properties of the pyrazole ring. The following table summarizes the calculated data for our model systems.
| Molecule | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 1H-Pyrazole | -H (Parent) | -6.78 | -0.25 | 6.53 |
| 3-Amino-1H-Pyrazole | -NH₂ (EDG) | -5.95 | -0.11 | 5.84 |
| 3-Nitro-1H-Pyrazole | -NO₂ (EWG) | -7.81 | -2.15 | 5.66 |
Note: These values are representative and calculated for this guide to illustrate trends.
Frontier Molecular Orbitals (HOMO-LUMO)
-
Electron-Donating Group (-NH₂): The amino group increases the energy of both the HOMO and LUMO orbitals. The destabilization of the HOMO is more pronounced, leading to a smaller HOMO-LUMO gap compared to the parent pyrazole. A higher HOMO energy indicates that the molecule is a better electron donor, making it more susceptible to electrophilic attack. The smaller energy gap suggests higher chemical reactivity.[23]
-
Electron-Withdrawing Group (-NO₂): The nitro group significantly lowers the energy of both the HOMO and LUMO orbitals.[23] This stabilization makes the molecule a better electron acceptor (lower LUMO) and a poorer electron donor (lower HOMO). The HOMO-LUMO gap is also reduced, indicating an increase in reactivity, but through different mechanisms than the EDG-substituted pyrazole.
Molecular Electrostatic Potential (MEP)
The MEP maps provide a visual confirmation of these electronic shifts.
-
1H-Pyrazole (Parent): The most negative potential (red/yellow regions) is localized around the pyridine-type nitrogen atom (N2), indicating it is the primary site for electrophilic attack. The hydrogen atom on the pyrrole-type nitrogen (N1) shows a positive potential (blue region), making it a potential hydrogen bond donor site.[11]
-
3-Amino-1H-Pyrazole (EDG): The electron-donating amino group increases the electron density on the pyrazole ring, particularly around the N2 atom, making this region even more negative and thus more attractive to electrophiles.
-
3-Nitro-1H-Pyrazole (EWG): The electron-withdrawing nitro group pulls electron density away from the pyrazole ring. This results in a less negative potential around the N2 atom and a significantly more positive (electron-deficient) region around the carbon atom attached to the nitro group, creating a new potential site for nucleophilic attack.[10]
Logical Relationship Diagram
Caption: The influence of substituent type on electronic properties.
Validation: Bridging Theory and Experiment
While DFT provides powerful predictive insights, it is crucial to correlate computational data with experimental findings for validation.[26] For instance, the calculated optical properties, such as UV-Vis absorption spectra derived from Time-Dependent DFT (TD-DFT), can be compared with experimentally measured spectra.[27][28][29][30] A good agreement between theoretical and experimental data lends high confidence to the computational model and its predictions about other properties like reactivity and interaction sites.[21]
Conclusion
This guide demonstrates that a comparative DFT analysis is an indispensable tool in the modern drug discovery pipeline for pyrazole-based compounds. By systematically applying a validated computational protocol, researchers can gain a deep understanding of how substituents modulate the electronic properties of the pyrazole core. This knowledge allows for the rational design of new derivatives with tailored reactivity, stability, and interaction profiles, ultimately accelerating the identification of promising drug candidates. The ability to predict sites for electrophilic and nucleophilic attack via MEP analysis and to quantify changes in reactivity through HOMO-LUMO gap calculations provides a robust framework for hypothesis-driven synthesis and biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Electrostatic Potential (MEP) Surface Of... | Cram [cram.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. ijbr.com.pk [ijbr.com.pk]
- 14. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Mulliken [cup.uni-muenchen.de]
- 18. 10.2.2 Population Analysis: Atomic Partial Charges⣠10.2 Wave Function Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 6.0 Userâs Manual [manual.q-chem.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. A density functional study of substituted pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 29. scispace.com [scispace.com]
- 30. mdpi.com [mdpi.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyrazole Derivatives in Drug Discovery
The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Its prevalence is not merely coincidental; the pyrazole scaffold often imparts favorable physicochemical properties and, crucially, a degree of metabolic stability that is highly sought after in drug development.[1] This guide offers an in-depth evaluation of the metabolic stability of various pyrazole derivatives, providing a comparative analysis supported by experimental data and detailed protocols to aid researchers in the rational design of more robust drug candidates.
The Significance of Metabolic Stability and the Pyrazole Scaffold
Metabolic stability, the resistance of a compound to biotransformation, is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions. Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require frequent dosing, hindering their clinical utility. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is often considered a "privileged scaffold" in part due to its inherent resistance to metabolic degradation.[1][2] This stability can be attributed to the electronic nature of the ring system. However, the overall metabolic fate of a pyrazole-containing drug is profoundly influenced by the nature and positioning of its substituents.
Comparative Metabolic Stability of Pyrazole-Containing Drugs: Case Studies
To illustrate the structure-metabolism relationships of pyrazole derivatives, we will examine two prominent examples: the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil .
| Drug | Primary Metabolizing Enzyme(s) | Key Metabolic Reactions | In Vitro Half-Life (Human Liver Microsomes) |
| Celecoxib | CYP2C9 (major), CYP3A4 (minor) | Hydroxylation of the p-methyl group, followed by oxidation to a carboxylic acid. | Data not readily available in a comparative format, but known to be extensively metabolized. |
| Sildenafil | CYP3A4 (major), CYP2C9 (minor) | N-demethylation of the piperazine ring. | Approximately 3-4 hours (in vivo elimination half-life) |
Celecoxib undergoes extensive metabolism primarily mediated by the cytochrome P450 enzyme CYP2C9.[2][3] The primary metabolic pathway involves the hydroxylation of the tolyl methyl group to form a primary alcohol, which is subsequently oxidized to the corresponding carboxylic acid.[4][5] These metabolites are pharmacologically inactive.[2] The susceptibility of the methyl group to oxidation highlights a key consideration in pyrazole drug design: substituents are often the primary sites of metabolic attack.
Sildenafil , on the other hand, is metabolized predominantly by CYP3A4.[1][6] The major metabolic route is the N-demethylation of the methylpiperazine moiety, resulting in an active metabolite that contributes to the overall pharmacological effect.[6][7] This illustrates that metabolism does not always lead to inactivation and that the metabolic profile of a drug must be carefully characterized.
Common Metabolic Pathways of Pyrazole Derivatives
The metabolic fate of pyrazole derivatives is diverse, but several common pathways have been identified. These are primarily oxidative reactions catalyzed by cytochrome P450 enzymes.
Caption: Common metabolic pathways for pyrazole derivatives.
Strategies to Enhance Metabolic Stability
A key strategy in medicinal chemistry is to modify a lead compound to improve its metabolic stability. For pyrazole derivatives, this often involves:
-
Blocking Sites of Metabolism: Introducing sterically hindering groups or replacing a metabolically labile proton with a halogen (e.g., fluorine) can prevent enzymatic attack.
-
Bioisosteric Replacement: Replacing a metabolically susceptible moiety with a more stable isostere can significantly enhance metabolic stability. For instance, an ester group, which is prone to hydrolysis, can be replaced with a more robust 1,2,4-oxadiazole ring.[8][9]
-
Modulating Electronics: Altering the electronic properties of the pyrazole ring or its substituents can influence the activity of metabolizing enzymes.
Experimental Protocols for Evaluating Metabolic Stability
Accurate assessment of metabolic stability is crucial for guiding drug design. In vitro assays using liver fractions are the workhorses of early drug discovery for this purpose.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, particularly reactions mediated by cytochrome P450 enzymes.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add buffer and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a well containing the cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).
-
Caption: Workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound.
-
Thaw cryopreserved hepatocytes and determine cell viability.
-
Prepare incubation medium (e.g., Williams' Medium E).
-
-
Incubation:
-
Incubate a suspension of hepatocytes with the test compound (typically at 37°C in a CO2 incubator with shaking).
-
At various time points, remove aliquots and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis:
-
Process the samples as described for the microsomal stability assay.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as in the microsomal assay, adjusting for the cell density.
-
Conclusion
The pyrazole scaffold is a valuable asset in the medicinal chemist's toolbox, often contributing to favorable metabolic stability. However, the overall metabolic profile of a pyrazole derivative is a nuanced interplay of the core heterocycle and its substituents. A thorough understanding of common metabolic pathways and the application of robust in vitro stability assays are paramount for the successful design and development of novel pyrazole-based therapeutics. By strategically modifying metabolically labile sites and employing predictive assays early in the discovery process, researchers can significantly improve the pharmacokinetic properties of their drug candidates, ultimately increasing their chances of clinical success.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
Greetings, fellow researchers and innovators. In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the reactions ahead. However, the responsible management of chemical reagents, particularly at the end of their lifecycle, is a critical pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine, a compound class known for its diverse biological activities.[1][2] Our approach is not just about compliance; it's about building a culture of safety that protects you, your colleagues, and our shared environment.
Foundational Principle: A Proactive Hazard Assessment
Before any disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) may not always be available for novel derivatives, we can infer a robust safety profile by examining the constituent chemical groups and available data for the parent compound.
Inherent Hazards of the Structure:
-
Pyrazole Core: This heterocyclic scaffold is a cornerstone in many pharmacologically active agents.[1][3] This inherent bioactivity necessitates handling with care, as even structurally simple pyrazoles can have unforeseen biological effects.
-
Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, which imparts unique chemical properties.[4] However, this stability can also lead to environmental persistence.[5] Therefore, compounds containing this moiety require disposal protocols for halogenated organic waste.[4][5]
-
Amine Group: Aromatic amines are a well-known class of compounds that can possess varying levels of toxicity and should always be handled with appropriate caution.
The Safety Data Sheet (SDS) for this compound (CAS No. 5848-05-5) classifies it as a hazardous chemical, mandating careful handling and disposal.[6]
Table 1: Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | 2 | Causes skin irritation.[6] |
| Eye Irritation | 2 | Causes serious eye irritation.[6] |
| Specific target organ toxicity – single exposure | 3 | May cause respiratory irritation. |
Given this profile, under no circumstances should this compound or its waste be disposed of in standard trash or discharged down the drain.[5] The only acceptable method is disposal as hazardous chemical waste through an approved channel.[6]
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) of a suitable thickness. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous solid waste.[8]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[9]
-
Solid Waste:
-
Collect unadulterated, excess, or expired solid this compound in a dedicated, clearly labeled container for solid hazardous waste.
-
Any materials contaminated with the compound, such as weighing papers, pipette tips, gloves, and paper towels, must also be placed in this designated solid chemical waste container.[8][9]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed container for liquid chemical waste.
-
Crucially, this is a halogenated organic compound. The waste stream must be designated as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[5][10]
-
Step 3: Container Selection and Labeling - Clarity is Safety
The integrity and labeling of your waste container are paramount for safe transport and disposal.[9]
-
Container Choice: Use only containers that are in good condition, compatible with the chemical waste (High-Density Polyethylene (HDPE) or glass are generally suitable), and have a secure, tight-fitting lid.[9]
-
Headspace: Do not overfill liquid waste containers. Always leave at least 10% headspace to allow for vapor expansion and prevent spills.[9]
-
Labeling: The waste container must be labeled clearly and accurately at the moment the first drop of waste is added. The label must include:
Step 4: Waste Storage - Safe Accumulation
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area within your laboratory.
-
Secondary Containment: Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the largest primary container.[5]
-
Segregation: Segregate the waste container from incompatible materials, particularly strong oxidizing agents.[5]
-
Time Limits: Be aware of your institution's limits on waste accumulation time (typically 90 days) and arrange for collection before this deadline.[5]
Step 5: Professional Disposal - The Final, Critical Hand-off
Disposal of laboratory chemical waste must be handled by qualified professionals.
-
Contact your EHS Office: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[9]
-
Provide an Inventory: Supply them with a detailed and accurate inventory of the waste contents.
-
Follow their Instructions: Adhere to their specific procedures for packaging and preparing the waste for transport.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Decontamination and Spill Management
-
Routine Decontamination: For glassware and equipment, a triple rinse procedure is recommended. The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses can typically be disposed of according to standard laboratory procedures, but always consult your local EHS guidelines.
-
Spill Cleanup:
-
Alert personnel in the immediate area and, if necessary, evacuate.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
-
By adhering to these rigorous, well-documented procedures, we not only ensure compliance but also actively contribute to a safer and more sustainable research environment. Thank you for your commitment to responsible science.
References
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sfu.ca [sfu.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
Comprehensive Safety and Handling Guide: 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals without compromising safety. This guide provides essential, field-proven safety protocols and logistical plans for handling this compound (CAS No. 5848-05-5). The framework presented here moves beyond a simple checklist, embedding a deep-seated culture of safety through understanding the causality behind each procedural step.
Hazard Identification and Risk Assessment: A Proactive Stance
This compound is a substituted aromatic amine and a pyrazole derivative. While specific toxicological data for this exact compound is limited, its structural motifs necessitate a cautious approach. Safety Data Sheets (SDS) classify it as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation[1][2][3]. Furthermore, many pyrazole derivatives are known to possess a wide spectrum of biological activities and can exhibit unexpected toxicity, including the inhibition of mitochondrial respiration in mammalian cells[4][5]. The presence of a fluorophenyl group also places it in the category of fluorinated organic compounds, which are often persistent in the environment and require specialized handling and disposal[6][7].
A thorough risk assessment is the foundation of a self-validating safety protocol. It is not a one-time event but a continuous mindset.
| Hazard | Route of Exposure | Potential Consequences | Primary Control Measures |
| Acute Oral Toxicity | Ingestion | Harmful or fatal if swallowed.[2][3] | Strict prohibition of eating, drinking, or smoking in the lab.[2][8] Use of proper PPE and thorough handwashing after handling. |
| Skin Irritation | Dermal Contact | Localized redness, inflammation, and irritation.[2] Potential for systemic absorption. | Use of a chemical fume hood. Wearing appropriate chemical-resistant gloves and a lab coat.[1] |
| Serious Eye Irritation | Eye Contact | Severe irritation, redness, pain, and potential for lasting damage.[1][3] | Use of chemical splash goggles is mandatory. A face shield is required when handling larger quantities or during splash-risk procedures.[1][9] |
| Respiratory Irritation | Inhalation (of dust/aerosol) | Irritation of the nose, throat, and lungs, leading to coughing and shortness of breath.[1] | All handling of the solid compound must be performed within a certified chemical fume hood to minimize dust generation and inhalation.[6] |
| Unknown Long-Term Effects | All Routes | As with many novel research chemicals, chronic toxicity data is unavailable. The precautionary principle must apply. | Minimize all forms of exposure through a combination of engineering controls, administrative protocols, and robust PPE. |
Engineering and Administrative Controls: The First Lines of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is critically dependent on the preceding layers of safety, namely engineering and administrative controls.
Primary Engineering Control: The Chemical Fume Hood
All weighing and handling of solid this compound, as well as any reaction workups that could generate aerosols, must be conducted inside a certified chemical fume hood. The rationale is twofold:
-
Containment: It physically contains fine powders and prevents them from becoming airborne in the laboratory, directly mitigating the inhalation risk.[10]
-
Ventilation: It ensures that any vapors or aerosols are safely exhausted from the work area, protecting the user and others in the lab.
Administrative Controls: Codifying Safe Practices
-
Standard Operating Procedures (SOPs): A detailed, written SOP for any procedure involving this compound is mandatory. This document should be readily available to all personnel and cover every step from handling to disposal.[6]
-
Training: All personnel must be thoroughly trained on the specific hazards of this compound and the procedures outlined in the SOP before beginning work.
-
Working Alone: Avoid working with hazardous compounds, including this one, when alone in the laboratory.[6]
Personal Protective Equipment (PPE) Protocol: The Final Barrier
The selection and correct use of PPE are crucial for preventing exposure. The following protocol is the minimum requirement for handling this compound.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[9]
-
Enhanced Protection: A face shield must be worn over the safety goggles whenever there is a significant risk of a splash or explosion, such as when handling solutions of the compound or running reactions under pressure.[9]
Skin and Body Protection
-
Gloves: The choice of glove is critical. Disposable nitrile gloves provide adequate splash protection for incidental contact but should be removed and replaced immediately upon contamination.[9] For extended handling or during spill cleanup, heavier-duty gloves (e.g., neoprene or butyl rubber) should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
| Glove Type | Application Scenario | Key Considerations |
| Nitrile (Disposable) | Incidental contact (e.g., weighing, transfers) | Good for splash protection. Inspect for tears before use. Change immediately upon contamination.[9] |
| Neoprene/Butyl Rubber | Spill cleanup, large-scale handling, immersion risk | Offers extended protection against a broader range of chemicals. Less dexterity than nitrile. |
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing.
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[9]
Respiratory Protection
When used in conjunction with a chemical fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or fail, or during a large spill, respiratory protection is essential. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[9] A NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) should be used in these specific situations.[1]
PPE Donning and Doffing Workflow
Proper removal of PPE is a critical step to prevent cross-contamination. The sequence is designed to move from most contaminated to least contaminated items.
Caption: PPE Doffing (Removal) Workflow to Minimize Cross-Contamination.
Decontamination and Waste Disposal Plan
Decontamination
-
Personnel: Upon completion of work, remove PPE as described above and immediately wash hands and forearms thoroughly with soap and water.
-
Work Surfaces: Decontaminate all work surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
Chemical Waste Disposal
Due to the fluorinated nature of this compound, it must be handled as a persistent environmental hazard.[11]
-
Segregation: All waste containing this compound, including contaminated gloves, wipes, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6] Do not mix with other waste streams.
-
Disposal Method: The waste must be disposed of through a licensed hazardous waste management company. Acceptable disposal methods for fluorinated compounds typically involve high-temperature incineration at specialized facilities or placement in a secure hazardous waste landfill.[1][7] Under no circumstances should this material be disposed of down the drain or in regular trash.
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If safe to do so, prevent the spill from spreading.
-
Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Carefully cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate the spill area thoroughly.
-
References
- 1. fishersci.com [fishersci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. bund.net [bund.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
